molecular formula C2H6O2<br>HOCH2CH2OH B042446 PEG8000 CAS No. 107-21-1

PEG8000

Número de catálogo: B042446
Número CAS: 107-21-1
Peso molecular: 62.07 g/mol
Clave InChI: LYCAIKOWRPUZTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,2-Ethanediol, commonly known as ethylene glycol, is a versatile and fundamental chemical reagent with significant utility across multiple scientific disciplines. Its primary research value stems from its excellent solvent properties, ability to depress the freezing point of water, and its role as a precursor in synthetic chemistry. In biomedical and biological research, 1,2-Ethanediol is critically employed as a cryoprotectant for the preservation of cells, tissues, and organs. Its mechanism of action in this context involves penetrating cells and hydrogen bonding with water molecules, thereby reducing ice crystal formation during freezing cycles, which minimizes cellular mechanical damage and osmotic stress, leading to enhanced post-thaw viability.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethane-1,2-diol
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InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
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InChI Key

LYCAIKOWRPUZTN-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)O
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Molecular Formula

C2H6O2, HOCH2CH2OH, CH2OHCH2OH
Record name ETHYLENE GLYCOL
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Related CAS

25322-68-3
Record name Polyethylene glycol
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DSSTOX Substance ID

DTXSID8020597
Record name Ethylene glycol
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Molecular Weight

62.07 g/mol
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Physical Description

Ethylene glycol is a clear, colorless syrupy liquid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., Liquid; Water or Solvent Wet Solid, Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 degrees F.]; [NIOSH], Liquid, ODOURLESS COLOURLESS VISCOUS HYGROSCOPIC LIQUID., Clear, colorless, syrupy, odorless liquid., Clear, colorless, syrupy, odorless liquid. [antifreeze] [Note: A solid below 9 °F.]
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Boiling Point

387.7 °F at 760 mmHg (NTP, 1992), 197.3 °C, 197.00 to 198.00 °C. @ 760.00 mm Hg, 197 °C, 388 °F
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Flash Point

232 °F (NTP, 1992), 232 °F, 232 °F (111 °C) (closed cup), 111.11 °C c.c., 115 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992), Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases; slightly soluble in ether (1:200); practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils, Miscible with water, Solubility in water: miscible, Miscible
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.115 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1135 g/cu cm AT 20 °C, Bulk density: 9.31 lb/gal (15/15C), Relative density (water = 1): 1.1, 1.11
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Vapor Density

2.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.1 (Air = 1), Relative vapor density (air = 1): 2.1, 2.14
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.06 mmHg at 68 °F ; 1 mmHg at 127.4 °F (NTP, 1992), 0.05 [mmHg], 0.092 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 6.5, 0.06 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Color/Form

Clear, colorless, syrupy, liquid [Note: A solid below 9 degrees F].

CAS No.

107-21-1, 37225-26-6, 25322-68-3
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Melting Point

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Foundational & Exploratory

The Versatility of PEG 8000 in Molecular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Polyethylene (B3416737) glycol 8000 (PEG 8000) is a high-purity, water-soluble polymer with a nominal molecular weight of 8000 daltons. Its unique properties make it an indispensable tool in the molecular biology laboratory, where it is employed in a wide range of applications from the purification of macromolecules to the manipulation of cells. This in-depth technical guide provides a comprehensive overview of the core uses of PEG 8000, complete with detailed experimental protocols, quantitative data summaries, and visual workflows for researchers, scientists, and drug development professionals.

Core Applications and Mechanisms of Action

PEG 8000's utility in molecular biology stems from its ability to act as a molecular crowding agent. By excluding other macromolecules from the solution, it effectively increases their local concentration, driving processes such as precipitation and crystallization.[1] This "excluded volume" effect is the primary mechanism behind many of its applications.

The main applications of PEG 8000 in molecular biology include:

  • Precipitation of Macromolecules: PEG 8000 is widely used for the precipitation of plasmid DNA, bacteriophage particles, and proteins.[][3][4]

  • Cell Fusion: It facilitates the fusion of cell membranes, a critical step in the creation of hybridomas for monoclonal antibody production and in somatic cell genetics.[5][6][7]

  • Protein Crystallization: As a precipitating agent, PEG 8000 is a key component in many screening kits for determining the optimal conditions for protein crystal growth, which is essential for X-ray crystallography.[8][9]

  • Enhancement of Enzymatic Reactions: PEG 8000 can increase the efficiency of certain enzymatic reactions, such as the ligation of blunt-ended DNA fragments.[3][10]

  • Cell Culture and Drug Development: Studies have shown that PEG 8000 can influence cell proliferation and barrier function in certain cancer cell models, suggesting its potential in drug delivery and cancer research.[11][12]

Macromolecule Precipitation

The ability of PEG 8000 to precipitate macromolecules from solution is one of its most common applications. The concentration of PEG 8000 required for precipitation is dependent on the size and concentration of the target molecule.

Plasmid DNA Isolation

PEG 8000 precipitation is an effective method for purifying and concentrating plasmid DNA from bacterial lysates.[][13] This technique offers a cost-effective alternative to column-based purification methods.

ParameterValue/RangeReference
PEG 8000 Final Concentration 8% - 13% (w/v)[][14]
NaCl Final Concentration 0.8 M - 1.6 M[]
Incubation Time 20 minutes - overnight[][15]
Incubation Temperature 4°C (on ice)[][15]
Centrifugation Speed 10,000 x g - 16,000 x g[15]
Centrifugation Time 10 - 30 minutes[][15]
Improved Recovery From 20% to 80%[14]
  • Following bacterial cell lysis and removal of chromosomal DNA and cellular debris, transfer the supernatant containing the plasmid DNA to a clean tube.

  • Add a solution of PEG 8000 and NaCl to the supernatant to achieve the desired final concentrations (e.g., 10% PEG 8000 and 1.25 M NaCl).

  • Mix thoroughly by inverting the tube several times.

  • Incubate the mixture on ice for at least 1-2 hours. For higher yields, an overnight incubation at 4°C can be performed.[15]

  • Pellet the precipitated plasmid DNA by centrifugation at ≥10,000 x g for 15-30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the DNA pellet with 70% ethanol (B145695) to remove residual PEG and salt.

  • Air-dry the pellet and resuspend the purified plasmid DNA in a suitable buffer (e.g., TE buffer).

Plasmid_Precipitation start Plasmid-containing Supernatant add_peg Add PEG 8000/NaCl Solution start->add_peg incubate Incubate on Ice add_peg->incubate centrifuge Centrifuge to Pellet DNA incubate->centrifuge wash Wash Pellet with 70% Ethanol centrifuge->wash resuspend Resuspend Purified Plasmid DNA wash->resuspend end Purified Plasmid DNA resuspend->end

Plasmid DNA Precipitation Workflow
Bacteriophage Precipitation

PEG 8000 is the standard reagent for precipitating and concentrating bacteriophage particles from culture supernatants.[16][17] This step is crucial for phage display technologies and for the preparation of high-titer phage stocks.

ParameterValue/RangeReference
PEG 8000 Final Concentration 4% - 10% (w/v)[18][19]
NaCl Final Concentration 0.5 M - 2.5 M[17][18]
Incubation Time 15 minutes - overnight[17][18]
Incubation Temperature 4°C (on ice)[16][17]
Centrifugation Speed 11,000 x g - 13,000 x g[16][19]
Centrifugation Time 10 - 40 minutes[18][19]
  • Centrifuge the phage-containing bacterial culture to pellet the bacterial cells.

  • Transfer the supernatant to a new tube, taking care not to disturb the cell pellet.

  • Add a 5x PEG/NaCl stock solution (e.g., 20% PEG 8000, 2.5 M NaCl) to the supernatant to a final concentration of 1x.[17]

  • Mix gently by inversion.

  • Incubate the mixture on ice for at least 1 hour. For some phages, a longer incubation of up to overnight at 4°C may be beneficial.[18]

  • Pellet the phage particles by centrifugation at 12,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant. A second brief centrifugation may be performed to remove any remaining liquid.

  • Resuspend the phage pellet in a suitable buffer, such as SM buffer or TBS.

Phage_Precipitation start Phage-containing Supernatant add_peg Add PEG 8000/NaCl Solution start->add_peg incubate Incubate on Ice add_peg->incubate centrifuge Centrifuge to Pellet Phage incubate->centrifuge resuspend Resuspend Phage Pellet centrifuge->resuspend end Concentrated Phage Stock resuspend->end

Bacteriophage Precipitation Workflow

Cell Fusion

PEG-mediated cell fusion is a fundamental technique for producing hybrid cells.[6][20] PEG brings adjacent cell membranes into close proximity, and upon its dilution, the membranes fuse. This process is central to the production of hybridomas for monoclonal antibody generation.

ParameterValue/RangeReference
PEG Molecular Weight 1500 - 8000 Da[5][21][22]
PEG Concentration 10% - 50% (w/v)[5]
Exposure Time 1 - 2 minutes[22]
Temperature Room Temperature or 37°C[21]
  • Prepare a mixed suspension of spleen cells from an immunized mouse and myeloma fusion partner cells at a desired ratio (e.g., 2:1).

  • Wash the cells to remove any serum.

  • Centrifuge the cell mixture to form a cell pellet.

  • Carefully remove the supernatant.

  • Gently loosen the cell pellet by tapping the tube.

  • Slowly add pre-warmed PEG 1500 or PEG 8000 solution (e.g., 1.5 ml per 3x10^8 cells) dropwise over 1-2 minutes while gently swirling the tube.[21][22]

  • Allow the cells to be in contact with the PEG for a short period (e.g., 30 seconds).[22]

  • Slowly dilute the PEG by adding pre-warmed serum-free medium dropwise over several minutes.

  • Centrifuge the fused cells and gently resuspend them in selection medium (e.g., HAT medium).

  • Plate the cells in 96-well plates for selection and screening of positive hybridoma clones.

Cell_Fusion spleen_cells Spleen Cells (Antibody Producing) peg PEG 8000 (Fusing Agent) spleen_cells->peg myeloma_cells Myeloma Cells (Immortal) myeloma_cells->peg hybridoma Hybridoma Cells (Immortal & Antibody Producing) peg->hybridoma

References

The Unseen Hand: A Technical Guide to the Mechanism of PEG 8000 in Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) 8000 is a widely utilized polymer in various biochemical and pharmaceutical applications, primarily for its ability to induce the precipitation of macromolecules from aqueous solutions.[1][2] This process is central to numerous protocols, including protein purification, virus concentration, and the isolation of nucleic acids.[3][4][5] Understanding the precise mechanism by which PEG 8000 facilitates precipitation is crucial for optimizing existing protocols and developing novel applications in drug development and molecular biology. This technical guide provides an in-depth exploration of the core principles governing PEG 8000-mediated precipitation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Core Mechanism: Macromolecular Crowding and the Excluded Volume Effect

The primary mechanism of action of PEG 8000 in precipitation is not based on direct chemical interaction with the target molecule but rather on a phenomenon known as macromolecular crowding and the associated excluded volume effect .[1][6]

In a dilute solution, macromolecules such as proteins and nucleic acids are surrounded by a hydration shell and have ample space to move freely. However, the introduction of an inert, hydrophilic polymer like PEG 8000 dramatically alters the solution's properties.[6] PEG 8000 molecules, due to their own size and hydration shells, occupy a significant portion of the solution's volume, effectively reducing the solvent volume available to other macromolecules.[7]

This reduction in available volume leads to the excluded volume effect . Essentially, the centers of two molecules cannot approach each other more closely than the sum of their effective radii. In a crowded environment, the volume that is inaccessible to the center of a particular molecule due to the presence of other molecules is termed the "excluded volume."

PEG 8000, as a flexible, random-coil polymer, creates a significant excluded volume for other macromolecules.[7] This forces the target macromolecules (e.g., proteins) into a smaller effective volume, thereby increasing their effective concentration.[6] As the effective concentration of the target molecules increases, the likelihood of intermolecular interactions leading to aggregation and subsequent precipitation is significantly enhanced.[6][8]

dot

Caption: Mechanism of PEG 8000-induced precipitation.

Factors Influencing PEG 8000 Precipitation

Several factors can influence the efficiency and selectivity of PEG 8000-mediated precipitation:

  • PEG 8000 Concentration: The concentration of PEG 8000 is a critical parameter. As the concentration increases, the excluded volume effect becomes more pronounced, leading to greater precipitation.[9][10] The optimal concentration is dependent on the specific macromolecule being precipitated.

  • Size and Shape of the Target Molecule: Larger macromolecules experience a greater excluded volume effect and will precipitate at lower PEG 8000 concentrations.[1] The shape of the molecule also plays a role, with more asymmetric molecules often precipitating differently than globular ones.

  • pH and Ionic Strength: While the primary mechanism is steric exclusion, solution pH and ionic strength can influence the solubility of the target molecule and modulate electrostatic interactions, thereby affecting the precipitation process.[6]

  • Temperature: Temperature generally has a less significant effect on PEG-induced precipitation compared to other methods like salting out.[11] However, it can influence the solubility of the target molecule and the hydration of PEG.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for PEG 8000-mediated precipitation of various biomolecules as reported in the literature.

Table 1: Typical PEG 8000 Concentrations for Protein Precipitation

Protein TypeTypical PEG 8000 Concentration (% w/v)Reference
Monoclonal Antibodies5 - 20[12]
General Soluble Proteins10 - 30[1][10]
Virus-Like Particles6 - 10[13]

Table 2: PEG 8000 Precipitation of Nucleic Acids

Nucleic Acid TypeTypical PEG 8000 Concentration (% w/v)Salt ConcentrationReference
Plasmid DNA6 - 100.8 - 1.2 M NaCl[2][5]
RNA4 - 60.3 M NaAc[9]

Table 3: PEG 8000 Precipitation of Viruses

Virus TypeTypical PEG 8000 Concentration (% w/v)Salt ConcentrationReference
Bacteriophage8 - 100.5 M NaCl[3]
Lentivirus100.3 M NaCl[4]
Murine Hepatitis Virus8 - 100.2 - 1.0 M NaCl[14]

Experimental Protocols

Below are detailed methodologies for key experiments involving PEG 8000 precipitation.

Protocol 1: Small-Scale Precipitation of a Recombinant Protein

Objective: To concentrate a recombinant protein from a clarified cell lysate.

Materials:

  • Clarified cell lysate containing the target protein

  • PEG 8000 stock solution (e.g., 40% w/v in a suitable buffer)

  • Precipitation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Resuspension buffer (e.g., PBS)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Methodology:

  • Transfer a known volume of the clarified cell lysate to a pre-chilled microcentrifuge tube.

  • Slowly add the PEG 8000 stock solution to the lysate while gently mixing to achieve the desired final PEG concentration (start with a range, e.g., 5%, 10%, 15%, 20%).

  • Incubate the mixture on ice for 1-2 hours with occasional gentle inversion.

  • Centrifuge the tube at 10,000 x g for 30 minutes at 4°C.

  • Carefully decant the supernatant.

  • Wash the pellet by adding a small volume of chilled precipitation buffer containing the same final PEG concentration and centrifuge again at 10,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and resuspend the protein pellet in a minimal volume of resuspension buffer.

  • Analyze the resuspended pellet and the supernatant fractions by SDS-PAGE to determine the efficiency of precipitation.

dot

Protocol_Protein start Clarified Lysate add_peg Add PEG 8000 Stock start->add_peg incubate Incubate on Ice (1-2 hours) add_peg->incubate centrifuge1 Centrifuge (10,000 x g, 30 min, 4°C) incubate->centrifuge1 separate1 Separate Supernatant and Pellet centrifuge1->separate1 wash Wash Pellet separate1->wash centrifuge2 Centrifuge (10,000 x g, 15 min, 4°C) wash->centrifuge2 separate2 Discard Supernatant centrifuge2->separate2 resuspend Resuspend Pellet separate2->resuspend analyze Analyze by SDS-PAGE resuspend->analyze

Caption: Experimental workflow for protein precipitation.

Protocol 2: Concentration of Bacteriophage from Culture Supernatant

Objective: To concentrate bacteriophage particles from a bacterial culture supernatant.

Materials:

  • Bacterial culture supernatant containing bacteriophage

  • PEG/NaCl solution (e.g., 20% w/v PEG 8000, 2.5 M NaCl)[3]

  • Tris-buffered saline (TBS)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Methodology:

  • Centrifuge the bacterial culture at a low speed (e.g., 5,000 x g for 10 minutes) to pellet the bacteria.

  • Carefully transfer the supernatant containing the phage to a new tube.

  • Add 1/5th volume of the PEG/NaCl solution to the supernatant.[3]

  • Mix gently by inversion and incubate on ice for at least 1 hour (can be extended to overnight at 4°C).

  • Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C to pellet the phage.

  • Discard the supernatant.

  • Resuspend the phage pellet in a small volume of TBS.

dot

Protocol_Phage start Phage Supernatant add_peg_nacl Add PEG/NaCl Solution start->add_peg_nacl incubate Incubate on Ice (≥ 1 hour) add_peg_nacl->incubate centrifuge Centrifuge (12,000 x g, 10 min, 4°C) incubate->centrifuge separate Discard Supernatant centrifuge->separate resuspend Resuspend Phage Pellet separate->resuspend end Concentrated Phage resuspend->end

Caption: Workflow for bacteriophage concentration.

Applications in Drug Development

The ability of PEG 8000 to gently and efficiently precipitate biomolecules makes it a valuable tool in drug development:

  • Protein Formulation: PEG-induced precipitation can be used to screen for optimal buffer conditions for high-concentration protein formulations by assessing the apparent solubility of monoclonal antibodies and other therapeutic proteins.[12]

  • Downstream Processing: It serves as a cost-effective and scalable method for the initial capture and concentration of therapeutic proteins and viral vectors from large volumes of cell culture supernatant.

  • PEGylation: While the precipitation mechanism is primarily non-covalent, the principles of macromolecular crowding are relevant to understanding the behavior of PEGylated drugs, where PEG is covalently attached to a therapeutic molecule to improve its pharmacokinetic properties.[][16]

Conclusion

The mechanism of action of PEG 8000 in precipitation is a sophisticated process rooted in the physical principles of macromolecular crowding and the excluded volume effect. By reducing the available solvent volume, PEG 8000 effectively increases the concentration of target macromolecules, driving their aggregation and precipitation. This non-denaturing and efficient method has become an indispensable tool in research and biopharmaceutical development. A thorough understanding of the underlying principles and the factors that influence this process is paramount for the successful design and optimization of protocols for the purification and concentration of a wide range of biomolecules.

References

An In-depth Technical Guide to the Core Principles of PEG-Mediated Cell Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of polyethylene (B3416737) glycol (PEG)-mediated cell fusion, a cornerstone technique in cell biology and biotechnology. The guide details the underlying mechanisms, critical parameters, and standardized protocols, offering valuable insights for its application in areas such as hybridoma technology for monoclonal antibody production, somatic cell hybridization, and cellular reprogramming.

Core Principles and Mechanism of Action

Polyethylene glycol (PEG) is a polymer that, when applied to cells, facilitates the merging of their plasma membranes, leading to the formation of a single hybrid cell, known as a heterokaryon, which contains the nuclei and cytoplasm of the parent cells.[1][2] The mechanism of PEG-mediated cell fusion is a multi-step biophysical process rather than a complex signaling cascade.

The primary roles of PEG in this process are:

  • Cell Aggregation and Close Apposition: PEG, being a highly hydrophilic polymer, effectively binds water molecules, leading to a localized dehydration at the cell surface.[3] This "water affinity" removes the hydration barrier that normally keeps cells apart, forcing them into close contact.[3][4]

  • Membrane Destabilization and Reorganization: The close apposition of cell membranes, combined with the dehydrating effect of PEG, leads to disturbances in the lipid bilayer.[4] This includes the aggregation of intramembrane proteins, creating protein-free lipid regions that are more prone to fusion.[5]

  • Lipid Bilayer Merging: In these destabilized, protein-depleted areas, the outer leaflets of the apposed membranes merge, forming an initial cytoplasmic bridge or fusion pore.[6] This pore then expands, leading to the complete coalescence of the two cells.

The presence of calcium ions (Ca²⁺) is also understood to play a synergistic role in the fusion process. Calcium can form bridges between negatively charged phospholipids (B1166683) of adjacent membranes, further stabilizing the close cell-to-cell contact and promoting membrane fusion.

Key Experimental Parameters and Quantitative Data

The efficiency of PEG-mediated cell fusion is influenced by several critical parameters. The optimization of these factors is crucial for achieving a high yield of viable hybrid cells and is often cell-type dependent.[7]

ParameterTypical RangeEffect on Fusion EfficiencyNotes
PEG Molecular Weight (MW) 1,000 - 6,000 DaLower MW PEGs are generally more effective fusogens. PEGs with a molecular weight between 1,000 and 4,000 Da are most commonly used.[2] PEG 1500 is frequently cited in protocols.[3][4]Higher molecular weight PEGs can be more viscous and may be less efficient at penetrating the intercellular space.[8]
PEG Concentration 35% - 50% (w/v)Higher concentrations generally lead to higher fusion efficiency but also increase cytotoxicity.[2][3] A concentration of 50% is common in many protocols.[9]The optimal concentration is a trade-off between fusion efficiency and cell viability and needs to be determined empirically for different cell types.
Exposure Time 1 - 5 minutesLonger exposure times can increase fusion rates but also significantly decrease cell viability due to cytotoxicity.[7] Protocols often specify precise timings, such as 1-2 minutes.[1][4]The fragility of the cells post-PEG treatment necessitates gentle handling.
Temperature Room Temperature to 37°CThe fusion process is typically carried out at 37°C.[4]Pre-warming of the PEG solution and reagents is a common step in protocols.[6][10]
Cell Density and Ratio VariesA higher cell density promotes cell-to-cell contact. The ratio of the two cell types to be fused can also impact the frequency of desired heterokaryon formation. For hybridoma production, a splenocyte to myeloma cell ratio of 1:1 to 10:1 is often used.[1][10]Centrifugation is used to create a pellet of the mixed cell populations, maximizing close contact before the addition of PEG.[11]
pH of PEG Solution Slightly alkaline (e.g., pH 8.2)An alkaline pH is reported to enhance fusion efficiency.[5]

Table 1: Critical Parameters for PEG-Mediated Cell Fusion

Cell TypesPEG Concentration & MWReported Fusion EfficiencyReference
Mouse L cells50% PEG>90% of cells fuse[9]
Human Amniocytes and Mouse MyotubesNot specifiedAverage of 73% heterokaryon formation[4]
Mouse ESCs and Human FibroblastsNot specified1.16% heterokaryons (initial sort)[4]
General Bulk Cell FusionNot specifiedAround 10%[12]
4T1 cells and Mouse Splenocytes50% PEG 1500~15% (Standard PEG method)[2]
MC38 cells and Mouse Splenocytes50% PEG 1500~12% (Standard PEG method)[2]
4T1 cells and NS-1 cells50% PEG 1500~18% (Standard PEG method)[2]

Table 2: Examples of Reported Fusion Efficiencies for Different Cell Types

Detailed Experimental Protocol: Hybridoma Production

This protocol provides a generalized methodology for the fusion of myeloma cells with splenocytes for the production of hybridomas, a common application of PEG-mediated cell fusion.

Materials:

  • Myeloma cell line (e.g., P3X63-Ag8.653 or NS-1) in log-phase growth

  • Splenocytes harvested from an immunized mouse

  • Serum-free culture medium (e.g., DMEM or RPMI 1640)

  • PEG solution (50% w/v PEG 1500 in serum-free medium, pre-warmed to 37°C)

  • HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium

  • Complete growth medium with serum

  • Sterile tubes, pipettes, and culture plates

  • Centrifuge

  • Water bath at 37°C

  • Hemocytometer and Trypan Blue

Methodology:

  • Cell Preparation:

    • Harvest splenocytes from the spleen of an immunized mouse under sterile conditions. Prepare a single-cell suspension.

    • Collect myeloma cells that are in the logarithmic phase of growth.

    • Wash both cell types separately with serum-free medium by centrifugation (e.g., 300 x g for 10 minutes).[11]

    • Perform a cell count and assess viability for both cell populations using a hemocytometer and Trypan Blue.

  • Cell Mixing and Co-pelleting:

    • Mix the splenocytes and myeloma cells at a desired ratio (e.g., 5:1 or 3:1) in a conical tube.[13]

    • Centrifuge the cell mixture (e.g., 300 x g for 10 minutes) to form a compact cell pellet.[11]

    • Carefully aspirate and discard the supernatant completely.

  • PEG-Mediated Fusion:

    • Gently loosen the cell pellet by tapping the bottom of the tube.

    • Slowly add 1 mL of pre-warmed 50% PEG solution dropwise to the cell pellet over a period of 1 minute while gently swirling the tube to mix.[1][14]

    • Allow the cell-PEG mixture to incubate for a specific duration, typically 1-2 minutes, at 37°C.[4]

  • Washing and Recovery:

    • Slowly dilute the PEG by adding 1-2 mL of serum-free medium dropwise over 1-2 minutes while gently agitating the tube.[10]

    • Continue to slowly add serum-free medium up to a total volume of 10-20 mL.[1][10]

    • Centrifuge the cells (e.g., 200 x g for 5-10 minutes) to pellet the fused cells.

    • Gently resuspend the cell pellet in complete growth medium.

  • Plating and Selection:

    • Plate the cell suspension into 96-well culture plates.

    • The following day, add HAT selection medium to each well to select for fused hybridoma cells.[11] Unfused myeloma cells will be killed by the aminopterin (B17811) in the HAT medium, and unfused splenocytes have a limited lifespan in culture.

    • Incubate the plates at 37°C in a humidified CO₂ incubator.

  • Screening and Cloning:

    • After 7-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of the desired antibody.

    • Positive clones should be subcloned by limiting dilution to ensure monoclonality.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the key steps in a typical PEG-mediated cell fusion experiment for hybridoma production.

PEG_Fusion_Workflow cluster_prep Cell Preparation cluster_fusion Fusion Process cluster_selection Selection & Screening splenocytes Harvest & Prepare Splenocytes mix Mix Cells & Co-pellet splenocytes->mix myeloma Culture & Prepare Myeloma Cells myeloma->mix add_peg Add PEG (1-2 min) mix->add_peg Centrifuge wash Wash & Resuspend add_peg->wash Incubate plate Plate Cells wash->plate Dilute PEG hat_selection Add HAT Medium plate->hat_selection screen Screen for Antibodies hat_selection->screen Incubate 7-14 days clone Subclone Positives screen->clone Fusion_Factors outcome Successful Fusion (High Viability & Efficiency) peg_mw PEG MW peg_mw->outcome peg_conc PEG Concentration peg_conc->outcome exp_time Exposure Time exp_time->outcome cell_type Cell Type cell_type->outcome

References

An In-Depth Technical Guide to the Solubility and Stability of PEG 8000 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol 8000 (PEG 8000) is a high molecular weight polymer with wide-ranging applications in the pharmaceutical, biomedical, and chemical industries. Its utility is fundamentally linked to its solubility characteristics and the stability of its solutions. This guide provides a comprehensive overview of these critical parameters, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the effective use of PEG 8000.

Solubility of PEG 8000

PEG 8000 exhibits broad solubility in a variety of solvents, a characteristic that is crucial for its diverse applications. Its solubility is influenced by factors such as the solvent's polarity, temperature, and the presence of other solutes.

Aqueous Solubility

PEG 8000 is highly soluble in water. The dissolution process can be accelerated by heating the water, and PEG 8000 can be dissolved in warm water at 80-90°C without adverse effects.[1]

Table 1: Solubility of PEG 8000 in Water

Temperature (°C)Solubility (mg/mL)Solubility (% w/w)
20~630[1][2]62[3]
25Clear solution at 5% (w/v)[4]-
Solubility in Organic Solvents

PEG 8000 is soluble in a range of polar organic solvents but is generally insoluble in nonpolar solvents like hydrocarbons.[1][2]

Table 2: Qualitative Solubility of PEG 8000 in Various Organic Solvents

SolventSolubilityReference
AcetoneSoluble[1][5]
Alcohols (Methanol, Ethanol)Soluble[1][5][6]
AcetonitrileSoluble[6]
BenzeneSoluble[5][6]
ChloroformSoluble[7]
DichloromethaneSoluble[6]
TolueneSoluble[7]
Diethyl EtherInsoluble[6]
HexaneInsoluble[6][7]

Stability of PEG 8000 Solutions

Aqueous solutions of PEG 8000 are generally stable at room temperature.[1][2] However, their stability can be compromised by several factors, leading to degradation of the polymer. The primary degradation pathway for PEG is oxidative degradation.[1][2]

Factors Affecting Stability
  • Temperature: Elevated temperatures accelerate the aging and degradation of PEG solutions.[8][9][10] It is recommended to avoid prolonged exposure to high temperatures.

  • Light: Exposure to light can promote the degradation of PEG solutions.[8][9][10] Storing solutions in light-protected containers is advisable.

  • Oxygen: The presence of oxygen is a key factor in the oxidative degradation of PEG.[1][2][8][9] Purging solutions with an inert gas like argon can minimize degradation.[8][9]

  • pH: The pH of a PEG solution can be an indicator of its age and degradation. A decrease in pH over time can suggest the formation of acidic degradation products.[8][9]

  • Incompatible Substances: PEG 8000 is incompatible with certain substances, including phenol, sorbitol, tannic acid, and salicylic (B10762653) acid.[1] It can also lead to the rapid inactivation of penicillin and bacitracin.[1]

Storage Recommendations

To ensure the long-term stability of PEG 8000 solutions, the following storage conditions are recommended:

  • Store solutions frozen (-20°C) for maximum stability.[8][9]

  • Refrigerated storage (4°C) is preferable to room temperature.[8][9]

  • Protect solutions from light by using amber vials or other light-blocking containers.[8][9]

  • For solutions stored at room temperature, purging the container with an inert gas such as argon can minimize oxidative degradation.[8][9]

Experimental Protocols

Protocol for Determining the Solubility of PEG 8000

This protocol outlines a general method for determining the solubility of PEG 8000 in a given solvent.

Materials:

  • PEG 8000 powder

  • Solvent of interest

  • Analytical balance

  • Vials or test tubes with closures

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled water bath or incubator

  • Visual inspection apparatus (e.g., light box with a dark background)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of PEG 8000 powder and add it to a known volume of the solvent in a vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled environment (e.g., water bath) set to the desired temperature.

    • Agitate the mixture vigorously using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the vial to stand undisturbed at the set temperature until the undissolved PEG 8000 settles.

    • Carefully collect a known volume of the clear supernatant without disturbing the sediment.

  • Quantification of Dissolved PEG 8000:

    • Evaporate the solvent from the collected supernatant under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the PEG).

    • Weigh the remaining solid PEG 8000.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL by dividing the mass of the dissolved PEG 8000 by the volume of the supernatant taken.

Protocol for Assessing the Stability of PEG 8000 Solutions

This protocol provides a framework for evaluating the stability of PEG 8000 solutions under various stress conditions.

Materials:

  • Pre-prepared PEG 8000 solution of known concentration

  • pH meter

  • Viscometer

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., refractive index or evaporative light scattering detector)

  • Temperature-controlled chambers (incubators, ovens)

  • Light exposure chamber (with controlled UV and visible light)

Procedure:

  • Sample Preparation and Storage:

    • Prepare a stock solution of PEG 8000 in the desired solvent.

    • Aliquot the solution into multiple vials.

    • Expose the vials to different stress conditions:

      • Thermal Stress: Store at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

      • Photostability: Expose to controlled light conditions.

      • Oxidative Stress: Bubble air or oxygen through the solution, or add a known oxidizing agent (e.g., hydrogen peroxide).

      • pH Stress: Adjust the pH of the solution to different values (e.g., acidic, neutral, basic).

    • Include control samples stored under optimal conditions (e.g., -20°C, protected from light).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), withdraw an aliquot from each vial.

    • Perform the following analyses:

      • Visual Inspection: Observe for any changes in color, clarity, or the formation of precipitates.

      • pH Measurement: Record the pH of the solution. A significant change may indicate degradation.

      • Viscosity Measurement: A decrease in viscosity can indicate polymer chain scission.

      • UV-Vis Spectroscopy: Scan for the appearance of new absorption peaks that may indicate the formation of degradation products.

      • HPLC Analysis: Monitor the appearance of degradation peaks and a decrease in the main PEG 8000 peak area. Size-exclusion chromatography (SEC) can be used to detect changes in molecular weight distribution.

  • Data Analysis:

    • Plot the measured parameters against time for each stress condition.

    • Determine the rate of degradation under each condition.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of PEG 8000 solutions.

Factors Influencing PEG 8000 Solution Stability PEG_Solution PEG 8000 Solution Stable Stable Solution PEG_Solution->Stable Degraded Degraded Solution (Chain Scission, Oxidation Products) PEG_Solution->Degraded Temp Elevated Temperature Temp->Degraded Light Light Exposure Light->Degraded Oxygen Presence of Oxygen Oxygen->Degraded pH_Extremes Extreme pH pH_Extremes->Degraded Cold Cold Storage (-20°C or 4°C) Cold->Stable Dark Light Protection Dark->Stable Inert Inert Atmosphere (e.g., Argon) Inert->Stable

Caption: Factors influencing the stability of PEG 8000 solutions.

Experimental Workflow for PEG 8000 Stability Assessment start Start: Prepare PEG 8000 Solution stress Expose to Stress Conditions (Temp, Light, O2, pH) start->stress timepoint Collect Aliquots at Time Points stress->timepoint analysis Perform Analyses timepoint->analysis visual Visual Inspection analysis->visual ph pH Measurement analysis->ph viscosity Viscometry analysis->viscosity hplc HPLC/SEC analysis->hplc data Analyze Data and Determine Degradation Rate visual->data ph->data viscosity->data hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing the stability of PEG 8000 solutions.

References

PEG 8000: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene (B3416737) glycol 8000 (PEG 8000) is a high-molecular-weight polymer of ethylene (B1197577) oxide widely utilized in biomedical research and the pharmaceutical industry. Its utility in various applications, including protein precipitation, cell fusion, and as an excipient in drug formulations, necessitates a thorough understanding of its safety profile and proper handling procedures in a laboratory setting. This guide provides an in-depth overview of the safe handling and use of PEG 8000, incorporating quantitative safety data, detailed experimental protocols, and visual workflows to ensure a safe and effective laboratory environment.

Hazard Identification and Safety Profile

PEG 8000 is generally considered to be a low-hazard substance for industrial and laboratory handling.[1][2] It is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][3] However, it is crucial to adhere to good laboratory practices to minimize any potential risks.

Physical and Chemical Properties

A summary of the key physical and chemical properties of PEG 8000 is presented in the table below.

PropertyValue
CAS Number 25322-68-3
Appearance White to off-white solid flakes or powder
Molecular Weight Average 7000-9000 g/mol
Melting Point 55 - 64 °C (131 - 147.2 °F)[4][5]
Solubility Very soluble in water; soluble in many polar organic solvents[5][6]
pH 5.0 - 7.0 (in aqueous solution)[4]
Flash Point 270 °C (518 °F)[4][7]
Autoignition Temperature 305 °C (581 °F)[4]
Toxicological Data

PEG 8000 exhibits a low order of acute toxicity. The following table summarizes key toxicological data.

MetricValueSpecies
LD50 (Oral) > 22,000 - 50,000 mg/kg[3][7]Rat
LD50 (Dermal) > 20,000 mg/kg[1][3]Rabbit
Exposure Limits

The American Industrial Hygiene Association (AIHA) has established a Workplace Environmental Exposure Level (WEEL) for polyethylene glycol.

OrganizationLimit
AIHA WEEL (8-hour TWA) 10 mg/m³[8]

As of the latest information, OSHA has not established a Permissible Exposure Limit (PEL) for PEG 8000.[9][10]

Personal Protective Equipment (PPE) and Handling

Adherence to proper PPE and handling procedures is paramount to ensure safety in the laboratory.

Recommended Personal Protective Equipment
  • Eye Protection : Wear chemical safety goggles or glasses.[4]

  • Hand Protection : While glove protection is not always required for normal handling, wearing protective gloves is recommended, especially when handling the powder to avoid skin contact.

  • Skin and Body Protection : A lab coat or other protective clothing should be worn.[4]

  • Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[4] If dust is generated, a dust mask may be appropriate.[11]

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of PEG 8000 in the laboratory.

G General Handling Workflow for PEG 8000 cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Consult Safety Data Sheet (SDS) B Don appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh PEG 8000 in a well-ventilated area or chemical hood to minimize dust B->C D Dissolve in appropriate solvent C->D E Store in a tightly closed container in a cool, dry, well-ventilated area D->E F Clean work area and wash hands E->F G Dispose of waste according to institutional guidelines F->G

General Handling Workflow for PEG 8000

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

Spill Cleanup Procedure

For a solid PEG 8000 spill, the following steps should be taken:

  • Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.

  • Assess the Spill : Determine the extent of the spill and if it can be safely managed by laboratory personnel.

  • Don PPE : At a minimum, wear safety goggles, gloves, and a lab coat.

  • Contain the Spill : Prevent the powder from becoming airborne. This can be achieved by gently covering the spill with damp paper towels.

  • Clean Up the Spill :

    • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For larger spills, it may be necessary to wet the material to prevent dust formation before sweeping it up.

  • Decontaminate the Area : Once the bulk of the material has been removed, clean the spill area with soap and water.

  • Dispose of Waste : All contaminated materials, including PPE, should be disposed of as hazardous waste in accordance with institutional and local regulations.

Spill Response Workflow Diagram

The following diagram outlines the decision-making process and steps for responding to a PEG 8000 spill.

G PEG 8000 Spill Response Workflow Spill PEG 8000 Spill Occurs Assess Assess Spill (Size, Location, Risk) Spill->Assess MinorSpill Minor Spill (Manageable by lab personnel) Assess->MinorSpill Small & Contained MajorSpill Major Spill (Large quantity, potential for exposure) Assess->MajorSpill Large or Uncontained DonPPE Don Appropriate PPE MinorSpill->DonPPE Evacuate Evacuate Area MajorSpill->Evacuate Contain Contain Spill (Cover with damp paper towels) DonPPE->Contain Cleanup Clean Up Spill (Sweep/vacuum into labeled container) Contain->Cleanup Decontaminate Decontaminate Area (Wash with soap and water) Cleanup->Decontaminate Dispose Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose Notify Notify EH&S and/or Emergency Services Evacuate->Notify

References

The Versatility of PEG 8000 in Biotechnology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Polyethylene (B3416737) glycol 8000 (PEG 8000) is a high molecular weight, water-soluble polymer with a wide range of applications in biotechnology and drug development. Its ability to exclude other molecules from solution, a phenomenon known as macromolecular crowding or steric exclusion, makes it an invaluable tool for researchers and scientists. This technical guide provides an in-depth overview of the core applications of PEG 8000, complete with experimental protocols and quantitative data to facilitate its use in a laboratory setting.

Core Properties and Mechanism of Action

PEG 8000 is a hydrophilic polymer with a chemical structure of H(OCH₂CH₂)nOH, where 'n' represents the average number of ethylene (B1197577) oxide units.[1] With a molecular weight of approximately 8000 g/mol , it is a non-toxic, non-immunogenic, and biocompatible compound.[2][3] The primary mechanism behind many of its applications is the excluded volume effect. In aqueous solutions, PEG 8000 molecules attract and structure water molecules around them, effectively reducing the amount of free water available to solvate other macromolecules like proteins, nucleic acids, and viruses.[4][5] This "molecular crowding" forces these macromolecules to aggregate and precipitate out of solution.

Key Applications in Biotechnology

The unique properties of PEG 8000 lend it to a variety of critical biotechnological processes, including:

  • Precipitation of Nucleic Acids: PEG 8000 is widely used for the size-selective precipitation of DNA and RNA.[2][6][7] This is a crucial step in plasmid DNA purification and the isolation of nucleic acids from various sources.[]

  • Protein Precipitation and Crystallization: The ability of PEG 8000 to induce precipitation in a controlled manner is leveraged in protein purification and crystallization studies.[9][10][11] By adjusting the PEG concentration, researchers can fractionally precipitate proteins of different sizes.

  • Virus Precipitation and Concentration: PEG 8000 provides an efficient method for concentrating viruses from cell culture supernatants or other biological samples.[12][13][14][15][16][17] This is a common step in the production and purification of viral vectors for gene therapy and vaccine development.

  • Cell Fusion (Hybridoma Technology): PEG 8000 acts as a fusogen, facilitating the merging of cell membranes.[18][19][20][21] This is a cornerstone of hybridoma technology for the production of monoclonal antibodies.

  • Macromolecular Crowding Agent: In vitro experiments often lack the crowded environment of a living cell. PEG 8000 is used to mimic these conditions, allowing for more biologically relevant studies of protein folding, enzyme kinetics, and DNA-protein interactions.[22][23][24][25][26]

  • Drug Delivery and Development: In the pharmaceutical industry, PEG 8000 is utilized as a plasticizer in solid dispersions to enhance the solubility and bioavailability of poorly water-soluble drugs.[27] It also serves as a vehicle and base in various formulations.[2][10]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for various applications of PEG 8000.

Table 1: Nucleic Acid Precipitation
ParameterDNA Precipitation (General)Plasmid DNA PurificationSize-Selective DNA Precipitation
Final PEG 8000 Conc. 6% - 13% (w/v)[28][29]8% - 13% (w/v)[][30]6.7% (w/v)[7]
Salt Type & Conc. 10 mM MgCl₂ or 0.5 M - 1.6 M NaCl[29]1.6 M NaCl or 4 M NaCl[]450 mM - 525 mM NaCl[7]
Incubation Time 10 min - overnight[][29]20-30 min on ice[]Immediate or wait[7][31]
Incubation Temperature Room Temperature or 4°C[][29]4°C[]Room Temperature[7][31]
Centrifugation Speed 12,000 x g or max speed[]Max speed[]13,000 rpm[7][31]
Centrifugation Time 5 - 30 min[29]10 min[]20 min[7][31]
Table 2: Virus Precipitation
ParameterLentivirus ConcentrationBacteriophage PrecipitationGeneral Virus Purification
Final PEG 8000 Conc. 10% (w/v)[12][32]4% (w/v) (from 20% stock)[33]6% - 12% (w/v)[14][34]
Salt Type & Conc. 0.3 M NaCl[12][32]0.5 M NaCl (from 2.5 M stock)[33]0.3 M - 1.5 M NaCl[12][34]
Incubation Time ≥ 4 hours to overnight[12][32]1 hour to overnight[33]1 hour to overnight[17][34]
Incubation Temperature 4°C[12][15]4°C or on ice[33]4°C[16][34]
Centrifugation Speed 1,600 - 4,000 x g[12][15]10,000 x g or 13,000 g[13][33]2,000 - 12,000 x g[14][17]
Centrifugation Time 20 - 60 min[12][15]10 - 20 min[13][33]20 - 100 min[14][17]
Table 3: Cell Fusion (Hybridoma)
ParameterProtocol 1Protocol 2
Cell Ratio (Spleen:Myeloma) 10:1[35]2:1[36]
PEG Concentration 41.6% followed by 25% PEG 1550[35]Not specified for PEG 8000
PEG Exposure Time 1 min (41.6%), 1 min (25%)[35]Slow addition[36]
Incubation after PEG 2-3 hours at 37°C[35]Not specified
Centrifugation Speed 1200 rpm[35]900-1000 rpm[36]
Centrifugation Time 5-7 minutes[35]5 minutes[36]

Experimental Protocols & Workflows

This section provides detailed methodologies for the key applications of PEG 8000.

Protocol 1: Plasmid DNA Precipitation

This protocol describes the precipitation of plasmid DNA from a cleared bacterial lysate.

Materials:

  • Cleared bacterial lysate containing plasmid DNA

  • PEG 8000/NaCl solution (e.g., 13% w/v PEG 8000, 1.6 M NaCl)

  • 70% Ethanol (B145695), ice-cold

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Microcentrifuge

  • Pipettes and sterile tips

Methodology:

  • To your cleared lysate, add an equal volume of the PEG 8000/NaCl solution.

  • Mix thoroughly by inverting the tube several times.

  • Incubate on ice for 20-30 minutes to allow the plasmid DNA to precipitate.[]

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet the DNA.[]

  • Carefully decant the supernatant.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol and gently inverting the tube.

  • Centrifuge at maximum speed for 5 minutes at 4°C.

  • Carefully decant the ethanol and air-dry the pellet for 5-10 minutes to remove any residual ethanol.

  • Resuspend the DNA pellet in an appropriate volume of TE buffer.

G cluster_0 Plasmid DNA Precipitation Workflow Cleared Lysate Cleared Lysate Add PEG/NaCl Add PEG/NaCl Cleared Lysate->Add PEG/NaCl Mix Incubate on Ice Incubate on Ice Add PEG/NaCl->Incubate on Ice 20-30 min Centrifuge Centrifuge Incubate on Ice->Centrifuge Max speed, 10 min, 4°C Wash with Ethanol Wash with Ethanol Centrifuge->Wash with Ethanol Pellet DNA Air Dry Pellet Air Dry Pellet Wash with Ethanol->Air Dry Pellet Resuspend in TE Resuspend in TE Air Dry Pellet->Resuspend in TE Purified Plasmid DNA Purified Plasmid DNA Resuspend in TE->Purified Plasmid DNA

Plasmid DNA Precipitation Workflow

Protocol 2: Lentivirus Concentration

This protocol outlines the concentration of lentiviral particles from cell culture supernatant.

Materials:

  • Lentivirus-containing cell culture supernatant

  • 4x PEG 8000/NaCl solution (40% w/v PEG 8000, 1.2 M NaCl in PBS)[12]

  • Sterile PBS or DMEM

  • Centrifuge with a swinging-bucket rotor

  • Sterile tubes and filters (0.45 µm)

Methodology:

  • Harvest the lentivirus-containing supernatant and clarify by centrifuging at 2,000 x g for 10 minutes to remove cells and debris.[12]

  • Filter the clarified supernatant through a 0.45 µm filter.

  • Add 1 volume of the 4x PEG 8000/NaCl solution to 3 volumes of the viral supernatant (final concentration: 10% PEG 8000, 0.3 M NaCl).[12]

  • Mix well by inverting the tubes and incubate at 4°C for at least 4 hours, or overnight, with gentle rocking.[12]

  • Centrifuge at 1,600 x g for 60 minutes at 4°C to pellet the viral particles.[12]

  • Carefully aspirate and discard the supernatant.

  • Resuspend the viral pellet in a small volume (e.g., 1/10th to 1/20th of the original volume) of sterile PBS or DMEM by gently pipetting up and down.[12]

  • Aliquot and store at -80°C.

G cluster_1 Lentivirus Concentration Workflow Viral Supernatant Viral Supernatant Clarify & Filter Clarify & Filter Viral Supernatant->Clarify & Filter Add 4x PEG/NaCl Add 4x PEG/NaCl Clarify & Filter->Add 4x PEG/NaCl 1:3 ratio Incubate at 4°C Incubate at 4°C Add 4x PEG/NaCl->Incubate at 4°C ≥ 4 hours Centrifuge Centrifuge Incubate at 4°C->Centrifuge 1600xg, 60 min Resuspend Pellet Resuspend Pellet Centrifuge->Resuspend Pellet Viral Pellet Store at -80°C Store at -80°C Resuspend Pellet->Store at -80°C Concentrated Virus Concentrated Virus Store at -80°C->Concentrated Virus

Lentivirus Concentration Workflow

Protocol 3: PEG-Mediated Cell Fusion

This protocol provides a general framework for the fusion of two cell populations for hybridoma production.

Materials:

  • Two cell populations to be fused (e.g., myeloma cells and antibody-secreting spleen cells)

  • Serum-free medium (e.g., DMEM)

  • 50% (w/v) PEG 1500 or PEG 8000 solution, pre-warmed to 37°C

  • Complete culture medium with serum

  • Centrifuge

Methodology:

  • Prepare the two cell populations and wash them separately in serum-free medium.

  • Count the cells and mix them at the desired ratio (e.g., 10:1 spleen cells to myeloma cells) in a conical tube.[35]

  • Centrifuge the cell mixture at a low speed (e.g., 200 x g) for 5-7 minutes to form a cell pellet.[35]

  • Carefully remove all the supernatant.

  • Gently loosen the cell pellet by tapping the tube.

  • Slowly add 1 mL of the pre-warmed 50% PEG solution to the pellet over 1 minute while gently stirring the cells with the pipette tip.[35]

  • Continue to gently stir the cell suspension for another minute.

  • Slowly add 1 mL of serum-free medium over 1 minute, followed by another 9 mL over the next 2-3 minutes, with continuous gentle mixing.

  • Centrifuge the cells at a low speed for 5 minutes.

  • Discard the supernatant and gently resuspend the cells in complete culture medium.

  • Plate the cells in appropriate culture vessels for selection and screening.

G cluster_2 Cell Fusion Logical Pathway Cell Population A Cell Population A Mix Cells Mix Cells Cell Population A->Mix Cells Cell Population B Cell Population B Cell Population B->Mix Cells Centrifuge Centrifuge Mix Cells->Centrifuge Form Pellet Add PEG Add PEG Centrifuge->Add PEG Induce Fusion Dilute & Wash Dilute & Wash Add PEG->Dilute & Wash Plate for Selection Plate for Selection Dilute & Wash->Plate for Selection Hybridomas Hybridomas Plate for Selection->Hybridomas

Cell Fusion Logical Pathway

Conclusion

PEG 8000 is a remarkably versatile and powerful tool in the field of biotechnology. Its fundamental property of molecular exclusion provides a simple yet effective means for the precipitation and concentration of a wide range of biomolecules, as well as for inducing cell fusion. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively harness the capabilities of PEG 8000 in their work. As with any technique, optimization of the specific parameters for each unique application is crucial for achieving the best results.

References

Methodological & Application

Application Notes and Protocols for Plasmid DNA Precipitation using PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene glycol (PEG) precipitation is a widely utilized method for the purification and concentration of plasmid DNA.[] This technique offers a gentle and effective alternative to alcohol precipitation, particularly advantageous for preparing high-quality plasmid DNA required for sensitive downstream applications such as DNA sequencing, transfection, and gene therapy vector production. The mechanism of PEG-mediated precipitation is based on the principle of steric exclusion, where the polymer forces macromolecules like plasmid DNA out of the solution.[] In the presence of salt, which neutralizes the negative charges on the DNA backbone, PEG 8000 effectively induces the precipitation of plasmid DNA, while many contaminants remain in the supernatant. This protocol provides a detailed methodology for the precipitation of plasmid DNA from cleared bacterial lysates using PEG 8000.

Data Presentation: Parameters for PEG 8000 Plasmid DNA Precipitation

The following table summarizes the typical ranges for the key experimental parameters in the PEG 8000 precipitation protocol, compiled from various sources. These parameters can be optimized for specific plasmid sizes and downstream applications.

ParameterConcentration/ConditionNotes
PEG 8000 Final Concentration 4% - 13% (w/v)Higher concentrations can increase yield but may also co-precipitate smaller nucleic acids and other contaminants.[2][3] A common starting point is 8-10%.
Salt (NaCl) Final Concentration 0.4 M - 1.5 MSalt is crucial for neutralizing the DNA charge. A common concentration is around 0.8 M to 1.0 M.[][4]
Incubation Temperature 4°C or on iceLow temperatures promote the precipitation of DNA.[][5][6]
Incubation Time 20 minutes to overnightShorter incubation times (20-60 minutes) are often sufficient, but longer or overnight incubations can increase the yield of smaller plasmids.[][5][6][7]
Centrifugation Speed 6,000 x g to maximum speed (~15,000 x g)Higher speeds ensure efficient pelleting of the DNA.[][5][6][8]
Centrifugation Time 10 - 40 minutesLonger centrifugation times are often paired with lower speeds.[][5][6][8]
Ethanol (B145695) Wash 70% - 80% (v/v)Two washes are recommended to remove residual PEG and salts, which can inhibit downstream enzymatic reactions.[][7][8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the precipitation of plasmid DNA from a cleared bacterial lysate using PEG 8000. This protocol is adapted from standard molecular biology laboratory procedures.[][7][9]

Materials and Reagents:

  • Cleared bacterial lysate containing plasmid DNA

  • PEG 8000 solution (e.g., 30% PEG 8000 in 1.6 M NaCl)[5][6]

  • Sodium Chloride (NaCl) solution (e.g., 5 M)

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Microcentrifuge

  • Pipettes and nuclease-free pipette tips

Preparation of Solutions:

  • 13% PEG 8000 (w/v): Dissolve 13 g of PEG 8000 in nuclease-free water to a final volume of 100 ml. Store at room temperature.[7] It is important to use fresh PEG solutions for optimal results.[7]

  • 4 M NaCl: Dissolve 23.38 g of NaCl in nuclease-free water to a final volume of 100 ml.

  • 70% Ethanol: Mix 70 ml of absolute ethanol with 30 ml of nuclease-free water. Store at -20°C.

Protocol for Plasmid DNA Precipitation:

  • Starting Material: Begin with a cleared bacterial lysate from which cellular debris has been removed by centrifugation.

  • Addition of PEG and Salt:

    • For every 1 ml of cleared lysate, add 0.2 ml of 4 M NaCl and 1 ml of 13% PEG 8000.[] This will result in a final concentration of approximately 8.7% PEG 8000 and 0.67 M NaCl.

    • Alternatively, to 50 ml of miniprep plasmid solution, add 8.0 ml of 4 M NaCl and 40 ml of 13% PEG 8000 (w/v).[][9]

  • Incubation: Mix the solution thoroughly by inverting the tube several times. Incubate the mixture on ice for 20 to 30 minutes.[][9] For larger volumes or to maximize yield, incubation can be extended to 1 hour or even overnight at 4°C.[5][6][7]

  • Centrifugation: Pellet the precipitated plasmid DNA by centrifuging at maximum speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.[][8] A white pellet should be visible at the bottom of the tube.

  • Supernatant Removal: Carefully aspirate and discard the supernatant without disturbing the DNA pellet.

  • Ethanol Wash:

    • Add 500 µl of ice-cold 70% ethanol to the pellet.[] The pellet may turn a milky white color.[][9]

    • Gently dislodge the pellet by flicking the tube and then centrifuge at maximum speed for 5 minutes at 4°C.

    • Carefully remove the ethanol wash.

    • Repeat the 70% ethanol wash step.[]

  • Drying the Pellet: After the final wash, remove all residual ethanol by inverting the tube on a clean paper towel and allowing it to air-dry for 5-10 minutes. Do not over-dry the pellet, as this can make it difficult to resuspend.

  • Resuspension: Resuspend the DNA pellet in a suitable volume (e.g., 20-50 µl) of nuclease-free water or TE buffer.[] Pipette up and down gently to ensure the pellet is fully dissolved.

  • Quality Control: Analyze the integrity and purity of the plasmid DNA by agarose (B213101) gel electrophoresis and spectrophotometry (A260/A280 ratio).[]

Mandatory Visualization

PEG_Precipitation_Workflow start Cleared Bacterial Lysate add_peg_nacl Add PEG 8000 & NaCl Solution start->add_peg_nacl incubate Incubate on Ice (20-30 min) add_peg_nacl->incubate centrifuge1 Centrifuge at High Speed (10-15 min, 4°C) incubate->centrifuge1 pellet Plasmid DNA Pellet centrifuge1->pellet supernatant Discard Supernatant centrifuge1->supernatant wash1 Wash with 70% Ethanol pellet->wash1 centrifuge2 Centrifuge (5 min, 4°C) wash1->centrifuge2 wash2 Repeat 70% Ethanol Wash centrifuge2->wash2 centrifuge3 Centrifuge (5 min, 4°C) wash2->centrifuge3 dry Air Dry Pellet centrifuge3->dry resuspend Resuspend in Water or TE Buffer dry->resuspend end Purified Plasmid DNA resuspend->end

Caption: Workflow for plasmid DNA precipitation using PEG 8000.

The PEG 8000 precipitation protocol is a reliable and scalable method for obtaining high-quality plasmid DNA. Its ability to selectively precipitate larger DNA molecules makes it particularly useful for removing smaller nucleic acid contaminants and other impurities that can interfere with downstream applications. The protocol's conditions, such as PEG concentration and incubation time, can be adjusted to optimize for plasmid size and desired purity. Following the detailed steps outlined in these application notes will enable researchers to consistently purify plasmid DNA suitable for a wide range of molecular biology techniques.

References

Application Notes and Protocols for Blunt-End DNA Ligation Using PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blunt-end ligation is a fundamental technique in molecular cloning, enabling the joining of DNA fragments with no nucleotide overhangs. However, it is inherently less efficient than cohesive-end ("sticky-end") ligation. The inclusion of Polyethylene Glycol 8000 (PEG 8000) in the ligation reaction mixture significantly enhances the efficiency of blunt-end ligation.[1] This document provides detailed application notes, protocols, and the underlying principles for utilizing PEG 8000 to optimize blunt-end DNA ligation.

The enhanced ligation efficiency in the presence of PEG is attributed to a phenomenon known as macromolecular crowding .[2][3][4] In a solution containing a high concentration of macromolecules like PEG, the effective volume available to other molecules, such as DNA and ligase, is reduced. This "crowding" effect increases the local concentration of DNA ends and the ligase enzyme, thereby promoting their interaction and facilitating the ligation reaction.[2][3] Even DNA ligases from sources like E. coli and rat liver, which typically show little to no activity on blunt-ended substrates under standard conditions, become active in the presence of high concentrations of macromolecules.[5][6]

Key Experimental Data

The following table summarizes key quantitative data for optimizing blunt-end DNA ligation reactions using PEG 8000.

ParameterRecommended ConditionNotes
PEG 8000 Concentration 5% - 15% (w/v)Maximum stimulation is often observed around 15%.[7][8] Concentrations above 15% may lead to the formation of unwanted tandem concatemers and precipitation of large DNA molecules.
T4 DNA Ligase Concentration Higher concentration recommendedFor blunt-end ligations, it's advised to use a higher concentration of T4 DNA ligase compared to sticky-end ligations.[1] Some protocols suggest a 10-fold or greater excess.
Insert to Vector Molar Ratio 1:1 to 10:1A 3:1 ratio is a good starting point, but for blunt-end ligation, increasing the ratio to 10:1 can optimize results.[1] An equimolar ratio has also been suggested to maximize correct clones.[9]
Reaction Temperature Room temperature (20-25°C)While sticky-end ligations often benefit from lower temperatures to stabilize annealed ends, blunt-end ligations are more efficient at room temperature.[10]
Incubation Time 4 hours to overnightA 4-hour incubation at room temperature can yield similar results to an overnight incubation at 4°C.[11] For convenience, ligations can be run from 30 minutes to overnight.[10]
ATP Concentration ~0.5 mMHigh concentrations of ATP (5 mM) can suppress blunt-end ligation.[9] Some protocols recommend reducing the ATP concentration when PEG is included.
Total DNA Concentration <100 µg/mlKeeping the total DNA concentration below this level is generally recommended.[9]

Mechanism of Action: Macromolecular Crowding

The diagram below illustrates the principle of macromolecular crowding in enhancing blunt-end DNA ligation.

G cluster_0 Standard Ligation Conditions (Low Efficiency) cluster_1 Ligation with PEG 8000 (High Efficiency) DNA_ends_low Blunt DNA Ends Ligation_low Inefficient Ligation DNA_ends_low->Ligation_low Low effective concentration Ligase_low T4 DNA Ligase Ligase_low->Ligation_low Ligation_high Efficient Ligation PEG PEG 8000 (Crowding Agent) DNA_ends_high Blunt DNA Ends DNA_ends_high->Ligation_high High effective concentration Ligase_high T4 DNA Ligase Ligase_high->Ligation_high G prep_dna 1. Prepare Vector and Insert DNA (Restriction digest, PCR, dephosphorylation) quantify 2. Quantify DNA prep_dna->quantify setup_ligation 3. Set up Ligation Reaction (on ice) quantify->setup_ligation add_components Add: - Vector DNA - Insert DNA - 10X Ligation Buffer - ATP - PEG 8000 Solution - T4 DNA Ligase - Nuclease-free water setup_ligation->add_components incubate 4. Incubate Reaction (Room Temperature) setup_ligation->incubate transform 5. Transformation (e.g., into competent E. coli) incubate->transform plate 6. Plate on Selective Media transform->plate analyze 7. Analyze Colonies (Colony PCR, restriction digest, sequencing) plate->analyze

References

Application Notes: Preparation of 40% (w/v) PEG 8000 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyethylene (B3416737) glycol (PEG) 8000 is a high molecular weight, water-soluble polymer with a wide range of applications in biochemistry, molecular biology, and pharmaceutical sciences.[1][2] Its ability to induce molecular crowding makes it an invaluable tool for the precipitation and crystallization of proteins, nucleic acids, and viruses.[3][4][5] A 40% weight/volume (w/v) stock solution is a common starting concentration for many of these protocols. This document provides a detailed protocol for the preparation, sterilization, and storage of a 40% (w/v) PEG 8000 solution, along with its key properties and applications.

Key Applications

  • Macromolecular Precipitation: Widely used to precipitate proteins, plasmid DNA, and bacteriophages from lysates or culture supernatants.[3][5] The polymer works by excluding molecules from the solution, effectively increasing their concentration and forcing them to precipitate.

  • Protein Crystallization: A primary component in many crystallization screens, where it acts as a precipitating agent to facilitate the formation of protein crystals for structural studies.[4][6]

  • Cell Fusion (Fusogen): Promotes the fusion of cell membranes, a critical step in the production of hybridomas for monoclonal antibody manufacturing and in protoplast fusion for plant genetics.[1][7][8]

  • Drug Development and Formulation: Utilized in pharmaceutical formulations as a solvent, plasticizer, and drug delivery vehicle for oral, topical, and parenteral preparations.[1][2]

  • Bioseparations: Employed in aqueous two-phase systems for the fractionation and purification of cells and macromolecules.[9]

  • Enzyme Stabilization: Acts as a cryoprotectant to stabilize enzymes and other proteins during lyophilization (freeze-drying).[10]

Data Presentation: Properties of PEG 8000

The following table summarizes the key quantitative data for Polyethylene Glycol 8000.

PropertyValueCitations
Average Molecular Weight 7,000 - 9,000 g/mol [3]
Appearance White to off-white waxy solid, flakes, or powder[1][11]
Melting Point 59 - 64°C[3]
Solubility in Water (20°C) Approx. 500 - 630 mg/mL[1][3]
pH (5% solution in H₂O) 5.5 - 7.0[3]
Density (40% w/v solution) Approx. 1.075 g/mL[12]
Storage Temperature (Solution) 2-8°C (short-term); -20°C (long-term)[4][8][13]
Stability Chemically stable in air and aqueous solutions at room temperature.[1][3][7]

Experimental Protocols

Protocol: Preparation of 100 mL Sterile 40% (w/v) PEG 8000 Stock Solution

This protocol describes the preparation of 100 mL of a 40% (w/v) PEG 8000 solution. The term 'w/v' signifies the weight of the solute in grams per 100 mL of the final solution volume.[14]

1. Materials and Equipment

  • Polyethylene Glycol 8000 (powder or flakes)

  • High-purity distilled or deionized water

  • 100 mL volumetric flask

  • 150 mL beaker

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Spatula

  • Sterilization equipment (e.g., 0.22 µm filter unit or autoclave)

  • Sterile storage bottle

2. Step-by-Step Procedure

  • Weighing PEG 8000: Accurately weigh 40.0 g of PEG 8000 powder or flakes using a weighing scale and transfer it into a 150 mL beaker.[14]

  • Initial Dissolution: Add approximately 70 mL of high-purity water to the beaker. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Mixing: Stir the mixture continuously. The dissolution of PEG 8000 can be slow.[12] To accelerate the process, the water can be gently warmed (do not boil) before adding it to the PEG, or the beaker can be placed in a warm water bath.[3][12]

  • Volume Adjustment: Once the PEG 8000 is completely dissolved, carefully transfer the solution into a 100 mL volumetric flask.

  • Bringing to Final Volume: Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the PEG is transferred. Continue to add water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.[6][14]

  • Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.

3. Sterilization Methods

Aqueous solutions of PEG 8000 can be sterilized by filtration or autoclaving.[1][7]

  • Sterile Filtration (Recommended):

    • Pass the prepared solution through a 0.22 µm sterile filter unit.[1]

    • Note: 40% PEG 8000 solutions are viscous, which can make filtration slow and difficult.[6][15] Using a larger surface area filter or a peristaltic pump can facilitate this process. For very high viscosity, consider preparing a less concentrated stock and filtering before adjusting to the final concentration under sterile conditions.

  • Autoclaving:

    • Transfer the solution to an autoclave-safe bottle, leaving the cap loose.

    • Autoclave at 121°C for 20-30 minutes.[15]

    • Caution: While PEG is generally stable, autoclaving is sometimes not recommended as it may lead to some degradation of the polymer.[3][15]

4. Storage and Stability

  • Store the sterile 40% (w/v) PEG 8000 solution in a tightly sealed, sterile container.

  • For short-term use, the solution can be stored at room temperature or refrigerated at 2-8°C.[8]

  • For long-term storage (months to a year), aliquot the solution into smaller, single-use volumes and store at -20°C.[4][13]

  • PEG 8000 solutions are stable and do not readily support microbial growth.[1][7]

Visualizations

The following diagram illustrates the workflow for preparing a sterile 40% (w/v) PEG 8000 stock solution.

G cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh 1. Weigh 40g PEG 8000 add_water 2. Add ~70mL H₂O to Beaker weigh->add_water dissolve 3. Dissolve with Stirring (Optional: Gentle Warming) add_water->dissolve transfer 4. Transfer to 100mL Volumetric Flask dissolve->transfer qs 5. QS to 100mL with H₂O transfer->qs mix 6. Mix Until Homogeneous qs->mix choice Choose Method mix->choice filter Sterile Filter (0.22 µm) (Recommended) choice->filter autoclave Autoclave (121°C, 20-30 min) choice->autoclave store_sterile Store in Sterile Container filter->store_sterile autoclave->store_sterile aliquot Aliquot (Optional) store_sterile->aliquot temp Store at RT, 4°C, or -20°C aliquot->temp

Workflow for preparing 40% (w/v) PEG 8000 stock solution.

References

Application of PEG 8000 in Protein Refolding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The correct folding of proteins is paramount to their biological function. In the production of recombinant proteins, overexpression in systems like E. coli often leads to the formation of insoluble and inactive protein aggregates known as inclusion bodies. The recovery of active protein from these aggregates requires a two-step process: solubilization of the inclusion bodies using denaturants, followed by a refolding process where the denaturant is removed, allowing the protein to assume its native conformation. A significant challenge in this process is the tendency of protein folding intermediates to aggregate, leading to low recovery yields. Polyethylene (B3416737) glycol (PEG), particularly PEG 8000, has emerged as a valuable tool in protein refolding by acting as a chemical chaperone that can suppress aggregation and enhance the yield of correctly folded, active protein.

This document provides detailed application notes and protocols for the use of PEG 8000 in protein refolding, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism by which PEG 8000 facilitates protein refolding is through the principle of preferential exclusion . As a polymer, PEG 8000 is preferentially excluded from the surface of the protein, which increases the chemical potential of the unfolded or partially folded protein chains. This thermodynamic stress favors a more compact, folded state to minimize the surface area exposed to the PEG-containing solvent.

Additionally, PEG can interact with hydrophobic patches on the surface of protein folding intermediates. This interaction can prevent the intermolecular aggregation that is often mediated by exposed hydrophobic regions. By stabilizing these intermediates, PEG 8000 provides a more favorable environment for productive folding pathways to proceed. Some studies also suggest that PEG can have a stabilizing effect on the final native protein structure.[1][2]

Key Advantages of Using PEG 8000 in Protein Refolding

  • Increased Refolding Yield: By suppressing aggregation, PEG 8000 can significantly increase the recovery of active, correctly folded protein.

  • Cost-Effective: Compared to more complex refolding systems, PEG 8000 is a relatively inexpensive additive.

  • Versatility: PEG has been shown to be effective for a variety of proteins.[1]

  • Simple to Use: The integration of PEG 8000 into standard refolding protocols is straightforward.

Quantitative Data on Protein Refolding with PEG

The effectiveness of PEG in enhancing protein refolding has been demonstrated for several proteins. The following tables summarize quantitative data from published studies.

Table 1: Effect of PEG on the Refolding of Recombinant Human Deoxyribonuclease (rhDNAse)

Protein SourceDenaturantRefolding ConditionPEG (MW 3350) to rhDNAse Molar RatioImprovement in Recovery of Active ProteinReference
CHO Cells7.2 M UreaDilution to 4.0 M Urea, 0.20 mg/mL protein5 to 130% increase (to complete recovery)[1]
E. coli Inclusion Bodies8 M UreaDilution to 4 M Urea, 0.10 mg/mL protein10 to 1Three-fold increase[1]

Table 2: Effect of PEG 8000 on the Recovery of Lactate (B86563) Dehydrogenase (LDH) Activity

ProcessConditionAdditiveRecovery of Enzymatic Activity and Tetrameric StructureReference
Lyophilizationwith saccharideNone60-80%[3]
Lyophilizationwith saccharidePEG 8000> 90%[3]
Freeze-thawingUnprotectedNoneSignificant loss of activity and secondary structure[4]
Freeze-thawingProtected< 0.01% PEG 8000Full protection[4]

Experimental Protocols

The optimal conditions for protein refolding using PEG 8000 are protein-specific and often require empirical optimization. Below are a general protocol and a more specific example based on published data.

General Protocol for Protein Refolding by Dilution Using PEG 8000

This protocol outlines a general workflow for refolding a protein from solubilized inclusion bodies.

1. Solubilization of Inclusion Bodies: a. Isolate inclusion bodies from the cell lysate by centrifugation. b. Wash the inclusion bodies to remove contaminating proteins and cellular debris. c. Solubilize the washed inclusion bodies in a buffer containing a high concentration of a denaturant (e.g., 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea) and a reducing agent (e.g., 20 mM DTT or β-mercaptoethanol) if the protein contains cysteine residues.

2. Refolding by Dilution: a. Prepare a refolding buffer. The composition of this buffer is critical and should be optimized. A typical starting point is:

  • Buffer system (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
  • PEG 8000 (start with a concentration range of 0.5% to 2% w/v)
  • L-Arginine (0.4 M to 1 M) to further suppress aggregation
  • A redox shuffling system (e.g., a combination of reduced and oxidized glutathione, GSH/GSSG, typically at a molar ratio of 5:1 to 10:1) if disulfide bond formation is required. b. Rapidly dilute the solubilized protein solution into the refolding buffer. A dilution factor of 20 to 100-fold is common. The final protein concentration in the refolding buffer should be low, typically in the range of 10-100 µg/mL, to minimize aggregation. c. Incubate the refolding mixture at a controlled temperature (often 4°C or room temperature) with gentle stirring for a period ranging from a few hours to overnight.

3. Analysis of Refolding Efficiency: a. Assess the recovery of soluble protein by measuring the protein concentration in the supernatant after centrifugation to remove any aggregated protein. b. Characterize the refolded protein using techniques such as:

  • Size Exclusion Chromatography (SEC): To analyze the monomeric state and detect aggregates.
  • Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure.
  • Activity Assays: To determine the biological activity of the refolded protein.

Specific Protocol: Refolding of Recombinant Human Deoxyribonuclease (rhDNAse) from E. coli Inclusion Bodies

This protocol is adapted from published data on the refolding of rhDNAse.[1]

1. Solubilization: a. Solubilize rhDNAse inclusion bodies in 8 M Urea, 50 mM Tris-HCl, pH 8.0, 1 mM DTT .

2. Refolding: a. Prepare the refolding buffer: 4 M Urea, 50 mM Tris-HCl, pH 8.0, containing PEG 3350 at a concentration that results in a final PEG to rhDNAse molar ratio of 10:1. (Note: While the original study used PEG 3350, PEG 8000 can be tested as an alternative, and the optimal molar ratio may need to be determined empirically). b. Dilute the solubilized rhDNAse solution into the refolding buffer to a final protein concentration of 0.10 mg/mL . c. Incubate the refolding mixture at room temperature for 12-24 hours with gentle agitation.

3. Analysis: a. Centrifuge the refolding mixture to pellet any aggregated protein. b. Measure the concentration of the supernatant to determine the yield of soluble protein. c. Perform a DNAse activity assay to quantify the recovery of active enzyme.

Visualizations

Experimental Workflow for Protein Refolding using PEG 8000

G cluster_0 Upstream Processing cluster_1 Refolding cluster_2 Downstream & Analysis InclusionBodies Inclusion Bodies (Aggregated, Inactive Protein) Solubilization Solubilization (e.g., 8M Urea or 6M GuHCl) InclusionBodies->Solubilization DenaturedProtein Denatured Protein (Unfolded, Soluble) Solubilization->DenaturedProtein Dilution Rapid Dilution DenaturedProtein->Dilution Incubation Incubation (e.g., 4°C, 12-24h) Dilution->Incubation RefoldingBuffer Refolding Buffer - PEG 8000 - L-Arginine - Redox System (GSH/GSSG) RefoldingBuffer->Dilution Purification Purification (e.g., Chromatography) Incubation->Purification Aggregates Aggregated Protein Incubation->Aggregates FoldedProtein Correctly Folded, Active Protein Purification->FoldedProtein Analysis Analysis - Activity Assay - SEC - CD Spectroscopy FoldedProtein->Analysis

Caption: General workflow for protein refolding using PEG 8000.

Proposed Mechanism of PEG 8000 in Preventing Aggregation

G cluster_0 Without PEG 8000 cluster_1 With PEG 8000 U_A Unfolded Protein I_A Folding Intermediate U_A->I_A Refolding Initiation Agg_A Aggregates I_A->Agg_A Aggregation (High Propensity) U_B Unfolded Protein I_B Folding Intermediate U_B->I_B Refolding Initiation PEG_I PEG-Intermediate Complex I_B->PEG_I PEG Interaction N_B Native Protein PEG_I->N_B Folding Completion

Caption: Role of PEG 8000 in preventing aggregation of folding intermediates.

Conclusion

PEG 8000 is a powerful and practical additive for improving the efficiency of protein refolding. By understanding its mechanism of action and following a systematic approach to optimize its use, researchers can significantly enhance the recovery of active, correctly folded proteins from inclusion bodies. The protocols and data presented here provide a solid foundation for the successful application of PEG 8000 in protein refolding workflows.

References

PEG 8000 as a Cryoprotectant: Application Notes and Protocols for Proteins and Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is a critical process for the long-term storage of biological materials, including proteins and cells, ensuring their viability and functionality for future use. The formation of ice crystals during freezing is a primary cause of damage to these materials. Cryoprotectants are substances that mitigate this damage. Polyethylene (B3416737) glycol 8000 (PEG 8000), a high-molecular-weight polymer, has demonstrated significant efficacy as a cryoprotectant for both proteins and cells. This document provides detailed application notes and protocols for the use of PEG 8000 in cryopreservation.

Mechanism of Action

The cryoprotective mechanism of PEG 8000 is multifaceted and differs slightly between proteins and cells.

For Proteins: High-molecular-weight PEGs, such as PEG 8000, are generally considered non-penetrating cryoprotectants for protein crystals.[1][2] Their protective effects are attributed to several factors:

  • Vitrification and Inhibition of Ice Crystal Formation: PEG 8000 delays ice crystallization and the eutectic transition of the protein formulation.[3][4]

  • Favorable Interactions: Studies with lactate (B86563) dehydrogenase (LDH) have shown that there are extensive nonspecific, concentration-dependent interactions between PEG and the protein molecules.[3][4] This favorable interaction, rather than preferential exclusion, is believed to contribute to cryoprotection.[4]

  • Surface Modification: PEG can modify the surface characteristics of proteins, which may contribute to their stability during freezing and thawing.[3][4]

  • Prevention of Aggregation: In studies with LDH, no insoluble aggregation was observed after freeze-thawing in the presence of PEG 8000.[3]

For Cells: The primary mechanism of PEG 8000 in cell cryopreservation is related to its osmotic properties, leading to cell dehydration. By reducing the intracellular water content, it minimizes the formation of damaging intracellular ice crystals.[2] Studies on rat heart cryopreservation have shown that PEG 8000 is superior to glycerol (B35011) in dehydrating myocardial tissue and reducing ice formation, leading to better functional recovery.[2]

Quantitative Data on Cryoprotective Efficacy

The following tables summarize the quantitative data on the effectiveness of PEG 8000 as a cryoprotectant from various studies.

Table 1: Cryoprotection of Proteins

ProteinCryoprotectant FormulationPost-Thaw RecoveryReference
Lactate Dehydrogenase (LDH)PEG 8000 with saccharides>90% enzymatic activity and tetrameric structure recovery[5][6]
Lactate Dehydrogenase (LDH)Saccharides alone60-80% enzymatic activity and tetrameric structure recovery[5][6]
Lactate Dehydrogenase (LDH)<0.01% PEG 8000Full freezing protection[6][7]

Table 2: Cryoprotection of Cells & Tissues

Cell/Tissue TypeCryoprotectant FormulationPost-Thaw Viability/FunctionalityReference
Isolated Rat Hearts5% PEG 8000 in cardioplegic solution54.4% ± 5.7% recovery of cardiac output[2]
Isolated Rat Hearts50 mmol/L glycerol in cardioplegic solution39.3% ± 2.9% recovery of cardiac output[2]

Experimental Protocols

Protocol 1: Cryopreservation of Proteins with PEG 8000

This protocol provides a general framework for the cryopreservation of a purified protein solution. The optimal concentration of PEG 8000 should be determined empirically for each specific protein.

Materials:

  • Purified protein solution in a suitable buffer

  • PEG 8000

  • Cryovials

  • Controlled-rate freezer or isopropanol-based freezing container (e.g., "Mr. Frosty")

  • Liquid nitrogen storage dewar

Procedure:

  • Preparation of Cryoprotectant Solution:

    • Prepare a stock solution of PEG 8000 (e.g., 2% w/v) in the same buffer as the protein solution.

    • Ensure the PEG 8000 is fully dissolved. This may require gentle warming and stirring.

    • Sterilize the PEG 8000 solution by filtering it through a 0.22 µm filter.

  • Addition of Cryoprotectant:

    • On ice, slowly add the PEG 8000 stock solution to the protein solution to achieve the desired final concentration. For lactate dehydrogenase, concentrations as low as <0.01% have been shown to be effective.[6][7] A good starting point for optimization is a final concentration range of 0.01% to 1% (w/v).

    • Gently mix the solution. Avoid vigorous vortexing to prevent protein denaturation.

  • Aliquoting:

    • Dispense the protein-PEG mixture into pre-chilled cryovials.

  • Freezing:

    • Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C per minute.

    • Alternatively, place the vials in an isopropanol-based freezing container and store at -80°C overnight.[8]

  • Storage:

    • Transfer the frozen vials to a liquid nitrogen dewar for long-term storage (-196°C).

  • Thawing:

    • To recover the protein, rapidly thaw the vial in a 37°C water bath until a small amount of ice remains.

    • Immediately place the vial on ice.

    • Use the protein solution as required for downstream applications.

Protocol 2: Cryopreservation of Adherent Mammalian Cells with PEG 8000

This protocol is adapted from general cell cryopreservation procedures for use with PEG 8000 as a cryoprotectant. The optimal PEG 8000 concentration and serum percentage may need to be optimized for specific cell lines.

Materials:

  • Healthy, sub-confluent culture of adherent cells

  • Complete growth medium (containing fetal bovine serum, FBS)

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • PEG 8000

  • Cryovials

  • Controlled-rate freezer or isopropanol-based freezing container

  • Liquid nitrogen storage dewar

Procedure:

  • Preparation of Freezing Medium:

    • Prepare a freezing medium consisting of 70-90% complete growth medium, 10-20% FBS, and 5% (w/v) PEG 8000.

    • Warm the PEG 8000 in the medium to ensure it is fully dissolved.

    • Sterilize the freezing medium by filtering through a 0.22 µm filter.

    • Cool the freezing medium to 4°C before use.

  • Cell Harvesting:

    • Aspirate the growth medium from the cell culture flask.

    • Wash the cell monolayer once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, neutralize the trypsin with complete growth medium.

    • Transfer the cell suspension to a conical tube.

  • Cell Pelletting and Resuspension:

    • Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

    • Carefully aspirate the supernatant.

    • Gently resuspend the cell pellet in the cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.

  • Aliquoting:

    • Dispense 1 mL of the cell suspension into each pre-labeled cryovial.

  • Freezing:

    • Place the cryovials in a controlled-rate freezer set to cool at -1°C per minute.

    • Alternatively, use an isopropanol-based freezing container and place it in a -80°C freezer overnight.[8]

  • Storage:

    • Transfer the frozen vials to the vapor phase of a liquid nitrogen dewar for long-term storage.

  • Thawing:

    • Rapidly thaw a vial by swirling it in a 37°C water bath.

    • Once thawed, transfer the cell suspension to a conical tube containing pre-warmed complete growth medium.

    • Centrifuge the cells to remove the freezing medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to a new culture flask.

Visualizations

G Mechanism of PEG 8000 Cryoprotection for Proteins cluster_0 Freezing Process cluster_1 With PEG 8000 Protein Solution Protein Solution Ice Crystal Formation Ice Crystal Formation Protein Solution->Ice Crystal Formation Freezing Protein Denaturation/Aggregation Protein Denaturation/Aggregation Ice Crystal Formation->Protein Denaturation/Aggregation Protein + PEG 8000 Protein + PEG 8000 Delayed Ice Crystallization Delayed Ice Crystallization Protein + PEG 8000->Delayed Ice Crystallization Favorable Protein-PEG Interaction Favorable Protein-PEG Interaction Protein + PEG 8000->Favorable Protein-PEG Interaction Surface Modification Surface Modification Protein + PEG 8000->Surface Modification Preserved Protein Structure Preserved Protein Structure Delayed Ice Crystallization->Preserved Protein Structure Favorable Protein-PEG Interaction->Preserved Protein Structure Surface Modification->Preserved Protein Structure

Caption: PEG 8000's cryoprotective mechanism for proteins.

G Experimental Workflow for Cell Cryopreservation with PEG 8000 Harvest Cells Harvest Cells Centrifuge & Resuspend in Freezing Medium Centrifuge & Resuspend in Freezing Medium Harvest Cells->Centrifuge & Resuspend in Freezing Medium Aliquot to Cryovials Aliquot to Cryovials Centrifuge & Resuspend in Freezing Medium->Aliquot to Cryovials Controlled Freezing (-1°C/min) Controlled Freezing (-1°C/min) Aliquot to Cryovials->Controlled Freezing (-1°C/min) Long-term Storage in Liquid Nitrogen Long-term Storage in Liquid Nitrogen Controlled Freezing (-1°C/min)->Long-term Storage in Liquid Nitrogen Rapid Thawing Rapid Thawing Long-term Storage in Liquid Nitrogen->Rapid Thawing Post-thaw Culture Post-thaw Culture Rapid Thawing->Post-thaw Culture

Caption: Workflow for cell cryopreservation using PEG 8000.

Conclusion

PEG 8000 is a versatile and effective cryoprotectant for a range of biological materials. Its unique mechanisms of action provide significant protection to both proteins and cells during the stresses of freezing and thawing. The protocols provided here offer a starting point for the successful application of PEG 8000 in cryopreservation, with the understanding that optimization for specific applications is often necessary. The use of PEG 8000 can lead to improved recovery and viability of valuable biological samples, supporting advancements in research and drug development.

References

Application Notes and Protocols for Aqueous Two-Phase Systems (ATPS) with PEG 8000 and Dextran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to creating and utilizing aqueous two-phase systems (ATPS) composed of polyethylene (B3416737) glycol (PEG) 8000 and dextran (B179266). This powerful technique is widely employed for the separation and purification of biomolecules, including proteins and nucleic acids, due to its gentle, biocompatible nature and ease of scalability.

Introduction to Aqueous Two-Phase Systems

An aqueous two-phase system is formed when two water-soluble polymers, such as PEG and dextran, are mixed in water above certain critical concentrations. This results in the formation of two immiscible aqueous phases: a PEG-rich top phase and a dextran-rich bottom phase.[1][2] This system provides a gentle environment for biological materials as both phases are composed of 80-90% water. The partitioning of biomolecules between the two phases is a complex process influenced by various factors including the molecular weight of the polymers, their concentrations, the ionic composition of the system, and the surface properties of the biomolecules themselves.[1][3][4]

Key Applications in Research and Drug Development

  • Protein Purification: ATPS is extensively used for the separation and purification of proteins from complex mixtures like cell lysates or fermentation broths.[1][5] The partitioning behavior of a protein can be manipulated to favor one phase, allowing for its separation from contaminants.

  • Cell Separation: The gentle nature of ATPS makes it suitable for the separation of different cell types, organelles, and even viruses.

  • Drug Delivery: ATPS has been explored for the encapsulation of drugs and biomolecules. For instance, asymmetric polymersomes for drug delivery can be constructed using a PEG/dextran ATPS.

  • Biomolecule Interaction Studies: The partitioning behavior of biomolecules in ATPS can provide insights into their surface characteristics and interactions with other molecules.

Experimental Protocols

Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for reproducible results. It is recommended to prepare concentrated stock solutions of PEG 8000 and dextran, which can then be diluted to the desired concentrations for experiments.

Materials:

  • Polyethylene glycol (PEG), average molecular weight 8000 g/mol

  • Dextran, various molecular weights can be used (e.g., 40 kDa, 70 kDa, 500 kDa)[1]

  • Ultrapure water

  • Buffer of choice (e.g., sodium phosphate (B84403) buffer)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Protocol:

  • To prepare a 40% (w/v) PEG 8000 stock solution:

    • Weigh 40 g of PEG 8000 powder.

    • Dissolve the PEG 8000 in approximately 80 mL of ultrapure water or buffer in a 100 mL volumetric flask. Using warm water (80-90°C) can aid in dissolution, but ensure the solution cools to room temperature before final volume adjustment.[6][7]

    • Once fully dissolved and cooled, bring the final volume to 100 mL with the same solvent.

    • Mix thoroughly by inversion. The solution will be viscous.[6]

  • To prepare a 20% (w/v) Dextran stock solution:

    • Weigh 20 g of Dextran powder.

    • Add the Dextran to approximately 80 mL of ultrapure water or buffer in a 100 mL volumetric flask.

    • Dissolve the Dextran by stirring. This may take some time.

    • Once fully dissolved, bring the final volume to 100 mL with the same solvent.

    • Mix thoroughly by inversion.

Note: For weight/weight (w/w) percentages, mix the specified weight of the polymer with the corresponding weight of the solvent. For example, a 40% (w/w) PEG 8000 solution is made by mixing 40g of PEG 8000 with 60g of water.[8]

Determination of the Binodal Curve

The binodal curve defines the concentration limits of the two polymers that result in a two-phase system. Any combination of polymer concentrations above the curve will form two phases, while combinations below the curve will result in a single phase.[1][9] The cloud-point titration method is commonly used to determine the binodal curve.

Materials:

  • PEG 8000 and Dextran stock solutions (e.g., 40% w/v PEG and 20% w/v Dextran)

  • Ultrapure water or buffer

  • Glass vials or test tubes

  • Magnetic stirrer and small stir bars

  • Analytical balance or calibrated pipettes

Protocol:

  • Prepare a series of solutions with a fixed concentration of one polymer (e.g., Dextran) and varying concentrations of the other (PEG).

  • Start with a known volume and concentration of the Dextran solution in a vial with a stir bar.

  • Slowly titrate the PEG stock solution into the Dextran solution while stirring continuously.

  • Observe the solution for the appearance of turbidity (the "cloud point"), which indicates the formation of the second phase.

  • Record the volumes of both polymer solutions and water used to reach the cloud point.

  • Calculate the final concentration of each polymer at the cloud point.

  • Repeat this process with different starting concentrations of the first polymer to generate a series of points.

  • Plot the concentrations of PEG (% w/w or % w/v) versus the concentration of Dextran (% w/w or % w/v) to construct the binodal curve.

G Workflow for Binodal Curve Determination cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_peg Prepare PEG 8000 Stock Solution titrate_peg Titrate with PEG Stock Solution prep_peg->titrate_peg prep_dex Prepare Dextran Stock Solution start_dex Start with known concentration of Dextran prep_dex->start_dex start_dex->titrate_peg observe Observe for Cloud Point (Turbidity) titrate_peg->observe record Record Volumes and Calculate Concentrations observe->record repeat_exp Repeat for multiple Dextran concentrations record->repeat_exp plot_data Plot [PEG] vs [Dextran] to generate Binodal Curve repeat_exp->plot_data

Caption: Workflow for determining the binodal curve using the cloud-point titration method.

Protein Partitioning Experiment

This protocol outlines the steps to determine the partition coefficient (K) of a protein in a PEG 8000-Dextran ATPS. The partition coefficient is defined as the ratio of the protein concentration in the top phase to that in the bottom phase.

Materials:

  • PEG 8000 and Dextran stock solutions

  • Buffer

  • Protein of interest solution

  • Centrifuge tubes

  • Centrifuge

  • Spectrophotometer or other protein quantification assay equipment

Protocol:

  • System Preparation:

    • In a centrifuge tube, combine the appropriate amounts of PEG 8000 stock solution, Dextran stock solution, buffer, and the protein solution to achieve the desired final concentrations of all components in the desired total volume.

    • Ensure the final polymer concentrations are above the binodal curve to ensure phase separation.

  • Mixing and Phase Separation:

    • Thoroughly mix the components by vortexing for 30 seconds to ensure the system reaches equilibrium.

    • Centrifuge the tube at a low speed (e.g., 1000-2000 x g) for 10-20 minutes to accelerate phase separation.

  • Phase Sampling:

    • After centrifugation, two distinct phases will be visible. Carefully collect a sample from the top (PEG-rich) phase and the bottom (Dextran-rich) phase. Avoid disturbing the interface.

  • Protein Quantification:

    • Determine the protein concentration in each phase using a suitable method (e.g., Bradford assay, BCA assay, or measuring absorbance at 280 nm).

    • It is important to prepare the standard curve for the protein assay in the presence of the respective phase-forming polymers to account for any interference.

  • Calculation of Partition Coefficient (K):

    • Calculate the partition coefficient using the following formula: K = Ctop / Cbottom Where Ctop is the protein concentration in the top phase and Cbottom is the protein concentration in the bottom phase.

G Protein Partitioning Experimental Workflow cluster_setup System Setup cluster_process Processing cluster_analysis Analysis mix_components Combine PEG, Dextran, Buffer, and Protein vortex Vortex to Mix mix_components->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge sample_phases Sample Top and Bottom Phases centrifuge->sample_phases quantify_protein Quantify Protein in Each Phase sample_phases->quantify_protein calculate_k Calculate Partition Coefficient (K) quantify_protein->calculate_k

Caption: A streamlined workflow for conducting a protein partitioning experiment in an ATPS.

Quantitative Data Summary

The partitioning of a protein in a PEG-Dextran ATPS is influenced by several factors. The following tables summarize the effects of these parameters on the partition coefficient (K).

Table 1: Effect of Polymer Molecular Weight on Collagen Partitioning

ATPS System (PEG-Dextran)5% PEG - 7% DEX (Kc)6% PEG - 8% DEX (Kc)8% PEG - 10.2% DEX (Kc)
PEG 8k - DEX 40k61 ± 3%Similar ResultsSimilar Results
PEG 8k - DEX 500k33 ± 4%Similar ResultsSimilar Results
PEG 35k - DEX 500k58 ± 2%Similar ResultsSimilar Results
Data adapted from a study on collagen partitioning. A large difference in the molecular weight of the phase-forming polymers is necessary for significant uneven distribution.[1]

Table 2: Factors Influencing Protein Partitioning

ParameterEffect on PartitioningNotes
Polymer Molecular Weight Increasing the molecular weight of one polymer generally drives the protein to the phase rich in the other polymer.[1]The effect is more pronounced when there is a large difference in the molecular weights of the two polymers.[1]
Polymer Concentration Higher polymer concentrations, which lead to longer tie-line lengths, generally result in more extreme partitioning (K values further from 1).This is due to an increase in the differences between the phases.
Addition of Salts The type and concentration of salt can significantly alter the partitioning behavior of proteins.[3][10]Salts can affect the electrostatic properties of the phases and the hydration of the proteins. For instance, at high NaCl concentrations, the PEG-rich top phase can become more negative, attracting positively charged proteins.[4]
pH Changes in pH can alter the surface charge of the protein, thereby influencing its interaction with the phases.The effect of charge is more significant in PEG/dextran systems, especially at low salt concentrations.[4]
Protein Surface Properties Hydrophobicity and the number of water-filled cavities on the protein surface are key determinants of partitioning behavior.[3][10]More hydrophobic proteins tend to partition to the more hydrophobic phase (typically the PEG-rich phase).

Concluding Remarks

Aqueous two-phase systems with PEG 8000 and dextran offer a versatile and gentle method for the separation and purification of a wide range of biological materials. By carefully selecting system parameters such as polymer molecular weight, concentration, and ionic composition, the partitioning behavior of the target molecule can be optimized to achieve high purity and yield. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to successfully implement this valuable technique in their work.

References

Application Note and Protocol for Antibody Precipitation Using Polyethylene Glycol (PEG) 8000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) precipitation is a widely utilized method for the purification and concentration of proteins, including monoclonal antibodies (mAbs), from various sources such as cell culture supernatants. This technique offers a cost-effective and scalable alternative to chromatography-based methods, particularly for initial capture and enrichment. The underlying principle of PEG precipitation involves the exclusion of water molecules from the antibody's surface by the hydrophilic PEG polymer. This disruption of the antibody's hydration shell reduces its solubility, leading to aggregation and precipitation. The size of the PEG polymer and its concentration are critical parameters that influence the efficiency of precipitation. This document provides a detailed protocol for the precipitation of antibodies using PEG 8000.

Data Presentation

The efficiency of antibody precipitation with PEG 8000 is dependent on several factors, including PEG concentration, pH, and the specific characteristics of the antibody. The following tables summarize representative quantitative data on antibody yield and purity under different precipitation conditions.

Table 1: Effect of PEG 8000 Concentration on Antibody Yield and Purity

Final PEG 8000 Concentration (% w/v)Antibody Yield (%)Host Cell Protein (HCP) ReductionReference
8Variable, dependent on mAbModerate[1]
10HighGood[2]
12HighGood[1]
14-20Optimal for certain IgG4 mAbsHigh[3]

Note: Optimal concentrations may vary depending on the specific antibody and starting material.

Table 2: Typical Performance of Optimized PEG Precipitation

ParameterResultReference
Antibody Yield 86-94%[4]
Host Cell Protein (HCP) Level 7,200 - 15,000 ppm[4]
HCP Reduction ~1 Log Reduction Value (LRV)[5]
DNA Removal to 18-29 ng/mL[4]

Experimental Workflow

PEG_Precipitation_Workflow cluster_preparation Preparation cluster_precipitation Precipitation cluster_recovery Recovery cluster_analysis Analysis start Start: Antibody-containing Supernatant adjust_pH Adjust pH of Supernatant start->adjust_pH add_peg Add PEG 8000 Stock Solution adjust_pH->add_peg incubate Incubate (e.g., 1-2 hours at 4°C) with gentle mixing add_peg->incubate centrifuge Centrifuge to Pellet Precipitated Antibody incubate->centrifuge separate Separate Supernatant (containing impurities) centrifuge->separate wash Optional: Wash Pellet separate->wash resolubilize Resolubilize Antibody Pellet in appropriate buffer wash->resolubilize end End: Purified and Concentrated Antibody resolubilize->end

Figure 1. Experimental workflow for antibody precipitation using PEG 8000.

Experimental Protocol

This protocol describes a general procedure for precipitating antibodies from a clarified cell culture supernatant using PEG 8000. Optimization of PEG concentration, pH, and incubation time may be necessary for specific antibodies.

Materials and Reagents
  • Antibody-containing clarified cell culture supernatant

  • Polyethylene Glycol (PEG) 8000

  • Sodium Chloride (NaCl)

  • Tris Base

  • Hydrochloric Acid (HCl) for pH adjustment

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Resolubilization Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • High-speed refrigerated centrifuge and appropriate centrifuge tubes

Preparation of Stock Solutions
  • 50% (w/v) PEG 8000 Stock Solution:

    • Dissolve 50 g of PEG 8000 in approximately 70 mL of deionized water.

    • Gently heat and stir until the PEG is completely dissolved.

    • Adjust the final volume to 100 mL with deionized water.

    • Store at 4°C.

  • 5 M NaCl Stock Solution:

    • Dissolve 29.22 g of NaCl in 80 mL of deionized water.

    • Adjust the final volume to 100 mL with deionized water.

    • Store at room temperature.

  • 1 M Tris-HCl, pH 7.5:

    • Dissolve 12.11 g of Tris base in 80 mL of deionized water.

    • Adjust the pH to 7.5 with concentrated HCl.

    • Adjust the final volume to 100 mL with deionized water.

    • Store at 4°C.

Precipitation Procedure
  • Initial Sample Preparation:

    • Start with a clarified cell culture supernatant, ensuring it is free of cells and large debris by centrifugation or filtration.

    • Measure the initial volume of the supernatant.

    • It is recommended to pre-cool the supernatant to 4°C.

  • pH Adjustment (Optional but Recommended):

    • The pH of the supernatant can influence precipitation efficiency.[6] A pH range of 6.5 to 8.0 is often effective.[2]

    • Adjust the pH of the supernatant to the desired value using 1 M HCl or 1 M NaOH while gently stirring on ice.

  • Addition of PEG 8000:

    • Slowly add the 50% (w/v) PEG 8000 stock solution to the supernatant to achieve the desired final concentration (e.g., 8-12% w/v).

    • For example, to achieve a final concentration of 10% PEG in 100 mL of supernatant, add 25 mL of 50% PEG 8000 stock solution (Final Volume = 125 mL, PEG concentration = (25 mL * 50%) / 125 mL = 10%).

    • Add the PEG solution dropwise while gently stirring to avoid localized high concentrations which can cause irreversible protein aggregation.

  • Incubation:

    • Incubate the mixture at 4°C with gentle, continuous stirring.

    • Incubation times can range from 1 to 4 hours, or overnight.[1] An incubation time of 1-2 hours is often sufficient.

  • Pelleting the Precipitate:

    • Transfer the mixture to appropriate centrifuge tubes.

    • Centrifuge at 8,000 - 12,000 x g for 15-30 minutes at 4°C to pellet the precipitated antibody.[1]

  • Supernatant Removal:

    • Carefully decant and discard the supernatant, which contains soluble impurities.

    • Be cautious not to disturb the antibody pellet.

  • Pellet Washing (Optional):

    • To further increase purity, the pellet can be washed.

    • Add a small volume of cold wash buffer (e.g., PBS containing the same final concentration of PEG 8000 as used for precipitation) to the pellet.

    • Gently resuspend the pellet and centrifuge again under the same conditions.

    • Discard the supernatant.

  • Resolubilization:

    • Add a small volume of the desired resolubilization buffer (e.g., PBS, pH 7.4) to the pellet. The volume can be chosen to achieve a desired final antibody concentration.

    • Gently pipette up and down or vortex at a low speed to dissolve the pellet.

    • Incubate at room temperature or 37°C for 15-30 minutes to aid in complete resolubilization.

    • A final centrifugation step (e.g., 12,000 x g for 10 minutes at 4°C) can be performed to remove any remaining insoluble material.

    • Collect the supernatant containing the purified and concentrated antibody.

Signaling Pathways and Logical Relationships

The process of PEG precipitation is a physical process of macromolecular crowding and does not involve specific signaling pathways. The logical relationship of the experimental steps is depicted in the workflow diagram above.

Conclusion

PEG 8000 precipitation is a robust and scalable method for the initial purification and concentration of antibodies. By optimizing key parameters such as PEG concentration and pH, high yields and significant reduction of impurities like host cell proteins can be achieved.[4][6] This protocol provides a solid foundation for developing a tailored antibody precipitation process for research and drug development applications.

References

Application Notes and Protocols for PEG 8000-Induced DNA Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Polyethylene (B3416737) Glycol 8000 (PEG 8000) to induce DNA condensation. This technique is pivotal for various molecular biology applications, including DNA purification, size-selective fractionation, and as a fundamental step in the development of non-viral gene delivery vectors.

Introduction

Polyethylene glycol (PEG) is a neutral polymer that, in the presence of salt, induces the condensation and precipitation of DNA from aqueous solutions.[1] This phenomenon, often referred to as "volume exclusion" or "macromolecular crowding," is driven by the depletion of PEG molecules from the immediate vicinity of the DNA, leading to an effective attractive force between DNA segments that causes the molecule to collapse into a compact structure.[2] PEG 8000 is a commonly used molecular weight for this purpose, offering a balance of efficiency and ease of handling.

The morphology of the condensed DNA can vary, often resulting in the formation of toroidal (donut-shaped) and rod-like structures.[3] The efficiency and outcome of PEG 8000-induced DNA condensation are influenced by several factors, including the concentrations of PEG and salt, the concentration of DNA, temperature, and the presence of other molecules.[4][5]

Key Applications

  • DNA Purification: PEG precipitation is a highly effective method for purifying plasmid DNA from crude cell lysates, as it efficiently removes contaminants such as proteins and RNA.[6][7]

  • Size-Selective DNA Fractionation: By carefully adjusting the concentration of PEG 8000, it is possible to selectively precipitate DNA molecules of different sizes. Larger DNA molecules precipitate at lower PEG concentrations than smaller ones.[1]

  • Gene Delivery Research: The condensation of DNA into compact particles is a critical step in the formulation of non-viral gene delivery systems. PEGylation, the process of attaching PEG chains to molecules or particles, can improve the stability and biocompatibility of these systems.[8][9]

  • Biophysical Studies: PEG-induced condensation provides a model system for studying the physical principles of DNA packaging in vivo, such as in viral capsids and chromosomes.

Mechanism of Action: Depletion Interaction

The primary mechanism behind PEG-induced DNA condensation is the depletion force. In a solution containing DNA and PEG, the large PEG polymers are sterically excluded from the region immediately surrounding the DNA molecules. This creates an osmotic pressure difference between the bulk solution (rich in PEG) and the depletion zone around the DNA (poor in PEG). To minimize the total volume of this PEG-depleted region, the DNA molecules are forced to associate and condense, thereby reducing their solvent-accessible surface area. The presence of cations from salts is crucial to neutralize the negative charge of the DNA phosphate (B84403) backbone, reducing electrostatic repulsion and facilitating collapse.

G Mechanism of PEG 8000-Induced DNA Condensation cluster_0 Initial State in Solution cluster_1 Condensation Process cluster_2 Final State DNA Elongated DNA Coil Depletion PEG Exclusion Zone (Depletion Layer) DNA->Depletion is surrounded by Neutralization Charge Neutralization by Cations DNA->Neutralization is acted upon by PEG PEG 8000 Molecules PEG->Depletion creates Salt Salt->Neutralization enables Collapse DNA Collapse & Condensation Depletion->Collapse induces Neutralization->Collapse facilitates Condensed_DNA Condensed DNA Particle (Toroid or Rod) Collapse->Condensed_DNA

Caption: Mechanism of PEG 8000-induced DNA condensation.

Experimental Protocols

Protocol 1: Plasmid DNA Precipitation from Bacterial Lysate

This protocol is adapted for the purification of plasmid DNA from a 3-4 ml overnight bacterial culture.[6]

Materials:

  • TEG Buffer (25 mM Tris-HCl, pH 8.0; 50 mM EDTA; 1% glucose)

  • Lysozyme solution (20 mg/ml in water)

  • NaOH/SDS Solution (freshly prepared from 10 N NaOH and 20% SDS to final concentrations of 0.2 N NaOH, 1% SDS)

  • Potassium Acetate (B1210297) Solution (3 M K+, 5 M Acetate)

  • Phenol/Chloroform

  • 7.5 M Ammonium Acetate

  • 95% and 70% Ethanol (B145695)

  • 5 M NaCl

  • 13% (w/v) PEG 8000 solution in water

  • Water (DNase-free)

  • Microcentrifuge tubes

Procedure:

  • Centrifuge the overnight culture to pellet the cells. Discard the supernatant.

  • Resuspend the cell pellet in 100 µl of TEG buffer containing 5 mg/ml lysozyme. Incubate at room temperature for 5 minutes.

  • Add 200 µl of fresh NaOH/SDS solution. Mix gently by inverting the tube (do not vortex) and incubate on ice for 5 minutes.

  • Add 150 µl of cold potassium acetate solution. Mix gently and incubate on ice for 5 minutes.

  • Centrifuge at high speed for 10 minutes at 4°C to pellet cell debris and chromosomal DNA.

  • Transfer the supernatant to a new tube.

  • Optional: Treat with RNase A (final concentration 100 µg/ml) at 37°C for 30 minutes.

  • Perform a phenol/chloroform extraction to remove proteins.

  • Precipitate the DNA by adding 2 volumes of cold 95% ethanol. Incubate at -20°C for at least 30 minutes.

  • Centrifuge to pellet the DNA, wash with 70% ethanol, and air dry the pellet.

  • Dissolve the pellet in 15.2 µl of water.

  • Add 4.8 µl of 5 M NaCl and mix.

  • Add 20 µl of 13% PEG 8000 solution. Mix well and incubate on ice for at least 1 hour.[6]

  • Centrifuge at high speed for 15 minutes at 4°C to pellet the condensed plasmid DNA.

  • Carefully remove the supernatant. The pellet may be difficult to see.

  • Wash the pellet with 500 µl of cold 70% ethanol.

  • Centrifuge for 5 minutes, remove the supernatant, and air dry the pellet.

  • Resuspend the purified plasmid DNA in a suitable buffer (e.g., TE buffer or water).

G Workflow for Plasmid DNA Precipitation start Start: Overnight Culture pellet_cells Pellet Cells start->pellet_cells lysis Resuspend & Lyse Cells (TEG, Lysozyme, NaOH/SDS) pellet_cells->lysis neutralize Neutralize & Precipitate Debris (Potassium Acetate) lysis->neutralize clarify Clarify Lysate by Centrifugation neutralize->clarify extract Phenol/Chloroform Extraction clarify->extract precipitate_initial Ethanol Precipitation extract->precipitate_initial dissolve Dissolve DNA Pellet precipitate_initial->dissolve add_peg Add NaCl & PEG 8000 Incubate on Ice dissolve->add_peg pellet_plasmid Centrifuge to Pellet Condensed Plasmid DNA add_peg->pellet_plasmid wash Wash with 70% Ethanol pellet_plasmid->wash resuspend Resuspend Purified Plasmid wash->resuspend end End: Purified Plasmid DNA resuspend->end

Caption: Workflow for plasmid DNA precipitation with PEG 8000.

Protocol 2: Size-Selective Precipitation of High Molecular Weight DNA

This protocol is designed to enrich for high molecular weight (HMW) DNA by selectively precipitating it away from smaller fragments.[10][11]

Materials:

  • DNA sample containing a mixture of fragment sizes

  • 5 M NaCl

  • 1X TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA)

  • 50% (w/v) PEG 8000 solution

  • 95% and 70% Ethanol (cold)

  • Microcentrifuge

Procedure:

  • Start with your DNA sample in a microcentrifuge tube.

  • Carefully add NaCl to a final concentration of 0.5 M to 2.5 M. The optimal salt concentration may need to be determined empirically.

  • Slowly add the 50% PEG 8000 stock solution to achieve the desired final concentration (e.g., 5-10%). Mix gently but thoroughly by pipetting or slow vortexing. The solution will be viscous.

  • Incubate the mixture at 4°C for a duration that can range from 1 hour to overnight. Longer incubation times can improve precipitation efficiency.

  • Centrifuge at 10,000-16,000 x g for 30 minutes at 4°C.

  • The pellet contains the precipitated HMW DNA. The supernatant contains the smaller DNA fragments. Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol without disturbing it.

  • Centrifuge again for 5-10 minutes, carefully remove the ethanol, and air dry the pellet.

  • Resuspend the HMW DNA in the desired volume of buffer.

  • Analyze the size distribution of the precipitated DNA and the supernatant fraction by agarose (B213101) gel electrophoresis to confirm successful size selection.[11]

Quantitative Data Summary

The following tables summarize key quantitative parameters for PEG 8000-induced DNA condensation from various studies.

Table 1: PEG 8000 and Salt Concentrations for DNA Precipitation

ApplicationFinal PEG 8000 Conc.Final Salt Conc.NotesReference(s)
Plasmid Purification13% (w/v)~1.2 M NaClFor precipitating plasmid DNA from a partially purified sample.[6]
Plasmid Purification8% (w/v)1.6 M NaClUsed for precipitating plasmid DNA from clarified lysate.[7][12]
Size-Selective Precipitation6.7% (w/v)450-525 mM NaClEffective for removing small DNA fragments.[10]
General DNA Condensation1-4% (w/v)Not specifiedRange for enhancing plasmid DNA binding to chromatography columns.[7][13]
Nucleic Acid Precipitation4-6% (w/v)Not specified4% initiated DNA precipitation, 6% resulted in complete precipitation.[14]

Table 2: Conditions for Visualizing Condensed DNA Structures

DNA TypePEG 8000 Conc.Buffer/Salt ConditionsObserved MorphologyReference(s)
Linear DNA125 mg/ml (12.5%)50 mM Tris-HCl, 1 mM EDTA, 100 mM NaClToroids and rods[3]
Plasmid DNA10% (w/v)High ionic strengthGlobular, toroidal structures[3]

Factors Influencing DNA Condensation

  • PEG 8000 Concentration: This is the most critical parameter. There is a threshold concentration below which no condensation occurs. Above this threshold, increasing the PEG concentration generally leads to more efficient precipitation.[2] For size fractionation, lower PEG concentrations precipitate larger DNA molecules.[1]

  • Salt Concentration: Cations from salt (e.g., Na+, Mg2+) are essential to shield the negative charges on the DNA backbone, reducing electrostatic repulsion and allowing the DNA to condense. The optimal salt concentration can depend on the specific application.[15]

  • DNA Concentration: At very low DNA concentrations, condensation tends to be an intramolecular process (single molecules collapsing). At higher concentrations, intermolecular aggregation is more likely.

  • Temperature: Precipitation is typically performed at low temperatures (e.g., on ice or at 4°C) to enhance the recovery of the condensed DNA.

  • Molecular Weight of PEG: While this document focuses on PEG 8000, it's important to note that the molecular weight of the PEG used affects the concentration required for condensation. Higher molecular weight PEGs are generally more effective at lower concentrations.[2][16]

Conclusion

PEG 8000 is a versatile and powerful tool for inducing DNA condensation, with wide-ranging applications in molecular biology and biotechnology. By understanding the underlying mechanism and carefully controlling experimental parameters such as PEG and salt concentrations, researchers can effectively purify, fractionate, and manipulate DNA for their specific needs. The protocols and data presented here provide a solid foundation for the successful application of this technique.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Precipitation with PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein precipitation using polyethylene (B3416737) glycol (PEG) 8000.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of protein precipitation with PEG 8000?

A1: Protein precipitation with PEG 8000 is primarily based on the "excluded volume" mechanism.[1][2] PEG molecules are large, hydrated polymers that, when added to a protein solution, reduce the amount of water available to solvate the protein molecules. This effectively increases the local concentration of the protein, forcing protein-protein interactions and leading to aggregation and precipitation out of the solution.[3] It is generally considered a gentle precipitation method that does not significantly perturb the native structure of most proteins.[1][3][4]

Q2: My protein is not precipitating even at high concentrations of PEG 8000. What could be the issue?

A2: Several factors can lead to inefficient or no precipitation:

  • Suboptimal PEG Concentration: The required PEG concentration is protein-dependent. For some proteins, a higher concentration may be needed. It's crucial to perform a concentration optimization experiment.

  • Low Protein Concentration: If your initial protein concentration is very low, precipitation can be inefficient.[3][5] Concentrating the sample before precipitation might be necessary.

  • pH Far from the Isoelectric Point (pI): Proteins are least soluble and most readily precipitated at their isoelectric point (pI), where their net charge is zero.[3][6] Adjusting the pH of your solution to be closer to the pI of your target protein can significantly improve precipitation efficiency.[6]

  • High Ionic Strength: While some salt is often necessary, very high salt concentrations can increase protein solubility (salting-in), counteracting the effect of PEG.[1]

  • Interfering Substances: Components in your sample buffer, such as detergents or other additives, might interfere with the precipitation process.

Q3: The protein pellet is difficult to resuspend after centrifugation. How can I resolve this?

A3: Difficulty in resuspending the pellet can be due to:

  • Over-centrifugation: Centrifuging at excessively high speeds or for too long can result in a very compact and hard-to-dissolve pellet.[7] Try reducing the centrifugation speed or time.

  • Excess PEG in the Pellet: Residual PEG can make the pellet viscous and difficult to resuspend.[7][8] After decanting the supernatant, you can perform a second, brief centrifugation to collect and remove any remaining liquid.[7]

  • Inappropriate Resuspension Buffer: Ensure the resuspension buffer has a pH away from the protein's pI and an appropriate ionic strength to favor resolubilization. Gentle agitation or letting the pellet sit in the buffer for an extended period (e.g., on ice for a few hours) before attempting to resuspend can also be effective.[7]

Q4: I am concerned about my protein denaturing during the process. Is this likely with PEG 8000?

A4: PEG 8000 is generally considered a non-denaturing precipitant, and spectroscopic studies have shown that it typically does not significantly alter the native structure of proteins.[1][4] However, the stability of each protein is unique. While higher molecular weight PEGs like PEG 8000 have been found to have a minimal effect on or even slightly increase the thermal stability of some proteins, it's always advisable to handle the process at low temperatures (e.g., 4°C) to maintain protein integrity.[1][3]

Q5: Can I use PEG 8000 to selectively precipitate my protein of interest from a mixture?

A5: Yes, fractional precipitation using PEG 8000 is a common technique. Different proteins will precipitate at different PEG concentrations. By systematically and incrementally increasing the PEG concentration and collecting the precipitate at each stage, it is possible to enrich for your protein of interest. This process often requires careful optimization of PEG concentration, pH, and ionic strength.

Troubleshooting Guides

Problem 1: Low or No Protein Precipitation
Possible Cause Recommended Solution
Suboptimal PEG 8000 Concentration Perform a pilot experiment with a range of final PEG 8000 concentrations (e.g., 5% to 25% w/v) to determine the optimal concentration for your target protein.[9]
Low Initial Protein Concentration If possible, concentrate your protein sample before adding PEG. A low protein concentration requires a higher precipitant concentration for effective precipitation.[3][5][10]
pH of the Solution Adjust the pH of your protein solution to be near the isoelectric point (pI) of your protein of interest. Proteins are least soluble at their pI.[3][6]
Inappropriate Ionic Strength Optimize the salt concentration in your buffer. While some salt is often beneficial, high concentrations can increase solubility. A common starting point is 0.1 M to 0.5 M NaCl.[5][8]
Insufficient Incubation Time Ensure adequate incubation time after adding PEG. While some protocols suggest 1 hour, overnight incubation at 4°C is often more effective, especially for dilute samples.[5][11]
Temperature While PEG precipitation is less temperature-dependent than other methods, performing the incubation at 4°C is generally recommended to maintain protein stability.[1][3]
Problem 2: Poor Protein Recovery or Purity
Possible Cause Recommended Solution
Co-precipitation of Contaminants Optimize the PEG 8000 concentration to be just enough to precipitate your target protein, leaving more soluble contaminants in the supernatant. Consider a step-wise fractional precipitation.
Protein Degradation Add protease inhibitors to your sample before starting the precipitation, especially if working with cell lysates or other complex mixtures.
Loss of Protein During Resuspension Use a minimal volume of a suitable resuspension buffer. Gentle pipetting or vortexing can help, but be cautious with shear-sensitive proteins.[7] Letting the pellet soak in the buffer before resuspension can improve recovery.[7]
Incomplete Precipitation Re-evaluate the optimal PEG concentration and incubation time. Ensure thorough mixing of the PEG solution with your sample.
Problem 3: Precipitate is Viscous or Difficult to Handle
Possible Cause Recommended Solution
High PEG 8000 Concentration Use the lowest effective concentration of PEG 8000. Higher concentrations lead to more viscous solutions.[12]
Contamination with Nucleic Acids If working with cell lysates, high viscosity can be due to DNA. Treat the lysate with DNase I before precipitation to reduce viscosity.[8]
Hard, Compact Pellet Reduce the centrifugation speed and/or time. A shorter spin can result in a looser, more easily resuspended pellet.[7]
Residual PEG in Pellet After decanting the supernatant, perform a brief re-centrifugation and carefully remove the remaining liquid with a pipette to minimize residual PEG.[7]

Experimental Protocols

Protocol 1: Optimization of PEG 8000 Concentration for Protein Precipitation
  • Prepare a stock solution of 50% (w/v) PEG 8000 in your desired buffer.

  • Set up a series of microcentrifuge tubes, each containing the same amount of your protein solution.

  • Add varying amounts of the 50% PEG 8000 stock solution to each tube to achieve a range of final concentrations (e.g., 5%, 10%, 15%, 20%, 25%). Adjust the final volume with buffer to be consistent across all tubes.

  • Mix gently by inverting the tubes and incubate on ice or at 4°C for at least 1 hour. For low protein concentrations, overnight incubation may be necessary.[5]

  • Centrifuge the tubes at an appropriate speed (e.g., 10,000 x g) for 15-30 minutes at 4°C.[5]

  • Carefully decant the supernatant.

  • Analyze the amount of protein in the supernatant and/or the resuspended pellet for each PEG concentration using a protein assay (e.g., Bradford or BCA) or SDS-PAGE to determine the optimal precipitation condition.

Protocol 2: Standard Protein Precipitation with PEG 8000
  • Clarify your initial protein sample by centrifugation to remove any cellular debris or aggregates.

  • While gently stirring, slowly add a stock solution of PEG 8000 (e.g., 50% w/v) to your protein solution to reach the predetermined optimal final concentration.

  • Continue to stir gently at 4°C for 1-2 hours, or incubate overnight at 4°C without stirring.[13]

  • Pellet the precipitated protein by centrifugation at 10,000 - 15,000 x g for 30 minutes at 4°C.[13]

  • Carefully decant the supernatant. To remove residual PEG, you can perform a second, short spin and pipette off the remaining liquid.[7]

  • Resuspend the protein pellet in a minimal volume of a suitable buffer.

Visual Guides

G start Start: Protein Solution add_peg Add PEG 8000 Solution start->add_peg incubate Incubate (e.g., 4°C, 1hr - overnight) add_peg->incubate centrifuge Centrifuge (e.g., 10,000 x g, 30 min) incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate supernatant Supernatant (Contains soluble proteins) separate->supernatant Discard or Analyze pellet Pellet (Contains precipitated protein) separate->pellet Keep resuspend Resuspend Pellet in Buffer pellet->resuspend end End: Purified Protein Solution resuspend->end

Caption: Experimental workflow for protein precipitation using PEG 8000.

G problem Low/No Precipitation cause1 Suboptimal [PEG]? problem->cause1 cause2 Low Protein Concentration? problem->cause2 cause3 pH far from pI? problem->cause3 cause4 Incorrect Incubation? problem->cause4 solution1 Optimize [PEG] (5-25%) cause1->solution1 solution2 Concentrate Sample Before Precipitation cause2->solution2 solution3 Adjust pH Towards pI cause3->solution3 solution4 Increase Incubation Time (e.g., overnight at 4°C) cause4->solution4

Caption: Troubleshooting logic for low or no protein precipitation.

References

Technical Support Center: Purifying DNA from PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing Polyethylene Glycol (PEG) 8000 from DNA samples. Residual PEG 8000 can inhibit downstream enzymatic reactions, making its removal critical for successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why do I need to remove PEG 8000 from my DNA sample?

Residual PEG 8000 can interfere with or inhibit downstream applications such as PCR, restriction enzyme digestion, and DNA sequencing.[1] Complete removal is crucial for obtaining reliable and reproducible results.

Q2: What is the most common method for removing PEG 8000 after DNA precipitation?

The most common and effective method is to wash the DNA pellet with 70% or 80% ethanol (B145695).[2][3] This process dissolves the PEG 8000 while the DNA remains precipitated, allowing for its separation by centrifugation.

Q3: I've centrifuged my sample after adding PEG, but I can't see a pellet. What should I do?

A DNA pellet precipitated with PEG is often clear, gelatinous, and can be very difficult to see before the ethanol wash. Proceed with the protocol; the pellet typically becomes visible as a white precipitate after the addition of 70% ethanol.[4] It is crucial to note the orientation of your tube in the centrifuge so you know where the pellet is located.

Q4: Can I use a spin-column purification kit instead of ethanol washing?

Yes, spin-column based kits are an excellent alternative for DNA cleanup.[2] They can effectively remove PEG, salts, and other impurities, often resulting in high-purity DNA suitable for sensitive applications.[4]

Q5: How many ethanol washes are necessary?

Two washes with 70-80% ethanol are generally recommended to ensure the complete removal of residual PEG.[3] A single wash may be sufficient for less sensitive applications, but a second wash provides higher purity.

Data Presentation: Method Comparison

Choosing the right purification method depends on your specific needs regarding yield, purity, speed, and cost. Below is a comparison of the two primary methods for removing PEG 8000.

Table 1: Comparison of PEG 8000 Removal Methods

ParameterEthanol Wash MethodSpin-Column Method
DNA Recovery Generally high (>85%), but susceptible to pellet lossHigh and consistent, typically 80-95%
Purity (A260/280) Good (typically 1.7-1.9)Excellent (typically 1.8-2.0)[4]
Purity (A260/230) Variable, can be low if salts are not fully removedExcellent (typically >2.0)[4]
Speed Slower, requires multiple centrifugation and drying stepsFaster, streamlined bind-wash-elute process
Cost per Sample LowModerate to High
Primary Advantage Cost-effectiveHigh purity and speed

Table 2: Rationale for Multiple Ethanol Washes

Number of WashesExpected OutcomeRecommendation
One Wash Removes the bulk of PEG 8000 and salts. May leave trace amounts of contaminants.Suitable for applications tolerant of minor impurities (e.g., routine PCR).
Two Washes Ensures more complete removal of PEG and other contaminants, leading to higher purity DNA.[3]Recommended for most applications, especially enzymatic reactions like restriction digests and sequencing.

Experimental Workflows & Protocols

Workflow 1: Standard PEG Removal by Ethanol Wash

This workflow illustrates the standard procedure for cleaning a DNA pellet after precipitation with PEG 8000.

ethanol_wash_workflow start DNA Pellet after PEG Precipitation add_etoh Add 70-80% Ethanol (~500 µL) start->add_etoh centrifuge1 Centrifuge (e.g., 15,000 x g, 5 min) add_etoh->centrifuge1 decant1 Carefully Decant Supernatant centrifuge1->decant1 wash2_decision Perform Second Wash? decant1->wash2_decision add_etoh2 Add 70-80% Ethanol (~500 µL) wash2_decision->add_etoh2 Yes dry_pellet Air-Dry or Vacufuge Pellet (5-10 min) wash2_decision->dry_pellet No centrifuge2 Centrifuge (e.g., 15,000 x g, 5 min) add_etoh2->centrifuge2 decant2 Carefully Decant Supernatant centrifuge2->decant2 decant2->dry_pellet resuspend Resuspend Pellet in TE Buffer or Water dry_pellet->resuspend end Pure DNA Sample resuspend->end column_cleanup_workflow start DNA Sample in PEG/Salt Solution add_binding Add Binding Buffer (High Chaotropic Salt) start->add_binding bind_column Apply Sample to Spin Column add_binding->bind_column centrifuge_bind Centrifuge & Discard Flow-through bind_column->centrifuge_bind add_wash1 Add Wash Buffer 1 centrifuge_bind->add_wash1 centrifuge_wash1 Centrifuge & Discard Flow-through add_wash1->centrifuge_wash1 add_wash2 Add Wash Buffer 2 (Contains Ethanol) centrifuge_wash1->add_wash2 centrifuge_wash2 Centrifuge & Discard Flow-through add_wash2->centrifuge_wash2 dry_spin Dry Spin (1-2 min) to Remove Ethanol centrifuge_wash2->dry_spin elute Add Elution Buffer or Water to Membrane dry_spin->elute centrifuge_elute Centrifuge to Collect Pure DNA elute->centrifuge_elute end Pure DNA Sample centrifuge_elute->end

References

Technical Support Center: Preventing Protein Aggregation with PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Polyethylene (B3416737) Glycol 8000 (PEG 8000) to prevent protein aggregation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which PEG 8000 prevents protein aggregation?

A1: PEG 8000 primarily prevents protein aggregation through a combination of mechanisms. One key mechanism is the "excluded volume" effect, where the polymer reduces the volume of solvent available to the protein, which can favor a more compact, native protein conformation. Additionally, weak, reversible interactions, such as hydrogen bonding and hydrophobic interactions, can occur between PEG 8000 and the protein surface.[1][2] These interactions can alter the protein's hydration shell, providing conformational stability.[1] In some cases, PEG 8000 can also act as a molecular shield, sterically hindering protein-protein interactions that lead to aggregation.[3]

Q2: Can PEG 8000 cause my protein to precipitate? Is this the same as aggregation?

A2: Yes, PEG 8000 is a well-known precipitating agent for proteins.[4][5] This precipitation is not necessarily the same as irreversible aggregation. Precipitation induced by PEG is often a result of the excluded volume effect becoming dominant at higher PEG concentrations, leading to the formation of solid protein phases that can often be resolubilized in fresh buffer without the PEG.[4] Irreversible aggregation, on the other hand, often involves misfolded protein structures and is harder to reverse.

Q3: What is a typical working concentration for PEG 8000 to prevent protein aggregation?

A3: The optimal concentration of PEG 8000 is highly dependent on the specific protein, its concentration, and the buffer conditions (pH, ionic strength). However, a common starting range for preventing aggregation is typically between 1% and 10% (w/v). It is crucial to empirically determine the optimal concentration for your specific protein and application.

Q4: Can PEG 8000 negatively affect my protein's activity?

A4: It is possible for PEG 8000 to affect protein activity. While often considered inert, its interaction with the protein can sometimes lead to conformational changes that may impact function. In some instances, high concentrations of PEG can increase solution viscosity, which might indirectly affect activity assays. It is recommended to perform activity assays with and without PEG 8000 to assess its impact on your specific protein.

Q5: How does the molecular weight of PEG affect its ability to prevent aggregation?

A5: The molecular weight of PEG is a critical factor. Higher molecular weight PEGs, such as PEG 8000, are generally more effective at lower concentrations due to a more pronounced excluded volume effect.[6] However, the optimal molecular weight can be protein-specific.[7] For some proteins, lower molecular weight PEGs might be less effective or could even have a destabilizing effect.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Increased protein precipitation/turbidity after adding PEG 8000. The PEG 8000 concentration is too high, causing protein precipitation rather than preventing aggregation.- Reduce the concentration of PEG 8000 in your experiment. - Perform a concentration titration to find the optimal range for your protein. - Confirm if the precipitate can be resolubilized in a PEG-free buffer to distinguish it from irreversible aggregation.[4]
Protein aggregation is still observed even with PEG 8000. - The PEG 8000 concentration is too low. - The buffer conditions (pH, ionic strength) are not optimal for your protein's stability. - The protein itself is highly prone to aggregation under the experimental conditions.- Gradually increase the concentration of PEG 8000. - Optimize the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI).[8] - Adjust the ionic strength of the buffer by varying the salt concentration.[8] - Consider combining PEG 8000 with other stabilizing excipients like sugars or amino acids.
Loss of protein activity after incubation with PEG 8000. - PEG 8000 is interacting with the protein in a way that alters its active site or overall conformation. - The increased viscosity of the solution is interfering with the activity assay.- Perform a control experiment to assess the effect of PEG 8000 on the assay itself. - Try a lower concentration of PEG 8000 or a different molecular weight PEG. - If possible, remove PEG 8000 from the sample before performing the activity assay.
Inconsistent results between experiments. - The PEG 8000 solution was not freshly prepared or properly stored. - Minor variations in experimental conditions (temperature, incubation time) are affecting the outcome.- Always use freshly prepared PEG 8000 solutions. - Ensure precise and consistent control over all experimental parameters.

Experimental Protocols

General Protocol for Optimizing PEG 8000 Concentration to Prevent Protein Aggregation

This protocol provides a general framework for determining the optimal PEG 8000 concentration for your protein of interest.

  • Prepare a stock solution of PEG 8000:

    • Dissolve PEG 8000 powder in your protein's buffer to a final concentration of 40-50% (w/v).

    • Ensure complete dissolution, which may require gentle heating and stirring.

    • Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

    • Store at 4°C.

  • Set up a concentration gradient:

    • Prepare a series of tubes with your protein at its working concentration.

    • Add the PEG 8000 stock solution to each tube to achieve a range of final PEG 8000 concentrations (e.g., 0%, 1%, 2%, 5%, 8%, 10% w/v).

    • Ensure the final protein and buffer concentrations are consistent across all tubes.

  • Induce aggregation:

    • Subject the samples to the stress condition that typically causes aggregation (e.g., thermal stress by incubating at an elevated temperature, mechanical stress by agitation, or prolonged storage at 4°C).

  • Monitor aggregation:

    • Visually inspect the samples for turbidity or precipitate formation.

    • Quantify aggregation by measuring the absorbance at a wavelength between 340 nm and 600 nm over time.

    • Alternatively, use techniques like dynamic light scattering (DLS) to monitor the size distribution of particles in the solution.

  • Assess protein recovery and activity:

    • After the stress period, centrifuge the samples to pellet any aggregates.

    • Measure the protein concentration in the supernatant to determine the amount of soluble protein remaining.

    • Perform a functional assay to determine the specific activity of the protein in the soluble fraction.

  • Determine the optimal concentration:

    • The optimal PEG 8000 concentration will be the one that minimizes aggregation while maximizing the recovery of soluble and active protein.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment to optimize PEG 8000 concentration for preventing the thermal aggregation of a model protein (e.g., Lysozyme at 1 mg/mL, incubated at 65°C for 1 hour).

PEG 8000 Conc. (% w/v)Turbidity (OD600)Soluble Protein Recovery (%)Relative Activity (%)
00.851510
10.425560
20.158592
50.089598
80.129095
100.257580

Visualizations

workflow Troubleshooting Workflow for Protein Aggregation with PEG 8000 start Protein Aggregation Observed with PEG 8000 q1 Is there significant precipitation/turbidity? start->q1 a1_yes PEG 8000 concentration is likely too high. q1->a1_yes Yes q2 Is aggregation still present at lower PEG 8000 concentrations? q1->q2 No s1 Reduce PEG 8000 concentration and repeat experiment. a1_yes->s1 s1->q2 a2_yes Buffer conditions may be suboptimal. q2->a2_yes Yes end_success Aggregation Prevented q2->end_success No s2 Optimize buffer pH and/or ionic strength. a2_yes->s2 s2->end_success end_further Consider alternative additives s2->end_further

Caption: Troubleshooting decision tree for addressing protein aggregation when using PEG 8000.

mechanism Proposed Mechanisms of PEG 8000 in Preventing Protein Aggregation cluster_0 In Solution cluster_1 Aggregation Pathway cluster_2 Stabilization Pathway with PEG 8000 protein Native Protein unfolded Unfolded/Misfolded Protein protein->unfolded Stress (e.g., heat, agitation) aggregate Protein Aggregate unfolded->aggregate Self-association stabilized Stabilized Protein unfolded->stabilized Weak Interactions & Excluded Volume Effect peg PEG 8000 peg->stabilized stabilized->protein Favors Native State

Caption: Diagram illustrating the proposed mechanisms by which PEG 8000 stabilizes proteins.

References

Technical Support Center: Concentrated PEG 8000 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with concentrated Polyethylene Glycol 8000 (PEG 8000) solutions. High viscosity is a common challenge that can impact experimental accuracy and reproducibility. This guide offers practical solutions to address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My concentrated PEG 8000 solution is too viscous to pipette accurately. What can I do?

A1: High viscosity is a known characteristic of concentrated PEG 8000 solutions.[1] Here are several approaches to address this issue:

  • Increase the Temperature: Gently warming the solution can significantly decrease its viscosity.[2][3] However, ensure the temperature is compatible with your experiment and does not degrade other components in your solution.

  • Use Positive Displacement Pipettes: Unlike air displacement pipettes, positive displacement pipettes are designed to handle highly viscous liquids with greater accuracy.

  • Cut Pipette Tips: For less precise transfers, cutting the end of a pipette tip creates a wider orifice, which can facilitate the handling of viscous solutions. This is not recommended for applications requiring high precision.

  • Dilute the Stock Solution: If your experimental protocol allows, preparing a slightly less concentrated stock solution can make handling easier. You will need to adjust the volumes used in your final application accordingly.

  • Consider Additives (with caution): The addition of certain salts, like magnesium sulfate, can influence the viscosity of PEG solutions.[2][4] However, the compatibility of such additives with your specific application must be carefully evaluated.

Q2: I'm having difficulty dissolving PEG 8000 powder to make a concentrated solution. It's clumping and taking a very long time.

A2: Dissolving high concentrations of PEG 8000 can be challenging. The following steps can improve the dissolution process:

  • Use Heated Solvent: Adding the PEG 8000 powder to a pre-warmed solvent (e.g., water or buffer) can significantly speed up dissolution.[1] Temperatures of 80-90°C have been shown to be effective without degrading the PEG.[5]

  • Gradual Addition and Stirring: Add the PEG 8000 powder to the solvent in small portions while continuously stirring. This prevents the formation of large, difficult-to-dissolve clumps.

  • Use a Magnetic Stirrer: For larger volumes, a magnetic stirrer can provide consistent, hands-free agitation.

  • Patience is Key: Even with these techniques, preparing a concentrated PEG 8000 solution can take time. Allow sufficient time for complete dissolution. Failure to fully dissolve the PEG will result in an inaccurate concentration and potentially higher than expected viscosity.

Q3: Can I autoclave my concentrated PEG 8000 solution for sterilization?

A3: While some sources mention autoclaving PEG solutions, it is generally not recommended as it can lead to degradation of the polymer.[5][6] Sterile filtration using a 0.22 µm or 0.45 µm filter is the preferred method for sterilization.[5][7] However, be aware that the high viscosity of concentrated solutions can make filtration very difficult.[8] It may be necessary to filter a less concentrated solution and then, if possible, concentrate it further under sterile conditions, or to filter the solution while warm to reduce viscosity.

Q4: How does temperature affect the viscosity of my PEG 8000 solution?

A4: The viscosity of PEG 8000 solutions is highly dependent on temperature. As the temperature increases, the viscosity decreases significantly.[2][3] This is an important factor to control for in your experiments to ensure consistency.

Q5: Will the viscosity of my PEG 8000 solution be the same at different shear rates?

A5: For many applications, aqueous solutions of PEG 8000 behave as Newtonian fluids, meaning their viscosity does not change with the shear rate, up to a certain shear rate.[9][10] However, at very high concentrations or with the addition of other components, the solution may exhibit non-Newtonian (shear-thinning) behavior.[11]

Quantitative Data

The viscosity of aqueous PEG 8000 solutions increases significantly with concentration and decreases with temperature. The following tables summarize representative data from the literature.

Table 1: Viscosity of Aqueous PEG 8000 Solutions at Different Concentrations and Temperatures

Concentration (mass %)Temperature (°C)Dynamic Viscosity (mPa·s)
104~10
204~40
304~150
404~500
504~2000
1025~5
2025~20
3025~70
4025~250
5025~1000

Note: These are approximate values based on data from multiple sources and are intended for illustrative purposes. Actual values can vary based on the specific lot of PEG 8000 and the preparation method.[2][3][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated (e.g., 40% w/v) PEG 8000 Solution
  • Calculate Required Mass: Determine the mass of PEG 8000 needed for your desired final volume and concentration. For a 40% (w/v) solution, you will need 40 g of PEG 8000 for every 100 mL of final solution.[8]

  • Heat the Solvent: In a beaker or flask, heat the solvent (e.g., deionized water, buffer) to approximately 60-80°C.

  • Gradual Dissolution: Place the beaker on a magnetic stir plate and begin stirring. Slowly add the pre-weighed PEG 8000 powder to the heated solvent in small increments.

  • Complete Dissolution: Continue stirring until all the PEG 8000 has completely dissolved. This may take a considerable amount of time.

  • Cool to Room Temperature: Once dissolved, remove the solution from the heat and allow it to cool to room temperature.

  • Adjust Final Volume: Transfer the solution to a volumetric flask and add solvent to reach the final desired volume. Mix thoroughly.

  • Sterilization (if required): Sterile filter the solution using a 0.22 µm syringe filter. Due to the high viscosity, this may require significant pressure and may be easier to perform while the solution is still warm.

Protocol 2: Measurement of Viscosity using a Rotational Viscometer
  • Instrument Setup: Turn on the rotational viscometer and allow it to warm up according to the manufacturer's instructions. Select the appropriate spindle and speed for the expected viscosity of your sample.

  • Sample Loading: Carefully load the specified volume of your PEG 8000 solution into the sample chamber, ensuring there are no air bubbles.

  • Temperature Equilibration: Allow the sample to equilibrate to the desired measurement temperature. Most modern viscometers have integrated temperature control.

  • Measurement: Start the spindle rotation and allow the reading to stabilize. Record the viscosity reading in mPa·s or cP.

  • Shear Rate Dependence (Optional): To assess if the fluid is Newtonian, vary the rotational speed (shear rate) and record the viscosity at each speed. If the viscosity remains constant, the fluid is Newtonian over that range of shear rates.

  • Cleaning: Thoroughly clean the spindle and sample chamber according to the manufacturer's instructions immediately after use to prevent the PEG solution from drying and solidifying.

Visualizations

Factors_Affecting_Viscosity cluster_factors Primary Factors cluster_properties Solution Properties Concentration Concentration Viscosity Viscosity Concentration->Viscosity Increases Temperature Temperature Temperature->Viscosity Decreases Additives Additives Additives->Viscosity Can Increase or Decrease Handling_Properties Handling_Properties Viscosity->Handling_Properties Directly Impacts

Caption: Factors influencing the viscosity of PEG 8000 solutions.

Troubleshooting_Workflow start High Viscosity Issue Identified is_temp_sensitive Is the sample temperature sensitive? start->is_temp_sensitive warm_solution Gently warm the solution is_temp_sensitive->warm_solution No use_pos_disp_pipette Use positive displacement pipette is_temp_sensitive->use_pos_disp_pipette Yes can_dilute Can the solution be diluted? warm_solution->can_dilute end_solution Problem Resolved warm_solution->end_solution use_pos_disp_pipette->can_dilute use_pos_disp_pipette->end_solution dilute_and_adjust Dilute stock and adjust final volume can_dilute->dilute_and_adjust Yes end_no_solution Consult further literature or support can_dilute->end_no_solution No dilute_and_adjust->end_solution

Caption: A workflow for troubleshooting high viscosity issues.

References

Technical Support Center: PEG 8000 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG 8000 precipitation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the precipitation of proteins, viruses (including bacteriophages), and nucleic acids using Polyethylene (B3416737) Glycol (PEG) 8000.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of PEG 8000 precipitation?

A1: PEG 8000 is a polymer that, in the presence of salt, effectively "crowds" molecules like proteins, viruses, and nucleic acids, reducing the amount of free water available for their solvation.[1][2] This molecular crowding forces the target molecules to aggregate and precipitate out of the solution. Salt cations are also crucial as they neutralize the negative charges on the phosphate (B84403) backbone of nucleic acids or the surface of proteins and viruses, reducing repulsion and facilitating aggregation.[1][2]

Q2: I don't see a pellet after centrifugation. What went wrong?

A2: Several factors could lead to the absence of a visible pellet:

  • Low concentration of the target molecule: If the initial concentration of your protein, virus, or DNA is too low, the precipitated amount may be too small to be visible.[3]

  • Suboptimal PEG or salt concentration: The concentrations of PEG and salt are critical and need to be optimized for your specific application.

  • Insufficient incubation time or incorrect temperature: Precipitation is time and temperature-dependent.

  • Inadequate centrifugation: The speed and duration of centrifugation might not be sufficient to pellet the precipitate.

  • The pellet is there but is transparent: DNA and some viral pellets can be clear and difficult to see before washing with ethanol.[4]

Q3: My pellet is difficult to resuspend. How can I solve this?

A3: A hard-to-resuspend pellet can be due to:

  • Excessive centrifugation: Spinning at very high speeds or for too long can result in a very compact pellet.[5] Consider reducing the centrifugation time or speed.

  • Residual PEG: Excess PEG in the pellet can make it viscous and difficult to dissolve.[5]

  • Drying the pellet for too long: Over-drying can make resuspension difficult.

To aid resuspension, you can let the pellet sit in the resuspension buffer for an extended period (e.g., on ice for 10-30 minutes or even overnight in a cold room with gentle shaking) before attempting to dissolve it by pipetting or gentle vortexing.[5]

Q4: Can I use a different molecular weight of PEG?

A4: Yes, different molecular weights of PEG (e.g., PEG 6000) can be used.[6][7] However, the optimal concentration will likely differ. Lower molecular weight PEGs may require higher concentrations to achieve the same precipitation efficiency. It's important to test and optimize the concentration if you switch the molecular weight of the PEG.[6][7]

Troubleshooting Guides

Issue 1: No Visible Precipitate or Pellet

If you do not observe a precipitate after adding the PEG/salt solution or a pellet after centrifugation, follow this troubleshooting workflow.

G start Start: No visible pellet check_concentration Is the initial concentration of your target molecule sufficient? start->check_concentration increase_concentration Action: Concentrate the sample before precipitation or start with a larger volume. check_concentration->increase_concentration No check_peg_salt Are the PEG and salt concentrations optimal for your target? check_concentration->check_peg_salt Yes end End: Problem Resolved increase_concentration->end optimize_peg_salt Action: Perform a titration of PEG (e.g., 4-12%) and salt (e.g., 0.5-2.5 M NaCl) concentrations. check_peg_salt->optimize_peg_salt No check_incubation Was the incubation time and temperature adequate? check_peg_salt->check_incubation Yes optimize_peg_salt->end optimize_incubation Action: Increase incubation time (e.g., overnight at 4°C) to maximize precipitation. check_incubation->optimize_incubation No check_centrifugation Was the centrifugation speed and duration sufficient? check_incubation->check_centrifugation Yes optimize_incubation->end optimize_centrifugation Action: Increase centrifugation speed or duration. Check protocol recommendations. check_centrifugation->optimize_centrifugation No check_pellet_visibility Could the pellet be transparent? check_centrifugation->check_pellet_visibility Yes optimize_centrifugation->end wash_pellet Action: Carefully decant the supernatant and wash the pellet with 70% ethanol. A white precipitate may become visible. check_pellet_visibility->wash_pellet Yes check_pellet_visibility->end No, issue persists wash_pellet->end G start Start: Sample is too viscous check_resuspension_volume Is the resuspension volume too low? start->check_resuspension_volume increase_volume Action: Increase the volume of the resuspension buffer. check_resuspension_volume->increase_volume Yes check_contaminants Is there contamination with bacterial debris or nucleic acids? check_resuspension_volume->check_contaminants No end End: Viscosity Reduced increase_volume->end add_dnase Action: Add DNase I to the sample to reduce viscosity from contaminating DNA. check_contaminants->add_dnase Yes check_peg_removal Is there residual PEG in the sample? check_contaminants->check_peg_removal No add_dnase->end dialysis Action: Perform dialysis against a PEG-free buffer to remove excess PEG. check_peg_removal->dialysis Yes dialysis->end

References

Technical Support Center: Enhancing Blunt-End Ligation Efficiency with PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on using Polyethylene Glycol (PEG) 8000 to increase the efficiency of blunt-end DNA ligation.

Frequently Asked Questions (FAQs)

Q1: What is the role of PEG 8000 in blunt-end ligation?

A1: PEG 8000 acts as a "macromolecular crowding" agent.[1][2][3] In simple terms, it reduces the available space in the ligation reaction, which in turn increases the effective concentration of the DNA ends (both vector and insert) and the T4 DNA ligase.[3][4][5] This increased proximity significantly enhances the likelihood of the transient interactions required for the ligase to form a phosphodiester bond between the blunt ends, a process that is inherently less efficient than cohesive-end ligation.[5]

Q2: Why is blunt-end ligation less efficient than sticky-end ligation?

A2: Blunt-end ligation is less efficient because it lacks the stabilizing effect of hydrogen bonds that form between complementary sticky ends.[5] The transient association between two blunt-ended DNA fragments is much less stable, making the job of the DNA ligase more challenging.[5]

Q3: What is the optimal concentration of PEG 8000 for blunt-end ligation?

A3: The optimal final concentration of PEG 8000 in a ligation reaction is typically between 5% and 15% (w/v).[6][7][8][9] Exceeding a concentration of 15% may not further increase efficiency and can lead to the formation of undesirable tandem concatemers or precipitation of DNA.[10]

Q4: Can I use other types of PEG?

A4: Higher molecular weight PEGs, such as PEG 6000 and PEG 8000, are most effective for macromolecular crowding in ligation reactions.[3][11] Lower molecular weight PEGs, like PEG 200, do not provide the same stimulatory effect.[12]

Q5: Besides adding PEG 8000, what other factors can I optimize to improve my blunt-end ligation results?

A5: Several factors can be optimized:

  • Molar Ratio of Insert to Vector: For blunt-end ligations, a higher molar ratio of insert to vector (e.g., 10:1) is often recommended to favor the insertion of the fragment into the vector over vector self-ligation.[13]

  • Enzyme Concentration: Using a higher concentration of a high-quality T4 DNA ligase is beneficial.[5][10]

  • Reaction Temperature and Time: While sticky-end ligations are often performed at cooler temperatures (4-16°C) to favor annealing, blunt-end ligations can be effectively carried out at room temperature (20-25°C) for 4 hours to overnight.[7][10][14]

  • ATP Concentration: High concentrations of ATP (above 0.5-1 mM) can inhibit T4 DNA ligase in blunt-end ligations.[10][15]

  • DNA Quality: Ensure your DNA fragments are pure and free from contaminants like salts, phenol, and ethanol (B145695) which can inhibit the ligase.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low number of colonies or no colonies after transformation. 1. Inefficient ligation. 2. Low-quality competent cells. 3. Inhibitors in the ligation reaction. 4. Incorrect antibiotic concentration in plates.1. Optimize PEG 8000 concentration (start with 5-10%). Increase the molar ratio of insert to vector (e.g., 10:1). Use a higher concentration of T4 DNA ligase. Incubate at room temperature (20-25°C).[7][10][13] 2. Test the transformation efficiency of your competent cells with a control plasmid. 3. Purify your DNA fragments carefully. Ethanol precipitation or column purification is recommended.[13] 4. Verify the antibiotic concentration and the freshness of your plates.
High number of colonies, but most are vector self-ligation (no insert). 1. Incomplete dephosphorylation of the vector. 2. Insufficient amount of insert DNA.1. Optimize the dephosphorylation step of the linearized vector using an enzyme like Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP). Perform a vector-only ligation control to assess the level of self-ligation. 2. Increase the molar ratio of insert to vector.[13]
Formation of large concatemers or DNA precipitation. High concentration of PEG 8000.Reduce the final concentration of PEG 8000 to below 15%.[10]

Experimental Protocols

Protocol 1: Standard Blunt-End Ligation with PEG 8000

This protocol is a starting point and may require optimization for specific applications.

1. Prepare the Ligation Reaction Mix:

ComponentVolumeFinal Concentration
5X T4 DNA Ligase Buffer*2 µL1X
Linearized Vector (dephosphorylated)X µL10-50 ng
Blunt-End InsertY µL3-10 fold molar excess over vector
50% (w/v) PEG 8000 Stock2 µL10%
T4 DNA Ligase (high concentration)1 µL-
Nuclease-free waterup to 10 µL-
Total Volume 10 µL

*A typical 5X T4 DNA Ligase buffer contains Tris-HCl, MgCl2, DTT, and ATP.

2. Ligation Reaction Incubation:

  • Incubate the reaction at room temperature (20-25°C) for 4 hours. Alternatively, for potentially higher efficiency, incubate at 16°C overnight.[10][14]

3. Transformation:

  • Proceed with your standard transformation protocol using the ligation mixture. For some competent cells, it may be beneficial to dilute the ligation mix 3 to 5-fold before transformation as PEG can reduce transformation efficiency.[3][14]

Protocol 2: Preparation of 5X Blunt-End Ligation Buffer with PEG 8000

For researchers who prefer to make their own buffers, this recipe is adapted from established protocols.[14][16]

ComponentFor 10 mLFinal Concentration in 5X Buffer
1 M Tris-HCl, pH 7.62.5 mL250 mM
1 M MgCl₂0.5 mL50 mM
1 M DTT50 µL5 mM
100 mM ATP0.5 mL5 mM
PEG 80002.5 g25% (w/v)
Nuclease-free waterto 10 mL-

Instructions:

  • In a suitable tube, dissolve the PEG 8000 in a portion of the nuclease-free water. This may require gentle warming.

  • Add the other components and mix thoroughly.

  • Adjust the final volume to 10 mL with nuclease-free water.

  • Aliquot and store at -20°C.

Visualizations

Blunt_End_Ligation_Workflow cluster_prep DNA Preparation cluster_ligation Ligation Reaction cluster_downstream Downstream Processing Vector Vector DNA RE_Digest_V Linearized Vector Vector->RE_Digest_V Restriction Digest Insert Insert DNA RE_Digest_I Blunt-End Insert Insert->RE_Digest_I Restriction Digest Dephos Dephosphorylated Vector RE_Digest_V->Dephos Dephosphorylation Ligation_Mix Prepare Ligation Mix (Vector, Insert, Ligase, Buffer, PEG 8000) RE_Digest_I->Ligation_Mix Dephos->Ligation_Mix Incubate Incubate (e.g., 25°C, 4h) Ligation_Mix->Incubate Transformation Transformation into Competent Cells Incubate->Transformation Plating Plate on Selective Media Transformation->Plating Screening Colony Screening Plating->Screening

Caption: Workflow for blunt-end ligation using PEG 8000.

Caption: Troubleshooting logic for failed blunt-end ligation experiments.

References

Technical Support Center: PEG 8000-Based Protein Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PEG 8000-based protein crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your crystallization experiments using polyethylene (B3416737) glycol (PEG) 8000.

Problem 1: Heavy Amorphous Precipitate

Q: My crystallization drop shows a heavy, amorphous precipitate immediately after setup or within a few hours. What is causing this and how can I fix it?

A: Heavy amorphous precipitation is a common issue indicating that the supersaturation level of the protein is too high, leading to rapid, disordered aggregation rather than ordered crystal growth.[1]

Possible Causes:

  • High Precipitant Concentration: The concentration of PEG 8000 or other salts in your condition is too high, causing the protein to crash out of solution.[1]

  • High Protein Concentration: Your protein stock solution is too concentrated for the current crystallization condition.

  • Incorrect pH: The pH of the buffer is far from the protein's isoelectric point (pI), leading to minimum solubility.

  • Rapid Equilibration: In vapor diffusion methods, the drop is equilibrating too quickly with the reservoir solution.

Troubleshooting Steps:

  • Reduce Precipitant Concentration: This is the most common first step. Systematically decrease the concentration of PEG 8000 in your crystallization screen. For example, if your initial condition was 15% PEG 8000, try a range of 5-12%.

  • Lower Protein Concentration: Dilute your protein stock solution. A 2-fold or 4-fold dilution can often make a significant difference.

  • Vary pH: Screen a range of pH values around the initial condition. A shift of 0.5 pH units can significantly alter solubility.

  • Slow Down Equilibration (Vapor Diffusion):

    • Increase the drop volume.

    • Decrease the reservoir volume.

    • Use a larger distance between the drop and the reservoir (in hanging drop).

  • Consider Additives: Certain additives can increase protein solubility and prevent precipitation. See the Additive Screening Protocol for more details.

Troubleshooting Workflow for Heavy Precipitate

Troubleshooting_Precipitate start Heavy Amorphous Precipitate Observed reduce_precipitant Reduce Precipitant (e.g., PEG 8000) Concentration start->reduce_precipitant lower_protein Lower Protein Concentration reduce_precipitant->lower_protein Still Precipitate success Crystals Obtained reduce_precipitant->success Improved vary_ph Vary pH lower_protein->vary_ph Still Precipitate lower_protein->success Improved additives Perform Additive Screening vary_ph->additives Still Precipitate vary_ph->success Improved microseeding Try Microseeding additives->microseeding Still Precipitate additives->success Improved microseeding->success reassess Re-evaluate Protein Purity & Homogeneity microseeding->reassess No Improvement

Caption: Decision tree for troubleshooting heavy amorphous precipitate.

Problem 2: Phase Separation

Q: My crystallization drop has separated into two distinct liquid phases. What does this mean and what should I do?

A: Liquid-liquid phase separation (LLPS) can occur in supersaturated protein solutions and is sometimes a precursor to crystallization.[2][3] It can be a promising starting point for optimization.[4] Phase separation can be induced by the addition of small amounts of salt to PEG solutions or organic solvents to concentrated salt solutions.[4]

Possible Causes:

  • Interaction between PEG and Salts: The combination of PEG 8000 and certain salts in your crystallization condition can lead to phase separation.

  • High Protein and Precipitant Concentration: This can lead to the formation of a protein-rich and a protein-poor phase.

Troubleshooting Steps:

  • Optimize Around the Condition: Since phase separation occurs in a supersaturated state, it can be a good starting point for finding crystallization conditions.[4] Systematically vary the concentrations of the protein, PEG 8000, and any salts present.

  • Vary Temperature: Temperature can influence phase separation.[3] Try setting up experiments at different temperatures (e.g., 4°C and 20°C).

  • Alter Salt Concentration: If a salt is present, systematically increase or decrease its concentration.

  • Microseeding: Introduce seed crystals into the phase-separated drop to encourage nucleation at the interface of the two phases.

Problem 3: Skin or Film Formation on the Drop

Q: A thin, skin-like layer has formed on the surface of my crystallization drop. What is it and how can I prevent it?

A: The formation of a "skin" on the crystallization drop is often due to the denaturation of the protein at the air-water interface.[5] This can hinder vapor diffusion and interfere with crystal growth.

Possible Causes:

  • Protein Denaturation: The protein may be unstable in the crystallization condition over time.

  • Oxidation: For sensitive proteins, exposure to air can cause oxidation and subsequent denaturation.

  • High PEG Concentration: In some cases, high concentrations of PEG can contribute to skin formation.[6]

Troubleshooting Steps:

  • Add a Reducing Agent: If your protein has sensitive cysteine residues, add a small amount of a reducing agent like DTT or TCEP to the protein solution.

  • Increase Protein Stability:

    • Add known ligands, cofactors, or metal ions that stabilize the protein.

    • Consider additives like glycerol (B35011) (2-5%) to the protein solution.

  • Modify the Drop Setup:

    • Use a larger drop volume to decrease the surface area to volume ratio.

    • In hanging drop setups, minimize the distance to the reservoir to speed up equilibration before the skin forms.

  • Physical Removal: If crystals have already formed, the skin can sometimes be carefully punctured and removed with a microtool before cryo-cooling.[7]

Problem 4: Irreproducibility of Crystals

Q: I was able to grow crystals once, but now I can't reproduce the result. What could be the reason?

A: Irreproducibility is a frustrating but common problem in protein crystallization. It often points to subtle variations in the experimental setup.

Possible Causes:

  • Protein Batch Variation: Different batches of purified protein can have slight differences in purity, homogeneity, or post-translational modifications.

  • Reagent Inconsistency:

    • PEG 8000 Batch-to-Batch Variability: Different lots of PEG 8000 can have variations in their polymer distribution and impurities, which can affect crystallization.[6]

    • PEG Degradation: Over time, PEG can auto-oxidize, forming impurities like peroxides and formaldehydes that can affect the protein.[8]

    • Inaccurate Pipetting: Especially with viscous PEG 8000 solutions, pipetting errors can lead to inconsistent concentrations.

  • Temperature Fluctuations: Even small changes in ambient temperature can affect protein solubility and crystallization kinetics.[9]

Troubleshooting Steps:

  • Characterize Your Protein: For each new batch of protein, verify its purity and homogeneity using techniques like SDS-PAGE and dynamic light scattering (DLS).

  • Use High-Quality Reagents: Use fresh, high-purity PEG 8000 and other reagents. Store PEG solutions protected from light and air.

  • Precise Pipetting:

    • When pipetting viscous PEG 8000 solutions, use positive displacement pipettes or reverse pipetting techniques with standard air displacement pipettes.

    • Cut the end of the pipette tip to create a wider opening for more accurate dispensing of viscous solutions.

  • Control Temperature: Use a temperature-controlled environment for setting up and storing your crystallization plates.

  • Keep Detailed Records: Document every detail of your experiment, including protein batch, reagent lot numbers, and incubation temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for PEG 8000 in protein crystallization?

A1: While the optimal concentration is protein-dependent, a common starting range for PEG 8000 is between 5% and 20% (w/v).[10]

Q2: How does the high viscosity of PEG 8000 solutions affect my experiments?

A2: The high viscosity of concentrated PEG 8000 solutions can pose challenges for both manual and automated liquid handling.[11] It can lead to inaccurate dispensing, which affects reproducibility. For automated systems, it can cause clogging and require special dispensing settings.

Q3: Can I use a different molecular weight PEG if I get a hit with PEG 8000?

A3: Yes. PEGs in the 3350 to 8000 molecular weight range often behave similarly, though you may need to adjust the concentration.[10][12] If you get crystals with PEG 8000, it is worthwhile to screen other PEGs in this range (e.g., PEG 3350, PEG 4000, PEG 6000) as they might produce better quality crystals.[10][12]

Q4: What is the role of salts in PEG 8000 crystallization conditions?

A4: Salts are often used as additives in PEG 8000 conditions. They can influence protein solubility and the effectiveness of PEG as a precipitant. The optimal salt concentration can depend on the pH and the pI of the protein.[13]

Q5: At what temperature should I conduct my PEG 8000 crystallization experiments?

A5: Temperature is a critical variable. It is often beneficial to screen for crystallization at multiple temperatures, for example, at 4°C and 20°C.[9] The effect of temperature is more pronounced at low ionic strengths.[12]

Data Tables

Table 1: General Effect of Additives on Protein Crystallization with PEG 8000

Additive TypeTypical Concentration RangePotential Effects
Salts (e.g., NaCl, (NH₄)₂SO₄) 0.05 - 0.5 MCan increase or decrease protein solubility, screen for optimal concentration.
Divalent Cations (e.g., MgCl₂, CaCl₂) 5 - 20 mMCan mediate crystal contacts and improve crystal packing.
Small Molecules (e.g., Glycerol, Sugars) 2 - 10% (v/v)Can increase protein stability and solubility, sometimes improving crystal quality.
Detergents (for membrane proteins) Above CMCEssential for solubilizing membrane proteins.
Reducing Agents (e.g., DTT, TCEP) 1 - 5 mMPrevent oxidation of cysteine residues and protein aggregation.

Table 2: Influence of Temperature on PEG 8000-Based Crystallization

TemperatureEffect on Protein SolubilityEffect on Nucleation & GrowthGeneral Recommendation
Lower Temperature (e.g., 4°C) Generally increases solubility for many proteins.Slower nucleation and growth, can lead to fewer, larger crystals.Recommended for initial screens, especially if the protein is of marginal stability.
Higher Temperature (e.g., 20°C) Generally decreases solubility for many proteins.Faster nucleation and growth, may result in many small crystals.A standard temperature for initial screens.

Experimental Protocols

Protocol 1: Additive Screening

This protocol describes how to perform additive screening when you have an initial crystallization hit with PEG 8000.

Materials:

  • Your purified protein solution.

  • The initial "hit" crystallization solution containing PEG 8000.

  • A stock of various additives (see Table 1).

  • Crystallization plates (e.g., 96-well sitting drop plates).

Procedure:

  • Prepare Additive Stocks: Prepare concentrated stock solutions of your chosen additives. For example, if you want a final additive concentration of 100 mM in the drop, make a 1 M stock.

  • Set up the Crystallization Plate:

    • In a 96-well plate, add your initial PEG 8000 "hit" solution to the reservoirs of each well.

    • In the drop wells, add your protein solution and the "hit" solution in the same ratio that produced your initial crystals.

    • To each drop, add a small volume of one of your additive stock solutions. For example, for a 2 µL drop (1 µL protein + 1 µL precipitant), you could add 0.2 µL of your additive stock.

  • Seal and Incubate: Seal the plate and incubate it under the same conditions as your initial experiment.

  • Observe and Score: Observe the drops over time and compare the results to your original condition without additives. Look for improvements in crystal size, morphology, or a reduction in precipitation.

Protocol 2: Microseeding

Microseeding is a powerful technique to obtain crystals when you have a condition that produces microcrystals or to improve the reproducibility of crystallization.

Materials:

  • A crystallization drop containing microcrystals (the "seed source").

  • Seed beads or a small glass probe for crushing crystals.

  • The reservoir solution from the seed source drop.

  • Fresh crystallization plates.

Procedure:

  • Prepare the Seed Stock:

    • Locate a drop containing microcrystals.

    • Add a small volume (e.g., 10-20 µL) of the corresponding reservoir solution to this drop.

    • Transfer the crystal-containing solution to a microcentrifuge tube containing a seed bead.

    • Vortex the tube for 1-2 minutes to crush the crystals and create a homogenous seed stock.

  • Create a Dilution Series: Prepare a serial dilution of your seed stock (e.g., 1:10, 1:100, 1:1000) using the reservoir solution as the diluent.

  • Set up New Crystallization Plates: Prepare new crystallization drops with your protein and a slightly lower precipitant concentration than the original condition.

  • Introduce the Seeds:

    • Streak Seeding: Dip a thin probe (like an animal whisker) into your seed stock and gently streak it through the new crystallization drop.

    • Additive Seeding: Add a small volume (e.g., 0.1 µL) of your diluted seed stock directly to the new drop.

  • Seal and Incubate: Seal the plates and incubate.

  • Observe: Crystals should appear more rapidly and reproducibly in the seeded drops.

Logical Workflow for Crystallization Optimization

Optimization_Workflow initial_hit Initial Crystallization Hit (e.g., small crystals, precipitate) grid_screen Perform Grid Screen (Vary Precipitant & pH) initial_hit->grid_screen additive_screen Perform Additive Screening grid_screen->additive_screen Improved but not optimal diffraction_quality Diffraction-Quality Crystals grid_screen->diffraction_quality Success temp_screen Screen at Different Temperatures additive_screen->temp_screen Further improvement needed additive_screen->diffraction_quality Success microseeding Use Microseeding temp_screen->microseeding Still needs improvement temp_screen->diffraction_quality Success microseeding->diffraction_quality reassess Re-evaluate Protein Construct/Purity microseeding->reassess No Improvement

Caption: A logical workflow for optimizing initial crystallization hits.

References

Validation & Comparative

PEG 8000 vs. Ammonium Sulfate: A Comparative Guide to Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal method for protein precipitation is a critical step in downstream processing. Both Polyethylene (B3416737) Glycol (PEG) 8000 and ammonium (B1175870) sulfate (B86663) are widely used precipitants, each with distinct mechanisms and advantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in making an informed decision for your specific application.

Principles of Precipitation: Two Distinct Mechanisms

The precipitation of proteins from a solution is fundamentally a process of reducing their solubility. PEG 8000 and ammonium sulfate achieve this through different physicochemical principles.

Ammonium Sulfate: The "Salting Out" Effect

Ammonium sulfate is a highly soluble salt that effectively "salts out" proteins. In an aqueous solution, water molecules form hydration shells around the protein's charged and polar surface residues, keeping the protein dissolved. When a high concentration of ammonium sulfate is introduced, the salt ions compete for and sequester these water molecules. This disruption of the hydration layer leads to an increase in hydrophobic interactions between protein molecules, causing them to aggregate and precipitate out of solution. The concentration at which a specific protein precipitates is dependent on its unique properties, such as molecular weight and the number and distribution of its polar groups.

PEG 8000: The "Excluded Volume" Effect

PEG 8000, a non-ionic polymer, precipitates proteins primarily through an "excluded volume" mechanism.[1] The large, hydrated PEG molecules sterically exclude proteins from a significant portion of the solvent. This effectively increases the local concentration of the protein, forcing protein-protein interactions and subsequent precipitation. This process is generally considered gentler than salting out, as it does not involve high ionic strength solutions that could potentially affect protein stability.

Performance Comparison: A Data-Driven Analysis

The choice between PEG 8000 and ammonium sulfate often depends on the specific protein of interest and the desired outcome in terms of recovery, purity, and preservation of biological activity.

Quantitative Data Summary
ParameterPEG 8000Ammonium SulfateProtein TypeSource
Recovery Yield 77.80%59.75%Foot and Mouth Disease VirusAyub et al., 2024
Recovery Yield SuperiorInferiorThyroid Stimulating ImmunoglobulinChang et al., 2001
Purity (HCP Reduction) Approx. 1 LRV-Monoclonal Antibody(Data on direct comparison for purity is limited)
Biological Activity HigherLowerThyroid Stimulating ImmunoglobulinChang et al., 2001

HCP: Host Cell Protein; LRV: Log Reduction Value

Precipitation Efficiency and Protein Recovery

Studies have shown that PEG 8000 can offer superior protein recovery yields for certain proteins. For instance, in the concentration of Foot and Mouth Disease Virus, PEG 8000 precipitation resulted in a 77.80% recovery, significantly higher than the 59.75% recovery achieved with ammonium sulfate. A similar trend was observed in the fractionation of thyroid-stimulating immunoglobulin, where PEG was found to be superior in terms of sensitivity.

Protein Purity

While direct quantitative comparisons of purity are not abundant in the literature, the mechanism of action of each precipitant can influence the co-precipitation of contaminants. Ammonium sulfate precipitation, being dependent on hydrophobicity, can sometimes co-precipitate other proteins with similar surface characteristics. PEG precipitation, based on molecular exclusion, may offer better selectivity in some cases. For monoclonal antibody purification, PEG precipitation has been shown to achieve approximately a 1 Log Reduction Value (LRV) of host cell proteins (HCPs).[2]

Impact on Protein Stability and Activity

A significant advantage of PEG 8000 is its reputation as a non-denaturing precipitant that often helps to stabilize protein structure.[1] This is particularly crucial when the biological activity of the protein needs to be preserved. In a comparative study on thyroid-stimulating immunoglobulin, the immunoglobulin fractionated by PEG exhibited a stronger response in cyclic AMP generation, indicating better preservation of its biological activity compared to the ammonium sulfate precipitated fraction. Ammonium sulfate, while generally considered a protein-stabilizing salt, can in some instances lead to a loss of activity, and the high salt concentration in the pellet requires a subsequent desalting step, which can also affect protein stability.

Experimental Protocols

Below are detailed methodologies for protein precipitation using both PEG 8000 and ammonium sulfate.

PEG 8000 Precipitation Protocol

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein solution

  • PEG 8000 stock solution (e.g., 50% w/v in a suitable buffer)

  • Precipitation buffer (e.g., Tris-HCl, PBS)

  • Centrifuge capable of reaching >10,000 x g

  • Resuspension buffer

Procedure:

  • Preparation: Cool the protein solution and PEG 8000 stock solution to 4°C.

  • Precipitation: While gently stirring the protein solution on ice, slowly add the PEG 8000 stock solution dropwise to the desired final concentration (typically between 5% and 20%).

  • Incubation: Continue stirring on ice for 1-2 hours to allow for complete precipitation.

  • Centrifugation: Pellet the precipitated protein by centrifugation at >10,000 x g for 30 minutes at 4°C.

  • Washing (Optional): Carefully decant the supernatant. To increase purity, the pellet can be washed with a solution containing the same concentration of PEG 8000 as used for precipitation.

  • Resuspension: Resuspend the protein pellet in a minimal volume of a suitable buffer for downstream applications.

Ammonium Sulfate Precipitation Protocol (Fractional Precipitation)

This protocol describes a fractional precipitation approach, which can be used to separate proteins based on their differential solubility in ammonium sulfate.

Materials:

  • Protein solution

  • Saturated ammonium sulfate solution (or solid ammonium sulfate)

  • Precipitation buffer (e.g., 50 mM Tris-HCl with 1 mM EDTA, pH 7.5)

  • Centrifuge capable of reaching >10,000 x g

  • Dialysis tubing or desalting column

  • Resuspension buffer

Procedure:

  • Preparation: Cool the protein solution to 4°C.

  • First Cut (e.g., 30% saturation): While gently stirring the protein solution on ice, slowly add saturated ammonium sulfate solution (or solid salt) to reach the first desired saturation level (e.g., 30%).

  • Incubation: Continue stirring on ice for 30-60 minutes.

  • Centrifugation: Centrifuge at >10,000 x g for 30 minutes at 4°C. The resulting pellet contains proteins that precipitate at this lower salt concentration. The supernatant contains the protein of interest if it is more soluble.

  • Second Cut (e.g., 60% saturation): Carefully transfer the supernatant to a new tube. While stirring on ice, add more ammonium sulfate to reach a higher saturation level (e.g., 60%) to precipitate the target protein.

  • Incubation and Centrifugation: Repeat the incubation and centrifugation steps. The pellet now contains the protein of interest.

  • Desalting: Resuspend the pellet in a minimal amount of buffer and remove the high salt concentration using dialysis or a desalting column.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz (DOT language).

PEG_Precipitation_Workflow Start Start: Protein Solution Add_PEG Slowly add PEG 8000 to desired concentration (e.g., 5-20%) at 4°C Start->Add_PEG Incubate Incubate on ice with gentle stirring (1-2 hours) Add_PEG->Incubate Centrifuge Centrifuge (>10,000 x g, 30 min, 4°C) Incubate->Centrifuge Separate Separate Supernatant and Pellet Centrifuge->Separate Wash Optional: Wash Pellet with PEG solution Separate->Wash Pellet Separate->a Supernatant (discard) Resuspend Resuspend Pellet in Buffer Wash->Resuspend End End: Purified Protein Resuspend->End

PEG 8000 Protein Precipitation Workflow

Ammonium_Sulfate_Precipitation_Workflow Start Start: Protein Solution First_Cut Add Ammonium Sulfate to lower saturation (e.g., 30%) at 4°C Start->First_Cut Incubate1 Incubate on ice (30-60 min) First_Cut->Incubate1 Centrifuge1 Centrifuge (>10,000 x g, 30 min, 4°C) Incubate1->Centrifuge1 Separate1 Separate Supernatant and Pellet 1 Centrifuge1->Separate1 Second_Cut Add Ammonium Sulfate to higher saturation (e.g., 60%) Separate1->Second_Cut Supernatant Separate1->b Pellet 1 (discard) Incubate2 Incubate on ice (30-60 min) Second_Cut->Incubate2 Centrifuge2 Centrifuge (>10,000 x g, 30 min, 4°C) Incubate2->Centrifuge2 Separate2 Separate Supernatant and Pellet 2 Centrifuge2->Separate2 Desalt Resuspend Pellet 2 and Desalt (Dialysis) Separate2->Desalt Pellet 2 Separate2->c Supernatant (discard) End End: Purified Protein Desalt->End

References

A Comparative Guide to Polyethylene Glycol (PEG) Molecular Weights for Protein Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, efficient protein precipitation is a critical step in purification and analysis. Polyethylene (B3416737) glycol (PEG) is a widely used precipitating agent due to its non-denaturing properties and effectiveness. This guide provides an objective comparison of different molecular weights of PEG for protein precipitation, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate PEG for your specific application.

The efficiency of PEG in precipitating proteins is primarily driven by an excluded volume effect.[1] In solution, PEG molecules are hydrated, effectively reducing the amount of free water available to solvate proteins. This forces protein molecules to interact with each other, leading to aggregation and precipitation. Generally, higher molecular weight PEGs are more efficient precipitants, requiring lower concentrations to achieve the same degree of protein precipitation as their lower molecular weight counterparts.[2][3] This is because larger PEG molecules exclude a greater volume of solvent per molecule.[4]

Data Presentation: Comparison of PEG Molecular Weights

The following table summarizes experimental data comparing the precipitation efficiency of different PEG molecular weights on various biological materials.

PEG Molecular WeightTargetConcentration UsedResultsReference
PEG 6000 Extracellular Vesicles (from HEK293T cells)10-12% (w/v)Highest particle yield and purity index.[5]
PEG 8000 Extracellular Vesicles (from HEK293T cells)8-10% (w/v)High particle yield, comparable to PEG 6000.[5]
PEG 20000 Extracellular Vesicles (from HEK293T cells)8-10% (w/v)Effective precipitation, similar to PEG 8000.[5]
PEG 400, 600, 1000, 4000, 6000, 20000 Human Serum AlbuminVariedIncreasing molecular weight led to a greater reduction in protein solubility at the same PEG concentration.[4]
PEG 6000 MacroprolactinNot specifiedHigher post-precipitation prolactin concentration compared to PEG 8000.[6]
PEG 8000 MacroprolactinNot specifiedLower post-precipitation prolactin concentration compared to PEG 6000, indicating potentially higher precipitation of the target.[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving PEG precipitation.

General Protocol for Protein Precipitation using PEG

This protocol provides a general framework for precipitating a target protein from a solution. The optimal PEG concentration and molecular weight must be determined empirically for each specific protein and starting material.

Materials:

  • Protein solution (e.g., cell lysate, serum, purified protein sample)

  • Polyethylene glycol (PEG) of desired molecular weight (e.g., PEG 4000, 6000, 8000)

  • Stock PEG solution (e.g., 50% w/v in a suitable buffer)

  • Precipitation buffer (e.g., Tris-HCl, PBS)

  • Centrifuge (capable of reaching >10,000 x g)

  • Spectrophotometer or other protein quantification assay equipment

Procedure:

  • Preparation of PEG Stock Solution: Prepare a concentrated stock solution of PEG (e.g., 50% w/v) in the desired buffer. Ensure the PEG is completely dissolved. The pH of the PEG solution should be checked and adjusted as dissolving PEG can alter the pH of the buffer.[7]

  • Initial Protein Solution: Clarify the initial protein solution by centrifugation or filtration to remove any cellular debris or other insoluble material.

  • Precipitation:

    • Cool the protein solution and the PEG stock solution to the desired temperature (often 4°C).

    • Slowly add the PEG stock solution to the protein solution drop-wise while gently stirring to achieve the desired final PEG concentration. Avoid vigorous stirring which can cause protein denaturation.

    • Incubate the mixture on ice for a specified period (e.g., 1-2 hours, or overnight) to allow for complete precipitation. The optimal incubation time can vary.

  • Pelleting the Precipitate: Centrifuge the mixture at a high speed (e.g., 10,000 - 15,000 x g) for 30 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Removal: Carefully decant and discard the supernatant. Be cautious not to disturb the protein pellet.

  • Pellet Resuspension: Resuspend the protein pellet in a minimal volume of a suitable buffer for further analysis or purification.

Fractional Precipitation of Proteins

Fractional precipitation allows for the separation of different proteins from a mixture by sequentially increasing the PEG concentration.

Procedure:

  • Follow steps 1-3 of the General Protocol, starting with the lowest desired PEG concentration.

  • Centrifuge the mixture to pellet the first fraction of precipitated proteins.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Add more of the PEG stock solution to the supernatant to increase the PEG concentration to the next desired level.

  • Repeat the incubation and centrifugation steps to collect the second fraction of precipitated proteins.

  • Continue this process for as many fractions as needed, each time increasing the PEG concentration.

  • Analyze the protein composition of each resuspended pellet to determine the optimal PEG concentration for precipitating the target protein while leaving impurities in the supernatant.

Mandatory Visualization

PEG_Precipitation_Workflow cluster_prep Preparation cluster_process Precipitation Process cluster_outcome Outcome Protein_Solution Clarified Protein Solution Mixing Slowly Mix & Add PEG to desired concentration Protein_Solution->Mixing PEG_Stock PEG Stock Solution (e.g., 50%) PEG_Stock->Mixing Incubation Incubate (e.g., 1-2h at 4°C) Mixing->Incubation Centrifugation Centrifuge (>10,000 x g, 30 min) Incubation->Centrifugation Supernatant Supernatant (Discard or for further fractionation) Centrifugation->Supernatant Pellet Protein Pellet Centrifugation->Pellet Resuspension Resuspend in minimal buffer Pellet->Resuspension

Caption: Experimental workflow for protein precipitation using polyethylene glycol (PEG).

References

A Researcher's Guide to Phage Concentration: Evaluating Alternatives to PEG 8000

Author: BenchChem Technical Support Team. Date: December 2025

For decades, polyethylene (B3416737) glycol (PEG) precipitation has been a cornerstone of bacteriophage research, offering a simple and cost-effective method for concentrating phage particles from lysates. However, the ever-expanding applications of phages in therapy, diagnostics, and biotechnology demand increasingly higher standards of purity, yield, and infectivity. This has spurred the development and refinement of several alternative concentration and purification techniques, each with its own set of advantages and limitations.

This guide provides an objective comparison of the leading alternatives to PEG 8000 for phage concentration, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Comparative Performance of Phage Concentration Methods

The choice of a concentration method can significantly impact the final phage preparation's viability, purity, and suitability for downstream applications. The following table summarizes quantitative data on the performance of various methods compared to the traditional PEG 8000 precipitation.

MethodPhage Recovery / YieldEndotoxin Removal EfficiencyKey AdvantagesKey Disadvantages
PEG 8000 Precipitation 36% - >95% (highly variable)[1]Low; often requires additional purification stepsSimple, low cost, scalableCo-precipitates contaminants (host proteins, DNA, endotoxins), residual PEG can interfere with downstream applications, may reduce phage infectivity.[2]
Ultracentrifugation (UC) ~90% loss (1-log reduction) without gradient; higher with gradients[3]High, especially with CsCl gradients (up to 99%)[4][5]High purity achievable, effective for various phagesRequires expensive equipment, time-consuming, potential for phage damage due to high g-forces.[6][7]
Tangential Flow Filtration (TFF) High (>92%)[8]Moderate to High; can be combined with other methods for enhanced removal[9][10]Rapid, scalable, gentle on phages, good for large volumesHigh initial equipment cost, potential for filter clogging.[11]
Anion Exchange Chromatography (AEC) 40% - >90% (phage dependent)[12]High (87.3% - 98.8%)[13]High purity, scalable, removes specific contaminantsRequires method optimization for each phage, potential for phage loss during elution.[14]
Ammonium (B1175870) Sulfate (B86663) Precipitation High; can be 2-8 times higher than other methods for DNA yield[15]ModerateRapid (can be done in ~15 minutes), inexpensive.[16]Co-precipitates proteins, requires removal of salt.
Isoelectric Precipitation Very high (~98.4%)HighRapid, inexpensive, high purity (no PEG residue).[17]pH adjustment may affect infectivity of some phages, co-precipitates host proteins with similar isoelectric points.[3]

Experimental Workflows and Logical Relationships

The general process of concentrating and purifying bacteriophages from a lysate involves several key stages. The choice of method at the concentration step is a critical decision point that influences the subsequent purification strategy.

PhageConcentrationWorkflow cluster_0 Upstream Processing cluster_1 Concentration Methods cluster_2 Downstream Processing & Analysis Phage Lysate Phage Lysate Clarification Clarification Phage Lysate->Clarification Centrifugation/ Filtration PEG_Precipitation PEG 8000 Precipitation Clarification->PEG_Precipitation Ultracentrifugation Ultracentrifugation Clarification->Ultracentrifugation TFF Tangential Flow Filtration (TFF) Clarification->TFF Chromatography Anion Exchange Chromatography (AEC) Clarification->Chromatography Other_Precipitation Ammonium Sulfate/ Isoelectric Precipitation Clarification->Other_Precipitation Purification Further Purification (e.g., CsCl gradient, Endotoxin Removal) PEG_Precipitation->Purification Final_Phage Concentrated & Purified Phage Ultracentrifugation->Final_Phage High Purity TFF->Purification Chromatography->Final_Phage High Purity Other_Precipitation->Purification Purification->Final_Phage

Caption: General workflow for bacteriophage concentration and purification.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the key alternative methods discussed.

Ultracentrifugation with Cesium Chloride (CsCl) Gradient

This method separates phages based on their buoyant density, resulting in a highly purified concentrate.

Materials:

  • Clarified phage lysate

  • Cesium chloride (CsCl), solid

  • Phage buffer (e.g., SM buffer: 100 mM NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-HCl pH 7.5)

  • Ultracentrifuge and appropriate rotor

  • Syringe and needle

  • Dialysis tubing

Protocol:

  • Initial Phage Pelleting (Optional but Recommended): Centrifuge the clarified lysate at high speed (e.g., 100,000 x g for 2 hours at 4°C) to pellet the phages. Resuspend the pellet in a small volume of phage buffer.

  • CsCl Gradient Preparation: Prepare a step gradient by carefully layering solutions of decreasing CsCl density in an ultracentrifuge tube. For example, layer 1.7 g/mL, 1.5 g/mL, and 1.3 g/mL CsCl solutions.

  • Loading: Gently layer the resuspended phage concentrate on top of the CsCl gradient.

  • Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g for 2-4 hours at 4°C).

  • Band Extraction: A visible, opalescent band containing the phages should form at the interface of two CsCl layers. Carefully extract this band using a syringe and needle.

  • Dialysis: To remove the CsCl, dialyze the extracted phage band against phage buffer overnight at 4°C.

Tangential Flow Filtration (TFF)

TFF, also known as cross-flow filtration, concentrates phages by circulating the lysate parallel to a semi-permeable membrane.[18]

Materials:

  • Clarified phage lysate

  • TFF system with a pump and a hollow fiber or cassette filter (typically 100-300 kDa molecular weight cut-off)

  • Phage buffer

  • Reservoir

Protocol:

  • System Setup: Assemble the TFF system according to the manufacturer's instructions. Equilibrate the system by running phage buffer through it.

  • Concentration: Add the clarified phage lysate to the reservoir. Start the pump to circulate the lysate through the filter module. The permeate (liquid passing through the membrane) is collected as waste, while the retentate (concentrated phage solution) is recycled back to the reservoir.

  • Diafiltration (Buffer Exchange): Once the desired concentration factor is reached, perform diafiltration by adding fresh phage buffer to the reservoir at the same rate as the permeate is being removed. This step helps to remove smaller impurities.

  • Final Concentration: After diafiltration, continue the concentration process until the final desired volume is achieved.

  • Recovery: Collect the final retentate containing the concentrated phages.

Anion Exchange Chromatography (AEC)

AEC separates molecules based on their net surface charge. Most phages are negatively charged at neutral pH and will bind to a positively charged anion exchange resin.

Materials:

  • Clarified and filtered (0.22 µm) phage lysate

  • Anion exchange column (e.g., Quaternary Amine - Q or Diethylaminoethyl - DEAE)

  • Chromatography system (e.g., FPLC)

  • Binding buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 7.5)

  • Elution buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1M NaCl, pH 7.5)

Protocol:

  • Column Equilibration: Equilibrate the anion exchange column with binding buffer.

  • Sample Loading: Load the phage lysate onto the column. The phages will bind to the resin, while many host cell proteins and other contaminants will flow through.

  • Washing: Wash the column with several column volumes of binding buffer to remove any non-specifically bound impurities.

  • Elution: Elute the bound phages using a linear gradient or a step-wise increase in salt concentration with the elution buffer.

  • Fraction Collection: Collect fractions as the phages elute from the column.

  • Analysis: Analyze the fractions for phage titer (PFU/mL) to identify the fractions containing the concentrated and purified phages.

Ammonium Sulfate Precipitation

This method utilizes the "salting out" principle to precipitate phages.[19]

Materials:

  • Clarified phage lysate

  • Ammonium sulfate, solid

  • Phage buffer

  • Refrigerated centrifuge

Protocol:

  • Precipitation: Slowly add solid ammonium sulfate to the clarified phage lysate to a final saturation of 35-60% (w/v) while gently stirring at 4°C.[16][20] Continue stirring until the ammonium sulfate is completely dissolved.

  • Incubation: Incubate the mixture on ice for 1-2 hours.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 10,000 x g for 20-30 minutes at 4°C) to pellet the precipitated phages.

  • Resuspension: Carefully discard the supernatant and resuspend the phage pellet in a minimal volume of phage buffer.

  • Salt Removal: Remove the residual ammonium sulfate by dialysis against phage buffer.

Isoelectric Precipitation

This technique precipitates phages by adjusting the pH of the lysate to their isoelectric point (pI), where their net charge is zero.

Materials:

  • Clarified phage lysate

  • Acid (e.g., 1M HCl) or Base (e.g., 1M NaOH)

  • Phage buffer

  • pH meter

  • Refrigerated centrifuge

Protocol:

  • pH Adjustment: Slowly add acid to the phage lysate while monitoring the pH to adjust it to the known pI of the phage (this needs to be determined empirically if unknown, but is often between pH 3.5 and 4.5 for many phages).

  • Incubation: Incubate the pH-adjusted lysate on ice for about 30 minutes to allow the phages to precipitate.

  • Centrifugation: Pellet the precipitated phages by centrifugation (e.g., 10,000 x g for 15-20 minutes at 4°C).

  • Resuspension: Discard the supernatant and resuspend the pellet in a small volume of neutral pH phage buffer. This will resolubilize the phages.

Conclusion

While PEG 8000 precipitation remains a viable option for many routine applications, the demand for higher purity and more defined phage preparations necessitates the consideration of alternatives. Ultracentrifugation with density gradients and anion exchange chromatography offer the highest purity but come with higher costs and complexity. Tangential flow filtration presents a scalable and gentle method ideal for large volumes. For rapid and inexpensive concentration, ammonium sulfate and isoelectric precipitation are excellent choices, though they may require more downstream purification depending on the application. The optimal choice of method will always be a balance between the desired purity, yield, cost, scalability, and the specific characteristics of the bacteriophage being studied.

References

The Impact of PEG 8000 on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of the cellular environment is paramount. Macromolecular crowding, the high concentration of macromolecules within a cell, can significantly influence enzyme kinetics. Polyethylene (B3416737) glycol 8000 (PEG 8000) is a widely utilized synthetic polymer to mimic this crowded environment in vitro. This guide provides a comparative analysis of the effects of PEG 8000 on enzyme kinetics, supported by experimental data and detailed protocols.

Unveiling the Influence of Macromolecular Crowding

The intracellular environment is a bustling metropolis of proteins, nucleic acids, and other macromolecules, creating a crowded space that can alter the behavior of enzymes. This "macromolecular crowding" effect is often simulated in laboratory settings using inert polymers like PEG 8000. These agents are thought to exert their influence primarily through the "excluded volume" effect, where the presence of large molecules reduces the available space for other molecules, thereby increasing their effective concentrations and potentially altering their conformation and interaction rates.

PEG 8000 in Action: Effects on Enzyme Kinetics

PEG 8000 has been shown to modulate the kinetic parameters of various enzymes, often leading to changes in the Michaelis constant (Kм) and the maximum reaction velocity (Vmax). The nature and magnitude of these changes are enzyme-specific and can be influenced by the concentration of PEG 8000.

Comparative Analysis of Crowding Agents

While PEG 8000 is a popular choice, other macromolecules such as Ficoll (a neutral, highly branched polymer of sucrose) and dextran (B179266) (a complex, branched glucan) are also used to simulate cellular crowding. The choice of crowding agent can be critical, as they can have different effects on enzyme kinetics.

EnzymeCrowding AgentConcentration (% w/v)Change in KмChange in Vmax/kcatReference
α-Chymotrypsin PEG (various MW)-IncreaseDecrease[1]
α-Chymotrypsin PEG 800010% and 30%Remained almost constantModerate increase
Lactate (B86563) Dehydrogenase (LDH) PEG 8000--Enzymatic activity recovery of over 90% after lyophilization[2]
Lactate Dehydrogenase (LDH) Dextran-Antagonistic effect on stabilization with PEG 8000[2]

Note: The table above summarizes findings from various studies. Direct comparison is challenging due to variations in experimental conditions.

Experimental Protocols

To validate the effect of PEG 8000 on enzyme kinetics, here are detailed protocols for two commonly studied enzymes: α-Chymotrypsin and Lactate Dehydrogenase.

Protocol 1: α-Chymotrypsin Kinetics Assay

This protocol is adapted from standard procedures for measuring α-chymotrypsin activity.[3]

Materials:

  • α-Chymotrypsin solution (e.g., in 1 mM HCl)

  • Substrate solution: N-Benzoyl-L-tyrosine ethyl ester (BTEE) in 50% (v/v) methanol

  • Tris-HCl buffer (e.g., 80 mM, pH 7.8) containing CaCl2 (e.g., 100 mM)

  • PEG 8000 stock solution (e.g., 20% or 40% w/v in Tris-HCl buffer)

  • Alternative crowding agents (e.g., Ficoll, Dextran) stock solutions

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the Tris-HCl buffer, the appropriate volume of the crowding agent stock solution (or buffer for the control), and the substrate solution. The final volume should be kept constant across all experiments.

  • Temperature Equilibration: Incubate the cuvettes at a constant temperature (e.g., 25°C) for several minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Add a small volume of the α-chymotrypsin solution to the cuvette to initiate the reaction. Mix gently by inverting the cuvette.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 256 nm over time. The rate of hydrolysis of BTEE is proportional to the increase in absorbance.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot. Repeat the experiment with varying substrate concentrations to determine Kм and Vmax using a Michaelis-Menten plot or a Lineweaver-Burk plot.

  • Comparative Analysis: Repeat the entire procedure with different concentrations of PEG 8000 and with other crowding agents to compare their effects on the kinetic parameters.

Protocol 2: Lactate Dehydrogenase (LDH) Kinetics Assay

This protocol is based on the principle of monitoring the oxidation of NADH to NAD+.[4][5][6]

Materials:

  • Lactate Dehydrogenase (LDH) solution

  • Substrate solution: Sodium pyruvate (B1213749)

  • Cofactor solution: NADH

  • Phosphate (B84403) buffer (e.g., pH 7.5)

  • PEG 8000 stock solution (e.g., 20% or 40% w/v in phosphate buffer)

  • Alternative crowding agents (e.g., Ficoll, Dextran) stock solutions

  • Spectrophotometer and cuvettes

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the phosphate buffer, NADH solution, and the desired concentration of the crowding agent (or buffer for the control).

  • Temperature Equilibration: Incubate the cuvette at a constant temperature (e.g., 37°C) for several minutes.

  • Initiation of Reaction: Add the LDH enzyme solution to the cuvette and mix.

  • Baseline Reading: Start the reaction by adding the pyruvate substrate solution.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Data Analysis: Determine the initial velocity (V₀) from the linear portion of the absorbance versus time curve. Perform the assay at various pyruvate concentrations to calculate Kм and Vmax.

  • Comparative Analysis: Repeat the assay with different concentrations of PEG 8000 and other crowding agents to evaluate their impact on LDH kinetics.

Visualizing the Experimental Workflow

To provide a clear overview of the process for validating the effect of PEG 8000 on enzyme kinetics, the following workflow diagram has been generated.

G cluster_prep Preparation cluster_assay Enzyme Kinetic Assay cluster_analysis Data Analysis Enzyme Enzyme Solution (e.g., α-Chymotrypsin, LDH) ReactionMix Prepare Reaction Mixtures (Control, +PEG 8000, +Alternatives) Enzyme->ReactionMix Substrate Substrate Solution (e.g., BTEE, Pyruvate) Substrate->ReactionMix Buffer Buffer Solution Buffer->ReactionMix PEG8000 PEG 8000 Stock This compound->ReactionMix Alternatives Alternative Crowders (Ficoll, Dextran) Alternatives->ReactionMix Incubate Incubate at Constant Temperature ReactionMix->Incubate Initiate Initiate Reaction (Add Enzyme) Incubate->Initiate Measure Spectrophotometric Measurement Initiate->Measure CalcV0 Calculate Initial Velocity (V₀) Measure->CalcV0 KineticsPlot Generate Michaelis-Menten or Lineweaver-Burk Plots CalcV0->KineticsPlot DetermineParams Determine Km and Vmax KineticsPlot->DetermineParams Compare Compare Kinetic Parameters DetermineParams->Compare

Caption: Experimental workflow for validating the effect of PEG 8000 on enzyme kinetics.

Conclusion

The use of PEG 8000 as a macromolecular crowding agent provides a valuable tool for studying enzyme kinetics in an environment that more closely mimics the cellular milieu. The experimental evidence suggests that PEG 8000 can significantly alter the kinetic parameters of enzymes, but these effects are not universal and depend on the specific enzyme and the experimental conditions. By following standardized protocols and comparing the effects of PEG 8000 with other crowding agents, researchers can gain a more comprehensive understanding of how the crowded cellular environment influences enzyme function, which is crucial for drug discovery and development.

References

A Comparative Guide to Confirming Plasmid DNA Purity After PEG 8000 Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining high-purity plasmid DNA is a critical prerequisite for the success of downstream applications, from simple cloning to the production of DNA-based therapeutics. Polyethylene glycol (PEG) 8000 precipitation is a widely used method for concentrating and purifying plasmid DNA. This guide provides an objective comparison of PEG 8000 precipitation with other common plasmid purification techniques, supported by experimental data and detailed protocols.

Assessing Plasmid DNA Purity: Key Parameters

The purity of a plasmid DNA preparation is assessed by several key metrics:

  • A260/A280 Ratio: This spectrophotometric ratio is a traditional indicator of purity. A ratio of ~1.8 is generally accepted as "pure" for DNA, with lower ratios suggesting protein contamination.[1]

  • A260/A230 Ratio: This ratio is a secondary measure of purity, with expected values for "pure" nucleic acid typically in the range of 2.0-2.2.[2] Lower ratios can indicate contamination with substances like guanidine (B92328) salts, which are common in silica (B1680970) column-based kits.[1]

  • Plasmid Topology (% Supercoiled): For many applications, particularly in gene therapy, the supercoiled isoform of the plasmid is the desired, biologically active form. The presence of open-circular or linear isoforms can be considered an impurity.

  • Endotoxin Levels: Endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria like E. coli, are significant contaminants that can reduce transfection efficiency and elicit an immune response in vivo.[3][4]

Comparative Analysis of Plasmid Purification Methods

The following tables summarize the performance of PEG 8000 precipitation in comparison to other widely used plasmid purification methods. The data presented is a synthesis from various sources to provide a comparative overview.

Method Principle Typical A260/A280 Ratio Typical A260/A230 Ratio Endotoxin Levels (EU/µg) Supercoiled DNA Purity Throughput Cost
PEG 8000 Precipitation Selective precipitation of DNA based on molecular size in the presence of salt.1.8 - 2.01.8 - 2.2Variable, can be high without specific removal stepsGood, but can co-precipitate other DNA formsHighLow
Alkaline Lysis with Isopropanol/Ethanol (B145695) Precipitation Differential denaturation of plasmid and genomic DNA followed by alcohol precipitation.1.7 - 1.90.5 - 1.8HighModerate, risk of genomic DNA and RNA contaminationHighLow
Silica Column (Miniprep Kits) Selective binding of DNA to a silica membrane in the presence of chaotropic salts.1.8 - 1.9Often < 1.8 due to salt carryover10 - 100 EU/µg (standard kits)GoodHighModerate
Anion-Exchange Chromatography Separation based on the charge of the DNA phosphate (B84403) backbone binding to a positively charged resin.[5]≥ 1.8≥ 2.0< 0.1 - 10 EU/µg (endotoxin-free kits)[6][7]Very High (>90% supercoiled)Low to ModerateHigh
Cesium Chloride (CsCl) Gradient Centrifugation Separation of DNA isoforms based on their buoyant density in a CsCl gradient.≥ 1.8≥ 2.0Can be high without specific removal steps[4]Very HighVery LowVery High

Experimental Workflows and Protocols

To ensure reproducible and high-quality results, it is essential to follow standardized protocols. Below are detailed methodologies for confirming plasmid DNA purity and for performing PEG 8000 precipitation.

Experimental Workflow for Plasmid Purity Confirmation

The following diagram illustrates a typical workflow for assessing the purity of a plasmid DNA preparation.

G cluster_0 Plasmid Purification cluster_1 Purity Assessment cluster_2 Results Purification Purified Plasmid DNA Sample Spectrophotometry Spectrophotometry (A260/280, A260/230) Purification->Spectrophotometry Gel Agarose (B213101) Gel Electrophoresis (Topology & Contaminants) Purification->Gel Endotoxin Endotoxin Assay (LAL Test) Purification->Endotoxin Purity_Ratios Purity Ratios Spectrophotometry->Purity_Ratios Integrity Integrity & Isoform % Gel->Integrity Endotoxin_Level Endotoxin Level Endotoxin->Endotoxin_Level

Workflow for plasmid DNA purity assessment.
Protocol for PEG 8000 Precipitation of Plasmid DNA

This protocol is adapted for the purification of plasmid DNA from a cleared bacterial lysate.

Materials:

  • Cleared bacterial lysate containing plasmid DNA

  • PEG 8000/NaCl solution (e.g., 13% w/v PEG 8000, 1.6 M NaCl)

  • 70% Ethanol, ice-cold

  • Nuclease-free water or TE buffer

  • Microcentrifuge and tubes

Procedure:

  • To your cleared lysate, add 0.5 to 1 volume of the PEG 8000/NaCl solution.

  • Mix thoroughly by inverting the tube several times.

  • Incubate on ice for 1-2 hours to allow the plasmid DNA to precipitate.

  • Centrifuge at >10,000 x g for 15-30 minutes at 4°C to pellet the plasmid DNA.

  • Carefully decant the supernatant.

  • Wash the pellet by adding 500 µL of ice-cold 70% ethanol and gently inverting the tube.

  • Centrifuge at >10,000 x g for 5 minutes at 4°C.

  • Carefully decant the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified plasmid DNA pellet in a desired volume of nuclease-free water or TE buffer.

Purity Confirmation Protocols

1. Spectrophotometric Analysis:

  • Blank a spectrophotometer (e.g., NanoDrop) with the same buffer used to resuspend the plasmid DNA.

  • Measure the absorbance of a 1-2 µL aliquot of the purified plasmid DNA at 230 nm, 260 nm, and 280 nm.

  • Calculate the A260/A280 and A260/A230 ratios to assess purity from protein and salt contamination, respectively.

2. Agarose Gel Electrophoresis:

  • Prepare a 1% agarose gel with a nucleic acid stain (e.g., ethidium (B1194527) bromide or a safer alternative).

  • Load approximately 100-200 ng of the purified plasmid DNA into a well. Include a DNA ladder for size estimation.

  • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV light. The supercoiled form will migrate fastest, followed by the linear and then the open-circular forms. The presence of high molecular weight smearing can indicate genomic DNA contamination, while a low molecular weight smear can suggest RNA contamination.

3. Endotoxin Testing:

  • Endotoxin levels are typically measured using the Limulus Amebocyte Lysate (LAL) assay.[6] This is a sensitive colorimetric or turbidimetric assay that requires specialized reagents and is often performed using commercially available kits.

Logical Relationship of Purification and Purity Assessment

The choice of purification method directly impacts the final purity of the plasmid DNA, which in turn determines its suitability for various downstream applications. The following diagram illustrates this relationship.

G cluster_0 Purification Method cluster_1 Purity Profile cluster_2 Downstream Applications PEG PEG 8000 Precipitation Purity Purity Metrics (A260/280, A260/230, Endotoxin, % Supercoiled) PEG->Purity Silica Silica Column Silica->Purity Anion Anion Exchange Anion->Purity Cloning Cloning & Sequencing Purity->Cloning Molecular Grade Transfection Transfection Purity->Transfection Transfection Grade Gene_Therapy Gene Therapy & Vaccines Purity->Gene_Therapy Clinical Grade

References

Unveiling the Cellular Mimic: A Comparative Guide to PEG 8000's Macromolecular Crowding Effect

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to replicate the crowded intracellular environment for in vitro studies, polyethylene (B3416737) glycol with a molecular weight of 8000 daltons (PEG 8000) is a widely utilized and effective macromolecular crowding agent. This guide provides a comprehensive comparison of PEG 8000's performance against other alternatives, supported by experimental data and detailed protocols to aid in your research.

Macromolecular crowding is a fundamental principle in cell biology, where high concentrations of macromolecules reduce the available volume for other molecules, thereby influencing biochemical reactions.[1] Mimicking this phenomenon in vitro is crucial for obtaining more physiologically relevant data. PEG 8000, a neutral and highly water-soluble polymer, is frequently employed to simulate these crowded conditions, impacting protein stability, aggregation, and enzyme kinetics.[2][3][4]

Performance Comparison of Crowding Agents

The choice of a macromolecular crowding agent can significantly influence experimental outcomes. While PEG 8000 is a popular choice, other polymers like Dextran and Ficoll are also used. The following table summarizes the comparative effects of these agents on various biochemical parameters.

ParameterPEG 8000DextranFicollKey Findings & References
Protein Aggregation Promotes aggregation of proteins like β-lactoglobulin.[2]Can also induce aggregation, with effects depending on the protein and concentration.Generally considered more inert and less likely to induce non-specific aggregation compared to PEGs.[5]PEG 8000 effectively mimics the excluded volume effect, leading to increased effective protein concentrations and promoting aggregation.[2]
Protein Stability Can have a stabilizing effect on proteins like Prolyl-tRNA Synthetase and Bovine Serum Albumin (BSA).[3][6]Known to stabilize proteins, with effects varying based on molecular weight.[5]Often used as a stabilizing agent in protein formulations.[5]The stabilizing effect of PEG 8000 is attributed to the excluded volume effect, which favors more compact protein conformations.[3]
Enzyme Kinetics Increases the binding of DNA polymerase to DNA, extending the range of ionic conditions for high activity.[7]Similar to PEG, it can enhance enzyme activity by increasing the effective concentration of substrates and enzymes.[7]Can also enhance enzymatic reactions through macromolecular crowding.[5]Crowding agents like PEG 8000 can significantly alter enzyme kinetics, highlighting the importance of using them for in vitro assays.[7]
DNA Compaction Induces DNA compaction and unwinding.[5][8]Also promotes DNA condensation.Can induce DNA condensation.The effect on DNA structure is a critical consideration when studying DNA-protein interactions in a crowded environment.[5]
Interaction with Biomolecules May interact with proteins at higher concentrations.[8]Generally considered to have minimal direct interactions.Considered one of the most inert crowding agents.[5]While primarily acting through excluded volume, potential direct interactions of PEG 8000 with target molecules should be considered.[8]

Experimental Data: The Impact of PEG 8000

The following tables present quantitative data from various studies, illustrating the significant effects of PEG 8000 on biochemical and biophysical parameters.

Table 1: Effect of PEG 8000 on Protein Aggregation (β-lactoglobulin)

PEG 8000 ConcentrationAbsorbance at 350 nm (Arbitrary Units)
0%~0.1
5%~0.25
10%~0.4
15%~0.55
Data synthesized from absorbance experiments in[2]. Higher absorbance indicates increased aggregation.

Table 2: Effect of PEG 8000 on Protein Thermal Stability (Prolyl-tRNA Synthetase)

ConditionMelting Temperature (TM) in °C
No Crowder48.9 ± 0.5
200 mg/mL PEG 800053.6 ± 0.4
Data from[3]. A higher TM indicates increased protein stability.

Table 3: Effect of PEG 8000 on DNA and Protein Detection by a Solid-State Nanopore

AnalyteConditionMolecule Count per 60 sAverage Peak Amplitude (pA)
3.5 kbp circular DNAPBS< 10088 ± 1
3.5 kbp circular DNA50% (w/v) PEG 80001063 ± 24496 ± 8
β-galactosidasePBS< 10-
β-galactosidase50% (w/v) PEG 8000~1000-fold increase-
Data from[9][10]. PEG 8000 dramatically enhances the detection of both DNA and proteins.

Detailed Experimental Protocols

To aid in the replication of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Assessing Protein Aggregation using UV-Vis Spectroscopy

Objective: To monitor the aggregation of a protein in the presence of PEG 8000.

Materials:

  • Protein of interest (e.g., β-lactoglobulin)

  • PEG 8000

  • Appropriate buffer solution (e.g., 20 mM Tris buffer with 60 mM NaCl, pH 7)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the protein in the buffer.

  • Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of PEG 8000 (e.g., 0%, 5%, 10%, 15% w/v).

  • Incubate the solutions at a specific temperature for a defined period to allow for aggregation.

  • Measure the absorbance of each solution at a wavelength where aggregated proteins scatter light (e.g., 350-400 nm).

  • An increase in absorbance indicates an increase in protein aggregation.[2]

Protocol 2: Determining Protein Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To measure the change in the melting temperature (TM) of a protein in the presence of PEG 8000.

Materials:

  • Protein of interest

  • PEG 8000

  • Appropriate buffer solution

  • Differential Scanning Calorimeter

Procedure:

  • Prepare two samples: one with the protein in buffer and another with the protein and a specific concentration of PEG 8000 in the same buffer.

  • Dialyze both samples against the buffer to ensure identical buffer conditions.

  • Load the protein solution and the corresponding buffer (as a reference) into the DSC instrument.

  • Scan a range of temperatures at a constant rate (e.g., 1°C/min).

  • The temperature at which the peak of the heat capacity curve occurs is the melting temperature (TM).

  • Compare the TM of the protein with and without PEG 8000 to determine the effect on thermal stability.[3][6]

Visualizing the Mechanism and Workflow

To better understand the concepts and procedures involved, the following diagrams illustrate the excluded volume effect and a general workflow for assessing macromolecular crowding.

ExcludedVolumeEffect cluster_0 Dilute Solution cluster_1 Crowded Solution (with PEG 8000) a1 a1 a2 a2 b1 b1 b2 b2 p1 PEG p2 PEG p3 PEG p4 PEG p5 PEG p6 PEG p7 PEG p8 PEG

Caption: The Excluded Volume Effect.

CrowdingAssessmentWorkflow prep Sample Preparation (Protein/DNA + Crowder) analysis Biophysical/Biochemical Analysis prep->analysis uv_vis UV-Vis (Aggregation) analysis->uv_vis fluorescence Fluorescence (Conformation) analysis->fluorescence dsc DSC (Stability) analysis->dsc kinetics Enzyme Kinetics analysis->kinetics data Data Analysis & Comparison uv_vis->data fluorescence->data dsc->data kinetics->data conclusion Conclusion on Crowding Effect data->conclusion

Caption: Experimental workflow for assessing macromolecular crowding.

References

A Researcher's Guide to Macromolecular Crowding: PEG 8000 vs. Ficoll and Dextran

Author: BenchChem Technical Support Team. Date: December 2025

In the bustling metropolis of the cell, biochemical reactions occur not in the dilute, pristine conditions of a typical test tube, but in a densely packed environment teeming with proteins, nucleic acids, and other macromolecules. This phenomenon, known as macromolecular crowding, can significantly impact protein stability, folding, and enzymatic activity. To better mimic these physiological conditions in vitro, researchers employ inert polymers known as crowding agents. This guide provides a detailed comparison of three commonly used crowding agents: Polyethylene Glycol (PEG) 8000, Ficoll, and dextran (B179266), offering insights into their performance based on experimental data.

Physical and Chemical Properties: More Than Just Space Fillers

The choice of a crowding agent can have profound effects on experimental outcomes, largely due to their distinct physical and chemical properties. These properties influence whether the agent acts primarily through the "excluded volume" effect—a purely steric hindrance that favors compact molecular states—or through "soft interactions," which can be either attractive or repulsive and are enthalpic in nature.[1]

PropertyPEG 8000Ficoll 70Dextran 70
Molecular Weight (MW) ~8,000 Da~70,000 Da~70,000 Da
Shape Linear, flexible polymerHighly branched, sphericalBranched, less compact than Ficoll
Charge NeutralNeutral[2]Can be negatively charged[2]
Hydrodynamic Radius ~2.3 nm[3]~8.9 nm[3]~4.2 nm (for Dextran 75)[3]
Chemical Nature PolyetherSynthetic polymer of sucrosePolysaccharide

Performance in Key Applications: A Comparative Analysis

The differential properties of these agents lead to varied effects on biomolecules, as evidenced by numerous studies.

Protein Stability and Aggregation

Macromolecular crowding generally enhances protein stability by destabilizing the more voluminous unfolded state, an effect primarily attributed to excluded volume.[4] However, the nature of the crowding agent can also influence aggregation pathways.

In a study on the aggregation of α-lactalbumin, Ficoll was found to decrease the rate of aggregation, whereas both dextran and PEG increased it.[5] This suggests that while all three agents can induce crowding, Ficoll may provide a more stabilizing environment that disfavors the formation of aggregation-prone intermediates.[5] Conversely, the increase in aggregation with PEG and dextran might be due to enhanced nonspecific interactions that promote the association of partially folded proteins.[5]

Crowding AgentEffect on α-lactalbumin Aggregation Rate
PEG Increased
Ficoll Decreased
Dextran Increased
Enzyme Kinetics

The impact of crowding on enzyme kinetics is complex, affecting both substrate binding and catalytic rates. The viscosity of the solution and potential soft interactions between the crowder and the enzyme or substrate play significant roles. For instance, studies on transcription initiation by E. coli RNA polymerase found that rates were faster in the presence of PEG, Ficoll, or Dextran compared to glycerol, even at much higher bulk viscosities.[6] This highlights the difference between macro- and microviscosity, where the latter, experienced by the enzyme, may be lower in polymer solutions.[6]

Crowding AgentEffect on Transcription Initiation
PEG 8000 Faster than in 25% glycerol[6]
Ficoll 70 Faster than in 25% glycerol[6]
Dextran 500 Faster than in 25% glycerol[6]
Liquid-Liquid Phase Separation (LLPS)

Crowding agents are frequently used to induce or modulate LLPS, a process crucial for the formation of membraneless organelles. Different crowders can drive phase separation with varying efficiencies. In studies of the RNA Polymerase II C-terminal domain (CTD), PEG was found to be the most effective at promoting LLPS, followed by dextran, while Ficoll had a minimal effect at similar concentrations.[7] This underscores that the chemical nature and shape of the crowder, not just the volume it occupies, are critical determinants of its influence on phase behavior.

Visualizing the Concepts

To better understand the theoretical and practical aspects of using these crowding agents, the following diagrams illustrate key concepts and workflows.

G PEG PEG 8000 (Linear, Flexible) EV Excluded Volume (Entropic, Stabilizing) PEG->EV Dominant SI Soft Interactions (Enthalpic, Context-Dependent) PEG->SI Can occur Ficoll Ficoll (Branched, Spherical) Ficoll->EV Strong Dextran Dextran (Branched, Semi-flexible) Dextran->EV Strong Dextran->SI Can be significant

Caption: Mechanisms of action for different crowding agents.

G cluster_prep 1. Sample Preparation cluster_exp 2. Experiment Setup cluster_assay 3. Assay cluster_analysis 4. Data Analysis A Prepare concentrated stock solutions of crowding agents (e.g., 40% w/v in buffer) B Purify protein of interest and determine its concentration accurately C Prepare reaction buffer D Mix protein, buffer, and crowding agent to final desired concentrations. Incubate for equilibration. C->D E Prepare a 'no crowder' control F Perform Assay (e.g., Thermal Shift, CD, Kinetics) D->F E->F G Acquire data (e.g., fluorescence, ellipticity, absorbance) F->G H Calculate parameters (Tm, K_m, V_max) and compare crowded vs. control conditions G->H

Caption: General experimental workflow for studying macromolecular crowding.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of crowding agents.

Protocol 1: Preparation of Crowded Solutions

This protocol outlines the preparation of stock solutions for PEG 8000, Ficoll 70, and Dextran 70.

Materials:

  • PEG 8000 (powder)

  • Ficoll 70 (powder)

  • Dextran 70 (powder)

  • Appropriate buffer (e.g., 50 mM Tris, pH 7.6, 100 mM NaCl)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Sterile filters (0.22 µm)

Procedure:

  • To prepare a 40% (w/v) stock solution, weigh 40 g of the desired crowding agent (PEG 8000, Ficoll 70, or Dextran 70).

  • Add the powder to a beaker containing approximately 60 mL of the desired buffer.

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir at room temperature until the powder is fully dissolved. This may take a considerable amount of time, especially for high concentrations of Ficoll and dextran. Gentle warming can be used to aid dissolution, but avoid boiling.

  • Once dissolved, transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of buffer and add it to the volumetric flask.

  • Bring the final volume to 100 mL with the buffer.

  • Sterile filter the solution using a 0.22 µm filter.

  • Store the stock solution at 4°C. Note that highly concentrated solutions can be viscous and difficult to pipette accurately. It is recommended to equilibrate them to room temperature before use.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry) for Protein Stability

This protocol describes how to assess the effect of crowding agents on the thermal stability of a protein.

Materials:

  • Purified protein of interest (e.g., at 1 mg/mL)

  • Crowding agent stock solutions (from Protocol 1)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Reaction buffer

  • Real-time PCR instrument with melt curve capability

  • 96-well PCR plates

Procedure:

  • Prepare a 50x SYPRO Orange working solution: Dilute the 5000x stock 1:100 in deionized water.

  • Set up the reaction plate: In each well of a 96-well PCR plate, prepare a 25 µL reaction mixture. A typical setup for one condition (in triplicate) would be:

    • Protein solution (to a final concentration of e.g., 0.1 mg/mL)

    • Crowding agent stock (to a final concentration of 5%, 10%, 15% w/v etc.)

    • 50x SYPRO Orange dye (to a final concentration of 5x)

    • Reaction buffer to bring the final volume to 25 µL.

    • Include a control with no crowding agent.

  • Seal and centrifuge the plate: Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to mix the components and remove bubbles.

  • Run the thermal melt: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The instrument software will generate melt curves (fluorescence vs. temperature). The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve. Compare the Tm of the protein in the presence and absence of crowding agents. An increase in Tm indicates stabilization.[8]

Protocol 3: In Vitro Transcription/Translation (IVT) in a Crowded Environment

This protocol provides a general framework for performing IVT reactions with the addition of a crowding agent.

Materials:

  • Coupled IVT kit (e.g., E. coli or rabbit reticulocyte lysate-based)

  • DNA template (plasmid or PCR product with a T7 promoter)

  • Crowding agent stock solution (from Protocol 1)

  • Nuclease-free water

Procedure:

  • Thaw IVT components: Thaw the IVT kit components (lysate, reaction mix) on ice.

  • Prepare the reaction mixture: On ice, combine the components according to the manufacturer's instructions, but adjust the volume of nuclease-free water to accommodate the addition of the crowding agent. For a 25 µL reaction, a typical setup might be:

    • IVT Lysate

    • Reaction Mix

    • DNA template (e.g., 250 ng)

    • Crowding agent stock (to a final concentration of e.g., 2% w/v for PEG 8000)[9]

    • Nuclease-free water to 25 µL.

  • Incubate: Mix the reaction gently and incubate at the recommended temperature (e.g., 37°C for E. coli systems) for the specified time (e.g., 1-2 hours).

  • Analyze the product: Analyze the synthesized protein by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blot. Compare the protein yield in the crowded reaction to a control reaction without the crowding agent.

This guide provides a foundational understanding of the key differences between PEG 8000, Ficoll, and dextran. The optimal choice of a crowding agent is highly dependent on the specific application and the biomolecule of interest. Therefore, it is crucial for researchers to consider the potential for soft interactions and to empirically test a range of agents and concentrations to find the most suitable conditions for their experimental system.

References

A Comparative Guide to PEG 8000 and PEG 6000 for Cell Fusion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene (B3416737) glycol (PEG) is a widely utilized fusogen for inducing cell-cell fusion in various applications, including hybridoma technology for monoclonal antibody production, somatic cell hybridization, and cellular therapy development. The choice of PEG's molecular weight is a critical parameter that can significantly influence the efficiency of fusion and the viability of the resulting hybrid cells. This guide provides an objective comparison of two commonly used PEG variants, PEG 8000 and PEG 6000, for cell fusion applications, supported by available experimental data and detailed methodologies.

Performance Comparison: PEG 8000 vs. PEG 6000

Direct quantitative comparisons of PEG 8000 and PEG 6000 for cell fusion efficiency are not extensively documented in peer-reviewed literature. However, the selection between these two molecular weights can be guided by understanding the general principles of PEG-mediated fusion and available data on the effects of PEG's molecular weight on cellular processes.

The mechanism of PEG-induced cell fusion involves the dehydration of the cellular membranes, leading to increased membrane fluidity and the formation of intercellular bridges. The molecular weight of PEG influences its viscosity and osmotic potential, which are key factors in this process. While PEGs with molecular weights between 1000 and 4000 are most commonly cited for cell fusion, higher molecular weights like 6000 and 8000 are also effectively used.[1]

Key Considerations:

  • Fusion Efficiency: While direct comparative data is scarce, some studies suggest that higher molecular weight PEGs can be more efficient fusogens. For instance, in the context of phage precipitation, which also relies on macromolecular crowding, PEG 8000 and PEG 6000 are often used interchangeably, suggesting similar physical properties relevant to inducing proximity between biological entities.[2] In protoplast fusion, PEG 6000 has been reported to be more effective than PEG 4000.

  • Cell Viability: The cytotoxicity of PEG is a significant concern in cell fusion experiments. Higher concentrations and longer exposure times generally lead to decreased cell viability.[1] Studies on the cytotoxicity of various PEG derivatives on Caco-2 cells have shown that higher molecular weight PEGs, such as PEG 6000 and PEG 8000, tend to be less cytotoxic than lower molecular weight PEGs at the same concentration.[3][4] However, it is crucial to note that this data was not generated in a cell fusion context, and optimal conditions will vary with cell type.

Data Presentation

The following table summarizes the available data on the cellular effects of PEG 6000 and PEG 8000. It is important to interpret this data with caution, as it is not from direct cell fusion experiments but provides insights into their potential impact on cell viability.

ParameterPEG 6000PEG 8000Cell TypeSource
Cell Viability (MTT Assay) Not significantly toxic at 4 w/v%Not significantly toxic on Caco-2 and FHC cells at 4 w/v%Caco-2, FHC[3]
Cell Viability (NR Assay) Less impact on viability compared to low MW PEGsLess impact on viability compared to low MW PEGsCaco-2[3][4]

Experimental Protocols

Below is a generalized protocol for PEG-mediated cell fusion that can be adapted for both PEG 8000 and PEG 6000. Researchers should optimize the PEG concentration, exposure time, and temperature for their specific cell types.

Materials:

  • Cells to be fused (e.g., myeloma cells and splenocytes for hybridoma production)

  • Serum-free culture medium (e.g., DMEM or RPMI-1640)

  • Polyethylene glycol (PEG) 8000 or PEG 6000

  • Dimethyl sulfoxide (B87167) (DMSO, optional)

  • Phosphate-buffered saline (PBS)

  • HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium (for hybridoma production)

  • Feeder cells (e.g., macrophages, optional)

Protocol:

  • Cell Preparation:

    • Harvest and wash the two cell populations to be fused separately with serum-free medium.

    • Count the cells and determine the appropriate ratio for fusion (e.g., 1:1 to 10:1 splenocytes to myeloma cells).

    • Mix the two cell populations in a conical tube and centrifuge to form a cell pellet.

    • Carefully remove the supernatant completely.

  • Fusion:

    • Gently loosen the cell pellet by tapping the tube.

    • Pre-warm the PEG solution (typically 50% w/v in serum-free medium) to 37°C. The addition of 5-10% DMSO to the PEG solution can sometimes improve fusion efficiency, but should be optimized as it can also increase cytotoxicity.[5]

    • Slowly add 1 mL of the pre-warmed PEG solution to the cell pellet over 1 minute while gently swirling the tube to ensure even mixing.

    • Incubate the cell-PEG mixture at 37°C for 1-2 minutes. The incubation time is a critical parameter to optimize.

  • Washing and Recovery:

    • Slowly add 1 mL of serum-free medium to the tube over 1 minute, followed by another 9 mL of medium over the next 2-3 minutes to gradually dilute the PEG.

    • Centrifuge the cells to remove the PEG solution.

    • Gently resuspend the cell pellet in the appropriate culture medium (e.g., HAT medium for hybridomas).

  • Plating and Selection:

    • Plate the fused cells in multi-well plates, often with a feeder layer.

    • Culture the cells under appropriate conditions, changing the selective medium as required.

    • Monitor the plates for the growth of hybrid colonies.

Mandatory Visualization

PEG_Fusion_Mechanism cluster_0 Initial State cluster_1 PEG Addition cluster_2 Membrane Destabilization cluster_3 Fusion cluster_4 Final State CellA Cell A Aggregation Cell Aggregation CellB Cell B PEG PEG Solution Dehydration Membrane Dehydration PEG->Dehydration Dehydration->Aggregation LipidBilayer Lipid Bilayer Rearrangement Aggregation->LipidBilayer CytoplasmicBridge Cytoplasmic Bridge Formation LipidBilayer->CytoplasmicBridge HybridCell Hybrid Cell (Heterokaryon) CytoplasmicBridge->HybridCell

Caption: Mechanism of PEG-mediated cell fusion.

Cell_Fusion_Workflow cluster_0 Cell Preparation cluster_1 Fusion cluster_2 Recovery cluster_3 Culture & Selection Harvest Harvest & Wash Cells Mix Mix Cell Populations Harvest->Mix Pellet Centrifuge to Pellet Mix->Pellet AddPEG Slowly Add PEG Pellet->AddPEG Incubate Incubate at 37°C AddPEG->Incubate Dilute Gradually Dilute PEG Incubate->Dilute Wash Centrifuge & Wash Dilute->Wash Resuspend Resuspend in Culture Medium Wash->Resuspend Plate Plate Cells Resuspend->Plate Select Culture in Selective Medium Plate->Select Screen Screen for Hybrids Select->Screen

Caption: Experimental workflow for cell fusion.

References

PEG 8000's Influence on Protein Stability and Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling protein stability is paramount. Polyethylene (B3416737) glycol with a molecular weight of 8000 g/mol (PEG 8000) is a widely utilized excipient to enhance the stability of proteins in various formulations. This guide provides an objective comparison of PEG 8000's performance against other common alternatives, supported by experimental data and detailed protocols.

This document delves into the mechanisms by which PEG 8000 affects protein stability and structure, presenting quantitative data to compare its efficacy with other stabilizing agents. Detailed experimental methodologies for key analytical techniques are also provided to aid in the design and execution of related studies.

The Dual Role of PEG 8000: Crowding and Direct Interactions

PEG 8000 primarily enhances protein stability through two main mechanisms:

  • Macromolecular Crowding: In solution, PEG 8000 molecules occupy a significant volume, creating a "crowded" environment. This excluded volume effect entropically favors a more compact, folded state of the protein, as the unfolded state would require a larger, energetically unfavorable cavity in the solvent.

  • Soft Interactions: Beyond simple steric exclusion, PEG 8000 can engage in weak, non-covalent "soft" interactions with the protein surface. These can include hydrophobic interactions and the formation of hydrogen bonds, which can shield hydrophobic patches on the protein surface, preventing aggregation and increasing conformational stability.

The overall effect of PEG 8000 on a specific protein is a balance of these forces and is highly dependent on the protein's intrinsic properties, the concentration of PEG 8000, and the molar ratio of PEG to protein. While often stabilizing, in some instances, PEG can induce conformational changes or even destabilize proteins, potentially leading to the formation of molten globule-like states.

Quantitative Comparison of Protein Stabilizers

To provide a clear comparison, the following tables summarize quantitative data on the impact of PEG 8000 and its alternatives on key protein stability parameters, such as melting temperature (Tm) and aggregation.

Table 1: Effect of Stabilizers on Protein Thermal Stability (Melting Temperature, Tm)

StabilizerProteinConcentrationChange in Tm (°C)Reference
PEG 8000 Lactate DehydrogenaseNot SpecifiedIncreased[1]
PEG 8000 Bovine Serum Albumin1:0.75 (BSA:PEG)Increased[2]
Dextran 70 α-Lactalbumin200 g/L+~5[3]
Ficoll 70 α-Lactalbumin200 g/L+~4[3]
PVP (High MW) Sucrose (as model)5.0% w/wIncreased Tg[4]
Zwitterionic Polymers VariousNot SpecifiedIncreased[5]

Note: Direct comparative studies with identical conditions are limited. The data presented is indicative of the stabilizing potential of each agent.

Table 2: Impact of Stabilizers on Protein Aggregation

StabilizerProteinEffect on AggregationObservationsReference
PEG 8000 G-CSFSlowed rate of aggregationRendered aggregates soluble[6]
PEG 8000 Lactate DehydrogenaseReduced aggregation upon lyophilizationSynergistic effect with sucrose[1]
Dextran Reduced Hen LysozymeIncreased aggregation at high concentrationsAbolished correct refolding[7]
PVP Not SpecifiedCan prevent protein aggregationShields hydrophobic regions
Zwitterionic Polymers VariousHigh resistance to non-specific adsorptionOutperforms PEG in some cases[5]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts and processes involved in evaluating protein stability, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of PEG 8000-Induced Protein Stabilization cluster_0 Unfolded Protein State cluster_1 Folded Protein State cluster_2 PEG 8000 in Solution Unfolded Unfolded Protein (High Entropy, High Surface Area) Folded Native Folded Protein (Lower Entropy, Lower Surface Area) Unfolded->Folded Folding PEG PEG 8000 Molecules Unfolded->PEG Folded->Unfolded Unfolding PEG->Folded Favors Compact State (Excluded Volume Effect) PEG->Folded Shields Hydrophobic Patches (Soft Interactions)

Caption: Mechanism of PEG 8000-induced protein stabilization.

Experimental Workflow for Protein Stability Analysis cluster_thermal Thermal Stability cluster_structural Structural Integrity cluster_aggregation Aggregation Propensity start Start: Protein Sample + Stabilizers DSC Differential Scanning Calorimetry (DSC) start->DSC CD Circular Dichroism (CD) Spectroscopy start->CD Fluorescence Fluorescence Spectroscopy start->Fluorescence DLS Dynamic Light Scattering (DLS) start->DLS Tm Determine Tm (Melting Temperature) DSC->Tm end End: Comparative Stability Profile Tm->end Secondary Assess Secondary Structure CD->Secondary Tertiary Assess Tertiary Structure Fluorescence->Tertiary Secondary->end Tertiary->end Aggregation Monitor Particle Size & Aggregation DLS->Aggregation Aggregation->end

Caption: Experimental workflow for protein stability analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of protein stability in the presence of PEG 8000 and other stabilizers.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability of a protein by measuring its melting temperature (Tm).

Protocol:

  • Sample Preparation:

    • Prepare protein solutions at a concentration of 1-2 mg/mL in the desired buffer.

    • Prepare corresponding solutions containing the protein and the stabilizer (e.g., PEG 8000) at the desired concentrations or molar ratios.

    • Prepare a reference solution containing only the buffer and the stabilizer at the same concentration as the sample.

    • Thoroughly degas all solutions to prevent bubble formation during the scan.

  • Instrument Setup:

    • Set the DSC instrument to scan from a starting temperature (e.g., 20°C) to a final temperature well above the expected Tm (e.g., 100°C).

    • Set a scan rate, typically between 60-90°C/hour.

  • Data Acquisition:

    • Load the protein-stabilizer solution into the sample cell and the corresponding buffer-stabilizer solution into the reference cell.

    • Initiate the temperature scan. The instrument will measure the differential heat capacity between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the protein unfolding transition.

    • The temperature at the apex of this peak is the melting temperature (Tm).

    • The area under the peak corresponds to the enthalpy of unfolding (ΔH).

    • Compare the Tm values of the protein with and without the stabilizer to quantify the change in thermal stability.

Circular Dichroism (CD) Spectroscopy

Objective: To assess the secondary structure of a protein and detect any conformational changes induced by stabilizers.

Protocol:

  • Sample Preparation:

    • Prepare protein solutions at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate (B84403) buffer with low chloride concentration).

    • Prepare corresponding samples containing the stabilizer.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm for far-UV CD (190-250 nm).

    • Set the instrument to scan across the desired wavelength range.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer (and stabilizer) alone.

    • Record the CD spectrum of the protein sample.

    • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the protein.

  • Data Analysis:

    • The shape and magnitude of the CD spectrum are indicative of the protein's secondary structure content (α-helix, β-sheet, random coil).

    • Compare the spectra of the protein with and without the stabilizer. Significant changes in the spectrum indicate alterations in the secondary structure.

    • Deconvolution software can be used to estimate the percentage of each secondary structure element.

Fluorescence Spectroscopy

Objective: To monitor changes in the tertiary structure and hydrophobic surface exposure of a protein.

1. Intrinsic Tryptophan Fluorescence:

Protocol:

  • Sample Preparation: Prepare protein solutions (typically 0.1 mg/mL) in the appropriate buffer with and without the stabilizer.

  • Data Acquisition:

    • Excite the sample at 295 nm to selectively excite tryptophan residues.

    • Record the emission spectrum from 300 to 400 nm.

  • Data Analysis:

    • A shift in the wavelength of maximum emission (λmax) indicates a change in the local environment of the tryptophan residues. A blue shift suggests a more hydrophobic environment (more folded), while a red shift indicates increased solvent exposure (less folded).

    • Changes in fluorescence intensity can also indicate conformational changes.

2. 8-Anilino-1-naphthalenesulfonic acid (ANS) Binding Assay:

Protocol:

  • Sample Preparation:

    • Prepare protein solutions as for intrinsic fluorescence.

    • Prepare a stock solution of ANS.

    • Add a small aliquot of the ANS stock solution to the protein samples to a final concentration of approximately 50 µM.

    • Incubate the samples in the dark for 30 minutes.

  • Data Acquisition:

    • Excite the sample at around 370-380 nm.

    • Record the emission spectrum from 400 to 600 nm.

  • Data Analysis:

    • An increase in ANS fluorescence intensity and a blue shift in its λmax indicate that ANS is binding to exposed hydrophobic patches on the protein surface.

    • Compare the ANS fluorescence of the protein with and without the stabilizer to assess changes in surface hydrophobicity.

Conclusion

PEG 8000 is an effective and widely used excipient for enhancing protein stability, primarily through macromolecular crowding and direct interactions with the protein surface. Its performance, however, is not universally optimal for all proteins and conditions. This guide provides a framework for comparing PEG 8000 with alternatives such as dextran, PVP, and zwitterionic polymers. The choice of the most suitable stabilizer should be based on empirical data generated through the application of the experimental protocols detailed herein. By systematically evaluating the impact of different stabilizers on a protein's thermal stability, structural integrity, and aggregation propensity, researchers can make informed decisions to ensure the efficacy and longevity of their protein-based therapeutics and research reagents.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling PEG8000

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Polyethylene Glycol 8000 (PEG8000). Adherence to these procedures is essential for ensuring a safe laboratory environment. While generally considered to have low toxicity, proper handling and disposal are necessary to mitigate any potential risks.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) suggest that no special protective equipment is required under normal use conditions[1][2], it is considered best practice in a laboratory setting to always wear basic personal protective equipment. This is a precautionary measure to protect against potential eye and skin irritation.

Recommended PPE for Handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3][4][5][6] This is to prevent eye irritation that may occur upon contact with this compound powder or solution.[3]

  • Hand Protection: Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin contact.[3][5][7] Although this compound is not considered a significant skin irritant, prolonged exposure may cause mild irritation.[3]

  • Body Protection: A standard laboratory coat is recommended to protect clothing and skin from spills.[3][8]

  • Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not typically required.[4] However, if dust is generated, a NIOSH-approved N95 or P1 dust mask should be used to avoid inhalation.[7]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available safety data sheets.

PropertyValue
CAS Number 25322-68-3
Physical State Solid (Flakes or Powder)
Appearance White
Odor Odorless
Melting Point/Range 55 - 60 °C / 131 - 140 °F
Flash Point 270 °C / 518 °F
Autoignition Temperature 305 °C / 581 °F
pH 5.0 - 7.0 (in aqueous solution)
Occupational Exposure Limits None established

Data sourced from Fisher Scientific and Thermo Fisher Scientific Safety Data Sheets.[4][6]

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • Keep away from strong oxidizing agents, as they are incompatible materials.[4][6]

Handling and Use:

  • Ensure adequate ventilation in the work area.[1][4][6]

  • Avoid the formation of dust when handling the solid form.[4][6] If weighing, do so in a manner that minimizes dust generation, such as in a fume hood or using a balance with a draft shield.

  • Wash hands thoroughly after handling the product.[1]

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[9]

Disposal:

  • Dispose of waste this compound and contaminated packaging in accordance with local, regional, and national regulations.[5][9]

  • Do not dispose of this compound down the drain or into the environment.[3][9]

  • For unused product, it can be disposed of as a non-hazardous solid waste. Contaminated materials should be placed in a suitable, labeled container for disposal.[5]

Emergency Procedures

Spills:

  • For dry spills, sweep up the material and place it into a suitable container for disposal.[4][6] Avoid generating dust during this process.[4][6]

  • For wet spills, absorb the material with an inert substance and place it in a container for disposal.

  • Ensure the spill area is well-ventilated.

  • Wash the spill area thoroughly with water after the material has been collected.[7]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. If irritation persists, seek medical attention.[1][3]

  • Skin Contact: Wash the affected area with soap and water.[1][3] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: If dust is inhaled, move the person to fresh air.[1][3] If breathing is difficult or discomfort persists, seek medical attention.

  • Ingestion: Rinse the mouth with water.[1][3] Do not induce vomiting.[6] If a large amount is swallowed, seek medical advice.[10]

Workflow for Safe Handling of this compound

Safe_Handling_of_this compound cluster_preparation Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal_spill Disposal & Spill Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle this compound in a Well-Ventilated Area B->C D Minimize Dust Generation C->D E Clean Work Area D->E F Wash Hands Thoroughly E->F G Dispose of Waste in Accordance with Regulations F->G H In Case of Spill: 1. Isolate Area 2. Sweep up Solid/Absorb Liquid 3. Clean Area

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

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